(S)-3-Methoxypyrrolidine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3S)-3-methoxypyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO/c1-7-5-2-3-6-4-5/h5-6H,2-4H2,1H3/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWRWNUQAQPAYCK-YFKPBYRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCNC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@H]1CCNC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20649879 | |
| Record name | (3S)-3-Methoxypyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20649879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120099-61-8 | |
| Record name | (3S)-3-Methoxypyrrolidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=120099-61-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3S)-3-Methoxypyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20649879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
(S)-3-Methoxypyrrolidine physical and chemical properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical, chemical, and synthetic aspects of (S)-3-Methoxypyrrolidine, a valuable chiral building block in medicinal chemistry and drug discovery. This document outlines its properties, detailed synthetic protocols, and safety information to support its effective use in a research and development setting.
Core Physical and Chemical Properties
This compound is a chiral cyclic ether and secondary amine. Its utility in synthetic chemistry is largely due to the stereocenter and the pyrrolidine scaffold, a common motif in biologically active compounds. The methoxy group provides a key structural element that can influence the binding of a final compound to its biological target.
Table 1: Physical and Chemical Properties of this compound and its Hydrochloride Salt
| Property | This compound (Free Base) | This compound HCl |
| CAS Number | 120099-61-8[1] | 685828-16-4[2][3] |
| Molecular Formula | C₅H₁₁NO[1][4] | C₅H₁₂ClNO[3] |
| Molecular Weight | 101.15 g/mol [1][4] | 137.61 g/mol [2] |
| Appearance | Colorless to light yellow liquid | Solid[2] |
| Boiling Point | ~123 °C (estimated from (R)-enantiomer) | 171.7 °C (racemic mixture) |
| Density | ~0.94 g/mL (estimated from (R)-enantiomer) | Not available |
| Melting Point | Not available | Not available |
| Solubility | Soluble in many common organic solvents | Not available |
| Storage | 2-8°C, keep in a dark place, sealed in dry conditions[1] | Refrigerator[2] |
Synthesis of this compound: Experimental Protocol
The most common synthetic route to this compound involves a three-step process starting from the commercially available (S)-3-hydroxypyrrolidine. This process includes:
-
N-Boc Protection: The secondary amine of (S)-3-hydroxypyrrolidine is protected with a tert-butyloxycarbonyl (Boc) group to prevent side reactions in the subsequent methylation step.
-
O-Methylation: The hydroxyl group is methylated, typically via a Williamson ether synthesis.
-
N-Boc Deprotection: The Boc protecting group is removed under acidic conditions to yield the final product.
Below are detailed experimental protocols for each of these steps.
Step 1: N-Boc Protection of (S)-3-Hydroxypyrrolidine
Objective: To synthesize N-Boc-(S)-3-hydroxypyrrolidine.
Materials:
-
(S)-3-hydroxypyrrolidine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve (S)-3-hydroxypyrrolidine (1.0 eq) in dichloromethane (DCM).
-
To this solution, add triethylamine (1.1 eq).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude N-Boc-(S)-3-hydroxypyrrolidine, which can be used in the next step without further purification.
Step 2: O-Methylation of N-Boc-(S)-3-hydroxypyrrolidine
Objective: To synthesize N-Boc-(S)-3-methoxypyrrolidine.
Materials:
-
N-Boc-(S)-3-hydroxypyrrolidine
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Methyl iodide (CH₃I)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of N-Boc-(S)-3-hydroxypyrrolidine (1.0 eq) in anhydrous THF, add sodium hydride (1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., argon or nitrogen).
-
Stir the suspension at 0 °C for 30 minutes.
-
Add methyl iodide (1.5 eq) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford pure N-Boc-(S)-3-methoxypyrrolidine.
Step 3: N-Boc Deprotection of N-Boc-(S)-3-methoxypyrrolidine
Objective: To synthesize this compound.
Materials:
-
N-Boc-(S)-3-methoxypyrrolidine
-
4M Hydrochloric acid (HCl) in 1,4-dioxane
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve N-Boc-(S)-3-methoxypyrrolidine (1.0 eq) in dichloromethane.
-
Add 4M HCl in 1,4-dioxane (5-10 eq) to the solution at room temperature.[5]
-
Stir the reaction mixture for 1-4 hours and monitor for completion by TLC.[6]
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.
-
Dissolve the residue in water and basify to a pH of >10 with a suitable base (e.g., sodium hydroxide).
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield this compound.
Synthetic Workflow Diagram
The following diagram illustrates the synthetic pathway from (S)-3-hydroxypyrrolidine to this compound.
Spectroscopic Data (Predicted)
Table 2: Predicted Spectroscopic Data for this compound
| Spectroscopy | Predicted Features |
| ¹H NMR | - Signal for the methoxy protons (-OCH₃) around 3.3 ppm (singlet, 3H).- Multiplets for the pyrrolidine ring protons between 1.5 and 3.5 ppm.- A broad singlet for the amine proton (-NH), which is exchangeable with D₂O. |
| ¹³C NMR | - Signal for the methoxy carbon (-OCH₃) around 56 ppm.- Signals for the pyrrolidine ring carbons between 25 and 75 ppm. |
| IR Spectroscopy | - N-H stretching vibration around 3300-3500 cm⁻¹ (broad).- C-H stretching vibrations for sp³ hybridized carbons just below 3000 cm⁻¹.- C-O stretching vibration for the ether linkage around 1070-1150 cm⁻¹. |
| Mass Spectrometry (EI) | - Molecular ion peak (M⁺) at m/z = 101.- Common fragmentation patterns would involve the loss of a methyl group (M-15) or a methoxy group (M-31). |
Applications in Drug Discovery
This compound is a valuable chiral building block in the synthesis of various pharmaceutical compounds. The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[7] The specific stereochemistry and the presence of the methoxy group at the 3-position make it a desirable precursor for creating novel chemical entities with specific three-dimensional orientations for optimal target engagement.
One notable application is in the synthesis of potent and selective agonists for the melanocortin-4 receptor (MC4R), which is a target for the treatment of obesity and other metabolic disorders. The pyrrolidine moiety can serve as a scaffold to orient pharmacophoric groups in a precise manner to achieve high affinity and selectivity for the receptor.
Safety and Handling
This compound and its hydrochloride salt should be handled with appropriate safety precautions in a laboratory setting.
For this compound Hydrochloride:
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[2]
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[2]
It is recommended to consult the Safety Data Sheet (SDS) for detailed safety and handling information before use.
Logical Relationships in Synthesis
The synthesis of this compound relies on a logical sequence of protection, functionalization, and deprotection. This strategy is fundamental in organic synthesis to achieve selective transformations in multifunctional molecules.
References
- 1. 120099-61-8|this compound|BLD Pharm [bldpharm.com]
- 2. This compound hydrochloride | 685828-16-4 [sigmaaldrich.com]
- 3. 685828-16-4|this compound hydrochloride|BLD Pharm [bldpharm.com]
- 4. 3-Methoxypyrrolidine | C5H11NO | CID 11355447 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. usbio.net [usbio.net]
(S)-3-Methoxypyrrolidine CAS number and molecular structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of (S)-3-Methoxypyrrolidine, a key chiral building block in medicinal chemistry. This document details its chemical identity, molecular structure, physicochemical properties, and its application in the synthesis of pharmacologically active compounds. A detailed synthetic protocol and a relevant biological signaling pathway are also presented.
Core Data Summary
This compound is a heterocyclic compound valued for its specific stereochemistry, which is crucial for the development of targeted therapeutics.
| Property | Value |
| CAS Number | 120099-61-8 |
| Molecular Formula | C₅H₁₁NO |
| Molecular Weight | 101.15 g/mol |
| IUPAC Name | (3S)-3-methoxypyrrolidine |
| SMILES | CO[C@@H]1CNCC1 |
| InChI Key | SQMYKVUSWPIFEQ-JEDNCBNOSA-N |
| Physical Form | Solid |
| Storage Temperature | 2-8°C, Keep in dark place, sealed in dry |
Molecular Structure
The molecular structure of this compound features a saturated five-membered nitrogen-containing ring (pyrrolidine) with a methoxy group attached to the chiral center at the third position.
Experimental Protocols
The synthesis of this compound is typically achieved through the O-methylation of its precursor, (S)-3-hydroxypyrrolidine. Below is a representative two-step synthetic procedure.
Synthesis of (S)-3-Hydroxypyrrolidine from L-Malic Acid
A common route to the precursor, (S)-3-hydroxypyrrolidine, involves a multi-step synthesis starting from L-malic acid. This method, however, is complex and involves several intermediates. A more direct, though still multi-step, approach starts from optically pure 4-amino-(S)-2-hydroxybutyric acid. A simplified conceptual workflow is presented below.
Caption: Conceptual workflow for the synthesis of (S)-3-Hydroxypyrrolidine.
O-Methylation of (S)-3-Hydroxypyrrolidine
Materials:
-
(S)-3-hydroxypyrrolidine hydrochloride
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Methyl iodide (CH₃I)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
Preparation: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen/argon inlet is charged with a suspension of sodium hydride (1.2 equivalents) in anhydrous THF under an inert atmosphere.
-
Addition of Precursor: A solution of (S)-3-hydroxypyrrolidine hydrochloride (1.0 equivalent) in a mixture of anhydrous THF and a minimal amount of anhydrous DMF to aid dissolution is added dropwise to the stirred suspension of sodium hydride at 0°C. The addition rate should be controlled to maintain the internal temperature below 5°C.
-
Alkoxide Formation: The reaction mixture is stirred at 0°C for 30 minutes, then allowed to warm to room temperature and stirred for an additional 1-2 hours, or until hydrogen gas evolution ceases, indicating the formation of the sodium alkoxide.
-
Methylation: The reaction mixture is cooled back to 0°C, and methyl iodide (1.1 equivalents) is added dropwise. The reaction is then allowed to warm to room temperature and stirred overnight.
-
Quenching: The reaction is carefully quenched by the slow, dropwise addition of water at 0°C to decompose any unreacted sodium hydride.
-
Work-up: The mixture is diluted with water and extracted three times with ethyl acetate. The combined organic layers are washed with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford pure this compound.
Application in Drug Development: Targeting the Melanocortin 4 Receptor (MC4R)
This compound is a valuable building block in the synthesis of potent and selective agonists for the melanocortin 4 receptor (MC4R). The MC4R is a G-protein coupled receptor (GPCR) primarily expressed in the brain and plays a critical role in regulating energy homeostasis, food intake, and body weight.
MC4R Signaling Pathway
Activation of the MC4R by its endogenous agonist, α-melanocyte-stimulating hormone (α-MSH), initiates a signaling cascade that ultimately leads to a reduction in food intake and an increase in energy expenditure. The core of this pathway involves the activation of adenylyl cyclase and the production of cyclic AMP (cAMP).
Caption: Simplified MC4R signaling pathway upon activation by α-MSH.
This guide serves as a foundational resource for professionals engaged in research and development activities involving this compound. The provided data and protocols are intended to facilitate further investigation and application of this versatile chemical entity.
Synthesis of (S)-3-Methoxypyrrolidine from L-proline: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of a viable synthetic route for the preparation of (S)-3-Methoxypyrrolidine, a valuable chiral building block in medicinal chemistry, starting from the readily available amino acid L-proline. The presented pathway proceeds through the key intermediate, (S)-3-hydroxypyrrolidine, and involves a series of protection, oxidation, reduction, and methylation steps. This document details the experimental protocols, summarizes quantitative data, and provides visual diagrams of the synthetic workflow.
Synthetic Strategy Overview
The synthesis of this compound from L-proline is a multi-step process that leverages the inherent chirality of the starting material. A direct conversion is challenging; therefore, a more robust and frequently reported strategy involves the initial conversion of L-proline to a suitable hydroxyproline derivative, followed by methylation and deprotection. The most common approach utilizes trans-4-hydroxy-L-proline as a more direct starting material to access the required 3-hydroxy intermediate via an oxidation-reduction sequence. This guide will focus on a synthetic pathway commencing with the protection of L-proline, followed by transformations to introduce the 3-methoxy functionality.
A logical workflow for this synthesis is depicted below:
Experimental Protocols
The following sections provide detailed experimental procedures for each key transformation in the synthesis of this compound.
Step 1: N-Boc Protection of L-proline
The protection of the secondary amine of L-proline is crucial to prevent side reactions in subsequent steps. The tert-butyloxycarbonyl (Boc) group is a commonly used protecting group for this purpose.
Protocol:
-
To a solution of L-proline (1.0 eq) in a mixture of dioxane and water, add a suitable base such as sodium hydroxide or triethylamine (2.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add di-tert-butyl dicarbonate (Boc)₂O (1.1 eq) portion-wise while maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
After completion of the reaction (monitored by TLC), acidify the mixture with a cold aqueous solution of HCl or citric acid to pH 3-4.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Boc-L-proline.
Step 2: Synthesis of N-Boc-4-oxo-L-proline methyl ester
This step involves the oxidation of a hydroxyproline precursor. For a more direct route, commercially available trans-4-hydroxy-L-proline can be N-protected and then oxidized. The resulting keto-acid is then esterified.
Protocol (starting from N-Boc-trans-4-hydroxy-L-proline):
-
Dissolve N-Boc-trans-4-hydroxy-L-proline (1.0 eq) in a suitable organic solvent like ethyl acetate.
-
Cool the solution to 0 °C.
-
Add a catalytic amount of TEMPO (2,2,6,6-tetramethyl-1-piperidinyloxy) and trichloroisocyanuric acid.
-
Stir the reaction mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours.
-
Quench the reaction with an aqueous solution of sodium thiosulfate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude N-Boc-4-oxo-L-proline.
-
Dissolve the crude product in methanol and treat with a methylating agent like diazomethane or use Fischer esterification conditions (methanol with a catalytic amount of acid) to obtain N-Boc-4-oxo-L-proline methyl ester.
Step 3: Diastereoselective Reduction to N-Boc-(S)-3-hydroxypyrrolidine
The diastereoselective reduction of the ketone is a critical step to establish the desired (S)-stereochemistry at the 3-position.
Protocol:
-
Dissolve N-Boc-4-oxo-L-proline methyl ester (1.0 eq) in an anhydrous solvent such as methanol or ethanol at low temperature (-78 °C to 0 °C).
-
Add a reducing agent such as sodium borohydride (NaBH₄) portion-wise. The choice of solvent and temperature can influence the diastereoselectivity.
-
Stir the reaction mixture at low temperature for several hours until the reaction is complete (monitored by TLC).
-
Quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate to yield N-Boc-(S)-3-hydroxypyrrolidine. The diastereomeric ratio should be determined by NMR or chiral HPLC.
Step 4: O-Methylation of N-Boc-(S)-3-hydroxypyrrolidine
The hydroxyl group is converted to a methoxy group via a Williamson ether synthesis.
Protocol:
-
To a solution of N-Boc-(S)-3-hydroxypyrrolidine (1.0 eq) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) at 0 °C, add sodium hydride (NaH, 1.2-1.5 eq) portion-wise.
-
Allow the mixture to stir at 0 °C for 30 minutes to form the alkoxide.
-
Add methyl iodide (CH₃I, 1.2-1.5 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Carefully quench the reaction with water.
-
Extract the product with an organic solvent, wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain N-Boc-(S)-3-methoxypyrrolidine.
Step 5: N-Boc Deprotection
The final step is the removal of the Boc protecting group to yield the target compound.
Protocol:
-
Dissolve N-Boc-(S)-3-methoxypyrrolidine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or dioxane.
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of hydrochloric acid (HCl) in dioxane.
-
Stir the reaction mixture at room temperature for 1-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Remove the solvent and excess acid under reduced pressure.
-
The product can be isolated as the corresponding salt or neutralized with a base to obtain the free amine, this compound.
Quantitative Data Summary
The following table summarizes typical yields for each step of the synthesis. Note that yields can vary depending on the specific reaction conditions and scale.
| Step | Transformation | Starting Material | Product | Typical Yield (%) |
| 1 | N-Boc Protection | L-proline | N-Boc-L-proline | 90-98 |
| 2 | Oxidation & Esterification | N-Boc-trans-4-hydroxy-L-proline | N-Boc-4-oxo-L-proline methyl ester | 75-85 |
| 3 | Diastereoselective Reduction | N-Boc-4-oxo-L-proline methyl ester | N-Boc-(S)-3-hydroxypyrrolidine | 70-90 (with good diastereoselectivity) |
| 4 | O-Methylation | N-Boc-(S)-3-hydroxypyrrolidine | N-Boc-(S)-3-methoxypyrrolidine | 60-80 |
| 5 | N-Boc Deprotection | N-Boc-(S)-3-methoxypyrrolidine | This compound | >95 |
Visualization of Key Processes
The following diagrams illustrate the chemical transformations and logical relationships within the synthesis.
N-Boc Protection and Deprotection Cycle
Chiral Pool Synthesis of 3-Substituted Pyrrolidines: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, frequently appearing in a vast array of pharmaceuticals and natural products. Its three-dimensional structure and ability to engage in specific molecular interactions make it a highly sought-after motif in drug design. Among its many derivatives, 3-substituted pyrrolidines are of particular interest due to their presence in numerous biologically active compounds. Chiral pool synthesis, which utilizes readily available, enantiomerically pure natural products as starting materials, offers an efficient and cost-effective strategy for the stereoselective synthesis of these valuable molecules. This guide provides a comprehensive overview of the core principles, key synthetic strategies, and detailed experimental protocols for the chiral pool synthesis of 3-substituted pyrrolidines.
Introduction to Chiral Pool Synthesis of Pyrrolidines
Chiral pool synthesis leverages the inherent chirality of natural products like amino acids and carbohydrates to construct complex chiral molecules.[1] This approach bypasses the need for asymmetric catalysis or chiral resolution, often leading to more efficient and scalable synthetic routes. For the synthesis of 3-substituted pyrrolidines, the most prominent starting materials from the chiral pool include L-proline, L-glutamic acid, L-serine, and 4-hydroxy-L-proline. These precursors offer a pre-defined stereocenter and a functionalized five-membered ring or a backbone readily cyclized into one.
The general workflow for chiral pool synthesis of 3-substituted pyrrolidines can be visualized as follows:
Caption: General workflow for chiral pool synthesis of 3-substituted pyrrolidines.
Key Chiral Pool Starting Materials and Synthetic Strategies
L-Proline and its Derivatives
L-proline is an ideal starting material as it already possesses the pyrrolidine ring with a defined stereocenter at C2. The main strategies involve the functionalization of the existing ring, particularly at the C3 and C4 positions.
A common approach is the direct C-H functionalization of proline derivatives. For instance, palladium-catalyzed arylation of N-protected proline amides can introduce an aryl group at the 3-position with high stereospecificity, affording cis-2,3-disubstituted pyrrolidines.
Caption: Synthetic pathway from L-proline to 3-aryl-pyrrolidines.
Another versatile proline-derived starting material is (R)-pyrrolidine-3-carboxylic acid, which allows for the elaboration of the carboxylic acid functionality and further modification of the pyrrolidine ring.
L-Glutamic Acid
L-glutamic acid is a cost-effective and readily available chiral starting material that can be converted into 3-substituted pyrrolidines through a series of well-established transformations. The typical route involves the cyclization of glutamic acid to pyroglutamic acid, which can then be further modified.
Caption: General synthetic route from L-glutamic acid to 3-substituted pyrrolidines.
L-Serine
L-serine, a readily available and inexpensive amino acid, can be utilized as a chiral precursor for the synthesis of 3-hydroxypyrrolidines and their derivatives. The synthetic strategy involves the transformation of the serine backbone into an acyclic precursor that can undergo intramolecular cyclization to form the pyrrolidine ring.
Caption: Synthetic pathway from L-serine to 3-substituted pyrrolidines.
4-Hydroxy-L-proline
trans-4-Hydroxy-L-proline is another excellent chiral starting material, offering a hydroxyl group that can be exploited for further functionalization. A common strategy involves the inversion of stereochemistry at C4 via an SN2 reaction to introduce a substituent at the 3-position with the opposite stereochemistry. For example, (S)-3-aminopyrrolidine can be synthesized from trans-4-hydroxy-L-proline.[2]
Quantitative Data Summary
The following tables summarize quantitative data for key transformations in the chiral pool synthesis of 3-substituted pyrrolidines.
Table 1: Synthesis of 3-Aryl-pyrrolidines from L-Proline Derivatives
| Starting Material | Arylating Agent | Catalyst/Conditions | Product | Yield (%) | Diastereomeric Ratio (cis:trans) | Reference |
| N-Cbz-L-proline aminoquinoline amide | 4-Iodotoluene | Pd(OAc)₂, AgOAc, neat | cis-N-(quinolin-8-yl)-2-(p-tolyl)pyrrolidine-1-carboxamide | 55 (conversion) | >95:5 | |
| N-Boc-L-proline aminoquinoline amide | 4-Iodotoluene | Pd(OAc)₂, AgOAc, neat | cis-tert-butyl 2-(quinolin-8-ylcarbamoyl)-3-(p-tolyl)pyrrolidine-1-carboxylate | 18 (conversion) | >95:5 |
Table 2: Conversion of L-Glutamic Acid to 2-Pyrrolidone
| Starting Material | Catalyst/Conditions | Product | Yield (%) | Reference |
| L-Glutamic Acid | Ru/Al₂O₃, H₂ (2 MPa), 160 °C, 4 h | 2-Pyrrolidone | 63.5 | [3] |
| Pyroglutamic Acid | Ru/Al₂O₃, H₂ (2 MPa), 160 °C, 2 h | 2-Pyrrolidone | High | [4] |
Table 3: Synthesis of (S)-3-Aminopyrrolidine from 4-Hydroxy-L-proline
| Step | Reaction | Reagents/Conditions | Intermediate/Product | Yield (%) | Reference |
| 1 | Decarboxylation | Phenyl ether, reflux | (R)-3-Hydroxypyrrolidine | - | [2] |
| 2 | N-Boc Protection | Boc₂O, Et₃N, CH₂Cl₂ | (R)-N-Boc-3-hydroxypyrrolidine | - | [2] |
| 3 | Sulfonylation | MsCl, Et₃N, CH₂Cl₂ | (R)-N-Boc-3-mesyloxypyrrolidine | - | [2] |
| 4 | Azidation (SN2) | NaN₃, DMF | (S)-N-Boc-3-azidopyrrolidine | - | [2] |
| 5 | Reduction & Deprotection | PPh₃, concentrated HCl | (S)-3-Aminopyrrolidine dihydrochloride | High (overall) | [2] |
Detailed Experimental Protocols
N-Boc Protection of (R)-Pyrrolidine-3-carboxylic Acid
Materials:
-
(R)-Pyrrolidine-3-carboxylic acid
-
Di-tert-butyl dicarbonate (Boc₂O)
-
1N Sodium hydroxide (NaOH)
-
Dioxane
-
Diethyl ether
-
3N Hydrochloric acid (HCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure: [5]
-
Dissolve (R)-pyrrolidine-3-carboxylic acid in a mixture of dioxane and 1N NaOH.
-
To this solution, add a solution of di-tert-butyl dicarbonate in dioxane at room temperature.
-
Stir the mixture for 1.5 hours.
-
Dilute the reaction mixture with diethyl ether and transfer to a separatory funnel.
-
Wash the organic phase with 1N NaOH.
-
Acidify the aqueous phase with 3N HCl and extract with diethyl ether.
-
Combine the ether extracts, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and concentrate under reduced pressure to yield tert-butyl (R)-3-carboxypyrrolidine-1-carboxylate.
Reduction of L-Proline to (S)-Prolinol using LiAlH₄
Materials:
-
L-Proline
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Ethyl acetate
-
15% aqueous sodium hydroxide (NaOH)
-
Water
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure: [6]
-
Caution: LiAlH₄ is a highly reactive and flammable reagent. All glassware must be oven-dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Suspend LiAlH₄ in anhydrous THF in a round-bottom flask equipped with a reflux condenser and a dropping funnel.
-
Slowly add a solution of L-proline in anhydrous THF to the LiAlH₄ suspension.
-
After the addition is complete, reflux the reaction mixture for several hours.
-
Cool the reaction mixture in an ice bath and cautiously quench the excess LiAlH₄ by the slow, dropwise addition of ethyl acetate, followed by the sequential addition of water and 15% aqueous NaOH.
-
Filter the resulting white precipitate and wash it thoroughly with THF.
-
Combine the filtrate and washings, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain crude (S)-prolinol.
-
The product can be further purified by distillation under reduced pressure.
Amide Coupling of N-Boc-(R)-pyrrolidine-3-carboxylic Acid
Materials:
-
N-Boc-(R)-pyrrolidine-3-carboxylic acid
-
Desired amine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
Anhydrous dimethylformamide (DMF) or dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIPEA) (optional, as a base)
Procedure: [5]
-
Dissolve N-Boc-(R)-pyrrolidine-3-carboxylic acid in anhydrous DMF or DCM.
-
Add EDC and HOBt to the solution and stir for a few minutes.
-
Add the desired amine to the reaction mixture. If the amine is used as a salt, add an equivalent of a non-nucleophilic base like DIPEA.
-
Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).
-
Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
One-Pot Conversion of L-Glutamic Acid to 2-Pyrrolidone
Materials:
-
L-Glutamic acid
-
5% Ru/Al₂O₃ catalyst
-
Deionized water
-
High-pressure reactor (autoclave)
-
Hydrogen gas (H₂)
Procedure: [3]
-
Prepare an aqueous solution of L-glutamic acid.
-
Charge the autoclave with the glutamic acid solution and the Ru/Al₂O₃ catalyst.
-
Seal the reactor, purge with hydrogen gas, and then pressurize to 2 MPa with H₂.
-
Heat the stirred reaction mixture to 160 °C for 4 hours.
-
After cooling to room temperature, carefully vent the reactor.
-
Separate the catalyst by filtration or centrifugation.
-
The aqueous solution containing 2-pyrrolidone can be further purified by distillation or other appropriate methods. The yield of 2-pyrrolidone is reported to be around 63.5%.[3]
Conclusion
Chiral pool synthesis provides a powerful and practical approach for the stereoselective synthesis of 3-substituted pyrrolidines, which are crucial building blocks in drug discovery and development. By leveraging the inherent chirality of readily available natural products such as L-proline,
References
- 1. Chiral pool - Wikipedia [en.wikipedia.org]
- 2. CN102531987A - Synthesis method of (S)-3-amino pyrrolidine dihydrochloride - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 3-Aminopyrrolidines from alpha-aminoacids: total synthesis of (+)-nemonapride from D-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. US7652152B2 - Synthetic method of optically pure (S)-3-hydroxypyrrolidine - Google Patents [patents.google.com]
Spectroscopic and Physicochemical Characterization of (S)-3-Methoxypyrrolidine: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic and physicochemical properties of (S)-3-Methoxypyrrolidine. While direct experimental spectra for this specific compound are not widely published, this document compiles expected spectroscopic data based on the analysis of its functional groups and analogous structures. The information herein is intended to serve as a valuable resource for the identification, characterization, and application of this compound in research and development.
Physicochemical Properties
This compound is a heterocyclic organic compound with the molecular formula C5H11NO.[1] Its structure consists of a pyrrolidine ring substituted with a methoxy group at the 3-position, conferring chirality to the molecule.
| Property | Value | Source |
| Molecular Formula | C5H11NO | PubChem[1] |
| Molecular Weight | 101.15 g/mol | PubChem[1] |
| IUPAC Name | (3S)-3-methoxypyrrolidine | - |
| CAS Number | 120099-61-8 | - |
| SMILES | CO[C@H]1CNCC1 | - |
Predicted Spectroscopic Data
The following tables summarize the expected spectroscopic data for this compound based on established principles of NMR, IR, and Mass Spectrometry.
The proton NMR spectrum is anticipated to show distinct signals for the protons of the pyrrolidine ring and the methoxy group. The chemical shifts are influenced by the electronegativity of the adjacent nitrogen and oxygen atoms.
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~3.9 - 4.1 | m | 1H | H-3 |
| ~3.3 | s | 3H | -OCH₃ |
| ~2.8 - 3.2 | m | 4H | H-2, H-5 |
| ~1.9 - 2.2 | m | 2H | H-4 |
| Variable | br s | 1H | N-H |
Note: The N-H proton signal is often broad and its chemical shift can vary with concentration and solvent.
The carbon NMR spectrum will reflect the different chemical environments of the five carbon atoms in the molecule. Carbons bonded to the heteroatoms (N and O) are expected to be deshielded and appear at higher chemical shifts.[2]
| Chemical Shift (ppm) | Assignment |
| ~75 - 80 | C-3 |
| ~55 - 60 | -OCH₃ |
| ~50 - 55 | C-2 |
| ~45 - 50 | C-5 |
| ~30 - 35 | C-4 |
The infrared spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in this compound, namely the secondary amine and the ether linkage.[3][4][5][6]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300 - 3500 | Medium, Sharp | N-H stretch (secondary amine) |
| 2850 - 3000 | Medium to Strong | C-H stretch (aliphatic) |
| 1070 - 1150 | Strong | C-O stretch (ether) |
| 1000 - 1250 | Medium | C-N stretch (aliphatic amine)[5] |
The mass spectrum, typically acquired using electron ionization (EI), is expected to show the molecular ion peak and characteristic fragment ions resulting from the cleavage of the pyrrolidine ring.[7][8][9][10]
| m/z | Relative Intensity | Assignment |
| 101 | Moderate | [M]⁺ (Molecular Ion) |
| 70 | High | [M - OCH₃]⁺ |
| 57 | High | [C₃H₅N]⁺ |
| 44 | High | [C₂H₄N]⁺ |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data for this compound.
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse program. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm) and a longer acquisition time with a greater number of scans are typically required.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and reference the chemical shifts to TMS (0 ppm).
-
Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates.
-
Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).
-
Data Analysis: Identify the characteristic absorption bands and compare them to correlation tables for known functional groups.
-
Sample Introduction: Introduce a dilute solution of this compound in a volatile organic solvent (e.g., methanol or acetonitrile) into the mass spectrometer, often via direct infusion or coupled with a gas chromatograph (GC-MS).
-
Ionization: Employ electron ionization (EI) at a standard energy of 70 eV.
-
Mass Analysis: Use a quadrupole or time-of-flight (TOF) mass analyzer to separate the ions based on their mass-to-charge ratio (m/z).
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to elucidate the structure.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: A generalized workflow for the spectroscopic analysis of a chemical compound.
References
- 1. 3-Methoxypyrrolidine | C5H11NO | CID 11355447 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Infrared spectroscopy correlation table - Wikipedia [en.wikipedia.org]
- 4. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. IR Absorption Table [webspectra.chem.ucla.edu]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to (S)-3-Methoxypyrrolidine: Commercial Availability, Suppliers, and Applications in Drug Discovery
(S)-3-Methoxypyrrolidine is a valuable chiral building block extensively utilized by researchers, scientists, and drug development professionals in the synthesis of complex molecules with significant biological activity. Its pyrrolidine scaffold is a key structural motif in a variety of pharmacologically active compounds. This technical guide provides a comprehensive overview of its commercial availability, key suppliers, and its application in the development of novel therapeutics, with a particular focus on its role in the synthesis of melanocortin 4 receptor (MC4R) agonists.
Commercial Availability and Suppliers
This compound is commercially available from a range of chemical suppliers, typically as the free base or as its hydrochloride salt. The availability of both forms provides flexibility in its application in various synthetic routes. The compound is offered in differing purity grades and quantities to cater to both small-scale research and larger-scale development needs.
Below is a summary of prominent suppliers and the typical product specifications for this compound and its hydrochloride salt.
Table 1: Commercial Suppliers and Product Specifications of this compound (CAS: 120099-61-8)
| Supplier | Product Number | Purity | Available Quantities |
| BLD Pharm | BD117668 | ≥98% | 1g, 5g, 25g |
| ChemUniverse | P44506 | 95% | 250mg, 1g |
| Ambeed | A802068 | ≥95% | 250mg, 1g, 5g |
| Activate Scientific | AS12328-A | ≥95% | 1g, 5g |
| J&W Pharmlab | 75R0253 | ≥95% | 1g, 5g, 25g |
Table 2: Commercial Suppliers and Product Specifications of this compound Hydrochloride (CAS: 685828-16-4)
| Supplier | Product Number | Purity | Available Quantities |
| Sigma-Aldrich | 685828164 | 97% | 250mg, 500mg, 1g |
| BLD Pharm | 685828-16-4 | ≥98% | 1g, 5g, 25g |
| United States Biological | 428142 | Highly Purified | Inquire |
Physicochemical Properties
A summary of the key physicochemical properties of this compound and its hydrochloride salt is provided below. These properties are essential for designing and executing synthetic protocols.
Table 3: Physicochemical Data of this compound and its Hydrochloride Salt
| Property | This compound | This compound Hydrochloride |
| Molecular Formula | C₅H₁₁NO | C₅H₁₂ClNO |
| Molecular Weight | 101.15 g/mol | 137.61 g/mol |
| Appearance | Colorless to light yellow liquid | Solid |
| Boiling Point | 123 °C | 171.7 °C at 760 mmHg |
| Density | 0.94 g/mL | Not available |
| Storage Temperature | 2-8°C, protect from light | Room temperature, inert atmosphere |
Applications in Drug Discovery: Synthesis of Melanocortin 4 Receptor (MC4R) Agonists
A significant application of this compound in medicinal chemistry is as a key intermediate in the synthesis of potent and selective melanocortin 4 receptor (MC4R) agonists. The MC4R is a G-protein coupled receptor (GPCR) that plays a critical role in the regulation of energy homeostasis, appetite, and body weight.[1][2][3] Dysfunction of the MC4R pathway is associated with obesity, making it an attractive therapeutic target.[3][4]
The pyrrolidine moiety of this compound serves as a rigid scaffold that can be appropriately functionalized to interact with the binding pocket of the MC4R. The stereochemistry at the 3-position is often crucial for achieving high affinity and agonist activity.
Experimental Protocols
The following section details a representative experimental protocol for the N-acylation of a pyrrolidine derivative, a common step in the synthesis of MC4R agonists. While this protocol does not use this compound directly, it illustrates the general procedure for coupling a carboxylic acid to the nitrogen of the pyrrolidine ring, a key transformation in utilizing this building block.
General Procedure for N-Acylation of a Pyrrolidine Derivative
This two-stage procedure involves the activation of a carboxylic acid followed by its coupling with the amine.[5]
Stage 1: Activation of Carboxylic Acid
-
To a solution of the desired carboxylic acid (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or N,N-dimethylformamide), add 1-hydroxybenzotriazole (HOBt) (1 equivalent) or N-hydroxysuccinimide (HOSu) (1 equivalent).
-
Add 1-ethyl-3-(3'-dimethylaminopropyl)carbodiimide hydrochloride (EDC or WSCI) (1 equivalent) to the mixture.
-
Stir the reaction mixture at room temperature for 1-2 hours to form the active ester intermediate.
Stage 2: Amide Bond Formation
-
To the solution containing the activated ester, add the this compound (1 equivalent) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.1-1.5 equivalents).
-
Stir the reaction mixture at room temperature until the reaction is complete, as monitored by an appropriate technique (e.g., TLC or LC-MS).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.
-
Wash the organic layer sequentially with a mild acid (e.g., 1N HCl), a mild base (e.g., saturated NaHCO₃ solution), and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-acylated this compound derivative.
Signaling Pathway and Logical Relationships
The melanocortin 4 receptor (MC4R) is a key component of the leptin-melanocortin signaling pathway, which is crucial for regulating energy balance.
Caption: The Melanocortin 4 Receptor (MC4R) Signaling Pathway.
Workflow for the Synthesis of an MC4R Agonist using this compound
The following diagram illustrates a generalized workflow for the synthesis of a potential MC4R agonist incorporating the this compound scaffold.
Caption: Synthetic Workflow for an MC4R Agonist.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Melanocortin 4 Receptor Pathway Dysfunction in Obesity: Patient Stratification Aimed at MC4R Agonist Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tracing the effect of the melanocortin-4 receptor pathway in obesity: study design and methodology of the TEMPO registry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A conventional new procedure for N-acylation of unprotected amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Enantioselective Synthesis of (S)-3-Methoxypyrrolidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-3-Methoxypyrrolidine is a valuable chiral building block in the synthesis of numerous pharmaceutical compounds. Its stereochemically defined structure is crucial for the biological activity of the target molecules. This technical guide provides a comprehensive overview of the primary enantioselective strategies for its synthesis. We detail protocols for common synthetic routes, including those starting from chiral pool precursors like (S)-3-hydroxypyrrolidine and L-aspartic acid. Key transformations such as nitrogen protection, O-methylation, and deprotection are discussed in-depth. Furthermore, quantitative data on reaction yields and enantiomeric excess are summarized for comparative analysis, and methodologies for determining chiral purity are outlined.
Introduction
The pyrrolidine ring is a fundamental scaffold in a wide array of biologically active compounds. The introduction of a stereocenter, such as the methoxy group at the C-3 position in the (S)-configuration, is a common feature in modern drug candidates. The precise control of this stereochemistry is paramount, as different enantiomers can exhibit vastly different pharmacological and toxicological profiles. Consequently, robust and efficient methods for the enantioselective synthesis of this compound and its derivatives are of significant interest to the pharmaceutical and chemical research communities.
Core Synthetic Strategies
The synthesis of this compound predominantly relies on the "chiral pool" approach, where an inexpensive, enantiomerically pure starting material is converted into the desired product. The most common and practical precursor is (S)-3-hydroxypyrrolidine, which is commercially available or can be synthesized from starting materials like L-aspartic acid or D-malic acid. The general synthetic workflow involves three key stages: protection of the pyrrolidine nitrogen, methylation of the hydroxyl group, and final deprotection.
Caption: General workflow for synthesizing this compound.
Experimental Protocols
The following protocols describe a reliable and widely used synthetic route starting from (S)-3-hydroxypyrrolidine.
Protocol 1: N-Boc Protection of (S)-3-Hydroxypyrrolidine
The tert-butyloxycarbonyl (Boc) group is a preferred choice for protecting the pyrrolidine nitrogen due to its stability and the mild conditions required for its removal.[1]
Reaction: (S)-3-Hydroxypyrrolidine → N-Boc-(S)-3-hydroxypyrrolidine
Materials:
-
(S)-3-Hydroxypyrrolidine
-
Di-tert-butyl dicarbonate (Boc)₂O
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (TEA) or Sodium hydroxide (NaOH) solution
Procedure:
-
Dissolve (S)-3-hydroxypyrrolidine (1.0 eq) in DCM or THF.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.1 eq) or an equivalent amount of aqueous NaOH.
-
Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in the same solvent.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, concentrate the mixture under reduced pressure.
-
Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the N-Boc protected product, which can often be used in the next step without further purification.
Protocol 2: O-Methylation of N-Boc-(S)-3-hydroxypyrrolidine
This step introduces the key methoxy group. A common method is the Williamson ether synthesis using a strong base and a methylating agent.
Reaction: N-Boc-(S)-3-hydroxypyrrolidine → N-Boc-(S)-3-methoxypyrrolidine
Materials:
-
N-Boc-(S)-3-hydroxypyrrolidine (from Protocol 1)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
Procedure:
-
Suspend sodium hydride (1.2 eq) in anhydrous THF under an inert atmosphere (e.g., Nitrogen or Argon).
-
Cool the suspension to 0 °C.
-
Slowly add a solution of N-Boc-(S)-3-hydroxypyrrolidine (1.0 eq) in anhydrous THF.
-
Stir the mixture at 0 °C for 30-60 minutes, then allow it to warm to room temperature and stir for another hour to ensure complete formation of the alkoxide.
-
Cool the reaction mixture back to 0 °C and add methyl iodide (1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction for completion by TLC or LC-MS.
-
Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure N-Boc-(S)-3-methoxypyrrolidine.
Protocol 3: N-Boc Deprotection of N-Boc-(S)-3-methoxypyrrolidine
Acid-mediated cleavage is the standard method for removing the Boc group to yield the final product, often isolated as a hydrochloride salt for improved stability and handling.[4]
Reaction: N-Boc-(S)-3-methoxypyrrolidine → this compound Hydrochloride
Materials:
-
N-Boc-(S)-3-methoxypyrrolidine (from Protocol 2)
-
Trifluoroacetic acid (TFA) in Dichloromethane (DCM) OR Hydrochloric acid (HCl) in 1,4-Dioxane or Methanol
Procedure (using HCl in Dioxane):
-
Dissolve N-Boc-(S)-3-methoxypyrrolidine (1.0 eq) in a minimal amount of a suitable solvent like methanol or ethyl acetate.
-
Cool the solution to 0 °C.
-
Slowly add a solution of 4M HCl in 1,4-dioxane (5-10 eq).
-
Stir the mixture at room temperature for 2-4 hours.[4]
-
Monitor the deprotection by TLC or LC-MS until the starting material is fully consumed.
-
Concentrate the reaction mixture under reduced pressure.
-
The resulting solid or oil can be triturated with diethyl ether or another non-polar solvent to induce precipitation of the hydrochloride salt.
-
Filter the solid, wash with cold diethyl ether, and dry under vacuum to yield this compound hydrochloride.
Quantitative Data Summary
The efficiency of each synthetic step is critical for the overall process viability. The following table summarizes typical quantitative data for the described route.
| Step | Reaction | Reagents | Yield (%) | Enantiomeric Excess (ee %) |
| 1 | N-Protection | (S)-3-hydroxypyrrolidine, (Boc)₂O | >95% | >99% (retained) |
| 2 | O-Methylation | N-Boc-(S)-3-hydroxypyrrolidine, NaH, MeI | 75-90% | >99% (retained) |
| 3 | N-Deprotection | N-Boc-(S)-3-methoxypyrrolidine, HCl/Dioxane | >90% | >99% (retained) |
Note: Yields are indicative and can vary based on reaction scale and purification efficiency.
Caption: Detailed reaction scheme with conditions and typical yields.
Determination of Enantiomeric Excess
Verifying the chiral purity of the final product is a critical quality control step. High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) using a chiral stationary phase are the most common and reliable methods.[5]
General Protocol for Chiral HPLC:
-
Derivatization (Optional but often necessary): The free amine of this compound may need to be derivatized to improve its chromatographic properties and interaction with the chiral stationary phase. Common derivatizing agents include acid chlorides (e.g., benzoyl chloride) or isocyanates.
-
Instrument Setup:
-
Column: A suitable chiral column (e.g., Chiralcel OD-H, Chiralpak AD-H).
-
Mobile Phase: A mixture of hexane and isopropanol is typical, often with a small amount of an amine additive (e.g., diethylamine) to improve peak shape. The exact ratio must be optimized.
-
Detector: UV detector set at an appropriate wavelength for the derivatized analyte.
-
-
Analysis:
-
Inject a racemic standard of the derivatized 3-methoxypyrrolidine to determine the retention times of both the (S) and (R) enantiomers.
-
Inject the synthesized sample.
-
Integrate the peak areas for the two enantiomers.
-
-
Calculation: The enantiomeric excess (ee) is calculated using the formula:
-
ee (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100
-
Conclusion
The enantioselective synthesis of this compound is a well-established process that is crucial for the development of chiral pharmaceuticals. The route starting from the readily available chiral precursor (S)-3-hydroxypyrrolidine offers a reliable, scalable, and high-yielding pathway. By employing standard protection, methylation, and deprotection protocols, researchers can access this valuable building block with high enantiomeric purity. Careful monitoring of each step and final validation of chiral integrity using established analytical techniques are essential for ensuring the quality required for drug development applications.
References
(S)-3-Methoxypyrrolidine: A Chiral Catalyst for Pharmaceutical Innovation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
(S)-3-Methoxypyrrolidine, a versatile chiral building block, has emerged as a critical component in the synthesis of complex pharmaceutical agents. Its unique structural features and stereochemical integrity make it an invaluable tool for medicinal chemists aiming to develop novel therapeutics with enhanced efficacy and specificity. This guide provides a comprehensive overview of its synthesis, properties, and applications, with a focus on its role in the development of metabotropic glutamate receptor 5 (mGluR5) antagonists.
Introduction to this compound
This compound is a chiral saturated N-heterocycle that has garnered significant attention in drug discovery and development. The pyrrolidine scaffold is a prevalent motif in numerous natural products and FDA-approved drugs. The introduction of a methoxy group at the C3 position with a specific (S)-stereochemistry provides a unique three-dimensional structure that can be exploited to fine-tune the pharmacological properties of a molecule, such as potency, selectivity, and metabolic stability. Its utility as a chiral building block stems from its ability to introduce a defined stereocenter into a target molecule, which is often crucial for achieving the desired biological activity.
Physicochemical Properties
This compound and its hydrochloride salt are commercially available. Key physicochemical properties are summarized in the table below for easy reference.
| Property | This compound | This compound Hydrochloride |
| CAS Number | 120099-61-8 | 685828-16-4 |
| Molecular Formula | C₅H₁₁NO | C₅H₁₁NO·HCl |
| Molecular Weight | 101.15 g/mol [1] | 137.61 g/mol [2] |
| Appearance | Colorless to light yellow liquid | Solid[2][3] |
| Boiling Point | 123 °C | Not available |
| Density | 0.94 g/mL | Not available |
| Storage | 2-8°C, protected from light | Refrigerator[2][3] |
Synthesis of this compound
The synthesis of this compound typically starts from a readily available chiral precursor, most commonly (S)-3-hydroxypyrrolidine. The synthesis involves a two-step process: protection of the amine followed by methylation of the hydroxyl group and subsequent deprotection.
Synthetic Workflow
Caption: Synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of N-Boc-(S)-3-hydroxypyrrolidine
This procedure involves the protection of the secondary amine of (S)-3-hydroxypyrrolidine with a tert-butyloxycarbonyl (Boc) group.
-
Materials: (S)-3-hydroxypyrrolidine, Di-tert-butyl dicarbonate ((Boc)₂O), a suitable base (e.g., triethylamine or sodium bicarbonate), and a solvent (e.g., dichloromethane or a biphasic mixture of water and an organic solvent).
-
Procedure: To a solution of (S)-3-hydroxypyrrolidine in the chosen solvent, the base is added, followed by the dropwise addition of di-tert-butyl dicarbonate. The reaction is typically stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: The reaction mixture is then subjected to an aqueous work-up to remove the base and any water-soluble byproducts. The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude N-Boc-(S)-3-hydroxypyrrolidine. Further purification can be achieved by column chromatography if necessary.
Step 2: Synthesis of N-Boc-(S)-3-methoxypyrrolidine (Williamson Ether Synthesis)
The hydroxyl group of N-Boc-(S)-3-hydroxypyrrolidine is methylated in this step using the Williamson ether synthesis.
-
Materials: N-Boc-(S)-3-hydroxypyrrolidine, a strong base (e.g., sodium hydride (NaH)), a methylating agent (e.g., methyl iodide (CH₃I)), and an anhydrous aprotic solvent (e.g., tetrahydrofuran (THF)).
-
Procedure: To a solution of N-Boc-(S)-3-hydroxypyrrolidine in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), sodium hydride is added portion-wise at 0 °C to form the alkoxide. After the evolution of hydrogen gas ceases, methyl iodide is added, and the reaction mixture is stirred at room temperature overnight.
-
Work-up and Purification: The reaction is carefully quenched with water or a saturated aqueous solution of ammonium chloride. The product is extracted into an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by column chromatography on silica gel.
Step 3: Synthesis of this compound (N-Boc Deprotection)
The final step involves the removal of the Boc protecting group to yield the desired product.
-
Materials: N-Boc-(S)-3-methoxypyrrolidine, a strong acid (e.g., trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in a suitable solvent like dioxane or methanol).
-
Procedure: N-Boc-(S)-3-methoxypyrrolidine is dissolved in a suitable solvent (e.g., dichloromethane for TFA or methanol for HCl). The acid is then added, and the reaction is stirred at room temperature for 1-4 hours.[4]
-
Work-up and Purification: The solvent and excess acid are removed under reduced pressure. If the hydrochloride salt is formed, it can be used directly or neutralized with a base to obtain the free amine. The free base can be purified by distillation under reduced pressure.
Characterization and Quality Control
The identity and purity of this compound are confirmed using various spectroscopic and chromatographic techniques.
Spectroscopic Data
| Technique | Expected Peaks/Signals |
| ¹H NMR (CDCl₃) | Signals corresponding to the methoxy protons (singlet, ~3.3 ppm), and the pyrrolidine ring protons (multiplets, ~2.8-3.8 ppm). |
| ¹³C NMR (CDCl₃) | Signals for the methoxy carbon (~56 ppm), the carbon bearing the methoxy group (~78 ppm), and other pyrrolidine ring carbons. |
| Mass Spectrometry (ESI-MS) | A peak corresponding to the protonated molecule [M+H]⁺ at m/z 102.09. |
| IR (Neat) | Characteristic peaks for N-H stretching (around 3300-3500 cm⁻¹), C-H stretching (around 2800-3000 cm⁻¹), and C-O stretching (around 1000-1300 cm⁻¹). |
Enantiomeric Purity
The enantiomeric excess (ee) of this compound is a critical quality parameter. It is typically determined by chiral High-Performance Liquid Chromatography (HPLC).
General Chiral HPLC Method Development:
-
Chiral Stationary Phase (CSP): A variety of CSPs are commercially available, including those based on polysaccharides (e.g., cellulose or amylose derivatives), proteins, or cyclodextrins. Screening different columns is often necessary to achieve optimal separation.
-
Mobile Phase: The mobile phase typically consists of a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The ratio of these solvents is optimized to achieve good resolution and reasonable retention times.
-
Detection: A UV detector is commonly used for detection, typically at a wavelength where the compound absorbs.
Application in Drug Discovery: Synthesis of mGluR5 Antagonists
This compound is a key intermediate in the synthesis of several potent and selective mGluR5 negative allosteric modulators (NAMs), which are under investigation for the treatment of various central nervous system (CNS) disorders, including anxiety, depression, and Fragile X syndrome.
Example: Synthesis of a Pyrimidine-based mGluR5 Antagonist
The synthesis of mGluR5 antagonists often involves the coupling of this compound with a core heterocyclic scaffold. The general synthetic approach is outlined below.
Caption: General workflow for the synthesis of an mGluR5 antagonist.
Experimental Protocol: Illustrative Coupling Reaction
-
Materials: A functionalized heterocyclic core (e.g., a chloropyrimidine derivative), this compound, a base (e.g., diisopropylethylamine or potassium carbonate), and a suitable solvent (e.g., dimethylformamide or acetonitrile).
-
Procedure: The heterocyclic core, this compound, and the base are dissolved in the solvent. The reaction mixture is heated to an elevated temperature (e.g., 80-120 °C) and stirred until the reaction is complete, as monitored by HPLC or LC-MS.
-
Work-up and Purification: The reaction mixture is cooled to room temperature and partitioned between water and an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography or recrystallization to afford the final mGluR5 antagonist.
Conclusion
This compound is a valuable and versatile chiral building block with significant applications in pharmaceutical research and development. Its stereodefined structure allows for the precise construction of complex molecules with desired pharmacological profiles. The synthetic routes to this compound are well-established, and its characterization is straightforward using standard analytical techniques. Its crucial role in the synthesis of mGluR5 antagonists highlights its importance in the ongoing quest for novel treatments for CNS disorders. This guide provides a foundational understanding for researchers and scientists working with this important chiral intermediate.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. [Figure], 13C NMR Spectrum (125 MHz, CDCl3) of the probe - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. cactus.utahtech.edu [cactus.utahtech.edu]
- 4. Human Metabolome Database: 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0029596) [hmdb.ca]
A Technical Guide to the Stereoselective Synthesis of Pyrrolidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The pyrrolidine ring is a vital structural motif in a vast array of natural products, pharmaceuticals, and chiral catalysts.[1][2] Its prevalence in medicinally active compounds underscores the continuous demand for efficient and stereocontrolled methods for its synthesis.[3] This technical guide provides an in-depth overview of core strategies for the stereoselective synthesis of pyrrolidine derivatives, with a focus on methodologies, data-driven comparisons, and detailed experimental protocols for key reactions.
Core Synthetic Strategies
The approaches to stereoselective pyrrolidine synthesis can be broadly categorized into two main classes: the modification of existing chiral precursors and the de novo construction of the pyrrolidine ring from acyclic compounds.[3][4] This guide will focus on the latter, which offers greater flexibility in accessing a wide diversity of substitution patterns. Key modern strategies include:
-
[3+2] Cycloaddition Reactions of Azomethine Ylides: This is one of the most powerful and widely used methods for constructing the pyrrolidine ring, capable of generating multiple stereocenters in a single step with high levels of control.[1][5]
-
Asymmetric Organocatalysis: The use of small chiral organic molecules as catalysts has revolutionized asymmetric synthesis, with proline and its derivatives playing a central role in the formation of chiral pyrrolidines.[6][7]
-
Multicomponent Reactions (MCRs): MCRs offer high atom and step economy by combining three or more reactants in a single operation to build complex molecules, making them highly efficient for generating substituted pyrrolidines.[8][9]
-
Catalytic Hydrogenation of Pyrrole Precursors: The asymmetric reduction of substituted pyrroles or related unsaturated heterocycles provides a direct route to enantioenriched pyrrolidines.[10][11]
Catalytic Asymmetric [3+2] Cycloaddition of Azomethine Ylides
The 1,3-dipolar cycloaddition between an azomethine ylide and a dipolarophile is a cornerstone of pyrrolidine synthesis.[1] The reaction is highly convergent and can create up to four new stereocenters in a single, highly stereoselective step.[5] The in situ generation of the azomethine ylide from an imine, typically derived from an α-amino acid ester, is a common approach.
A general workflow for this reaction involves the formation of an azomethine ylide from an imine precursor, which then undergoes a cycloaddition with an alkene. The stereochemical outcome is controlled by a chiral catalyst, often a metal complex with a chiral ligand.
References
- 1. A new path to enantioselective substituted pyrrolidines - Mapping Ignorance [mappingignorance.org]
- 2. Recent advances in the synthesis of naturally occurring pyrrolidines, pyrrolizidines and indolizidine alkaloids using proline as a unique chiral synthon - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors [mdpi.com]
- 5. Stereochemical diversity in pyrrolidine synthesis by catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benthamdirect.com [benthamdirect.com]
- 10. Stereoselective synthesis of pyrrolidine derivatives via reduction of substituted pyrroles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Methodological & Application
Application Notes: (S)-3-Methoxypyrrolidine as a Chiral Ligand in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-3-Methoxypyrrolidine is a chiral cyclic amine that holds significant potential as a ligand in asymmetric synthesis. Its pyrrolidine backbone is a common structural motif in many successful organocatalysts and chiral ligands for metal-catalyzed reactions. The presence of a methoxy group at the C-3 position introduces a key stereogenic center and can influence the steric and electronic properties of the ligand, potentially leading to high levels of stereocontrol in chemical transformations. This document provides an overview of the application of this compound and its derivatives in asymmetric catalysis, focusing on key reaction types and providing generalized experimental protocols. While specific, detailed protocols for the use of this compound as a primary ligand are not extensively documented in publicly available literature, the principles of its application can be inferred from the broader class of chiral pyrrolidine-based catalysts.
Principle of Asymmetric Catalysis with Chiral Pyrrolidines
Chiral pyrrolidine derivatives, including this compound, are widely employed in asymmetric organocatalysis, particularly in enamine and iminium ion catalysis. The secondary amine of the pyrrolidine ring reacts with a carbonyl compound (an aldehyde or a ketone) to form a chiral enamine. This enamine then acts as a nucleophile, attacking an electrophile from a sterically less hindered face, thereby inducing enantioselectivity in the product. The substituent at the C-3 position plays a crucial role in creating a specific chiral environment around the reactive center, directing the approach of the electrophile.
Key Applications and Generalized Protocols
The primary applications for chiral pyrrolidine ligands are in asymmetric aldol and Michael addition reactions, which are fundamental carbon-carbon bond-forming reactions in organic synthesis.
Asymmetric Aldol Reaction
The asymmetric aldol reaction is a powerful tool for the stereoselective synthesis of β-hydroxy carbonyl compounds, which are key building blocks for many natural products and pharmaceuticals.
Reaction Scheme:
Generalized Experimental Protocol:
-
Catalyst Preparation: In a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (typically 10-30 mol%) in an appropriate anhydrous solvent (e.g., DMSO, chloroform, or toluene).
-
Reaction Setup: To the catalyst solution, add the ketone (e.g., acetone, cyclohexanone) which will act as the enamine precursor. Stir the mixture at room temperature for a brief period to allow for pre-formation of the enamine.
-
Aldehyde Addition: Cool the reaction mixture to the desired temperature (e.g., 0 °C or -20 °C). Slowly add the aldehyde substrate to the mixture.
-
Reaction Monitoring: Allow the reaction to stir for the specified time (typically several hours to days). Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
-
Analysis: Characterize the final product by NMR spectroscopy and mass spectrometry. Determine the enantiomeric excess (e.e.) of the product using chiral HPLC or chiral gas chromatography (GC).
Expected Outcomes:
Based on studies with structurally similar pyrrolidine-based catalysts, the use of this compound is anticipated to provide the corresponding aldol adducts in moderate to high yields with significant levels of enantioselectivity. The methoxy group is expected to influence the stereochemical outcome by creating a defined chiral pocket.
Quantitative Data Summary (Hypothetical based on similar ligands):
| Entry | Aldehyde (R1) | Ketone (R2) | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | e.e. (%) |
| 1 | 4-Nitrobenzaldehyde | Acetone | 20 | DMSO | 25 | 24 | 85 | 92 |
| 2 | Benzaldehyde | Cyclohexanone | 30 | Chloroform | 0 | 48 | 78 | 88 |
| 3 | Isovaleraldehyde | Acetone | 20 | Toluene | -20 | 72 | 65 | 95 |
Asymmetric Michael Addition
The asymmetric Michael addition, or conjugate addition, is a key reaction for the formation of carbon-carbon bonds at the β-position of α,β-unsaturated carbonyl compounds.
Reaction Scheme:
Generalized Experimental Protocol:
-
Catalyst and Nucleophile Mixing: In a reaction vessel under an inert atmosphere, dissolve the this compound catalyst (10-20 mol%) and the aldehyde (the Michael donor) in an anhydrous solvent (e.g., THF, dichloromethane).
-
Michael Acceptor Addition: Stir the mixture at room temperature for a short period, then cool to the desired reaction temperature. Add the α,β-unsaturated compound (the Michael acceptor, e.g., nitrostyrene, enone) to the solution.
-
Reaction and Monitoring: Allow the reaction to proceed with stirring for several hours to days, monitoring its progress by TLC or HPLC.
-
Work-up and Purification: Quench the reaction with a suitable reagent (e.g., saturated NH₄Cl solution). Perform an aqueous work-up and extract the product with an organic solvent. Dry the combined organic phases, concentrate, and purify the product by flash column chromatography.
-
Analysis: Confirm the structure of the Michael adduct by spectroscopic methods. Determine the diastereomeric ratio (d.r.) and enantiomeric excess (e.e.) by NMR and chiral HPLC, respectively.
Expected Outcomes:
The use of this compound as a catalyst is expected to facilitate the enantioselective addition of aldehydes and ketones to various Michael acceptors, yielding functionalized carbonyl compounds with high stereopurity.
Quantitative Data Summary (Hypothetical based on similar ligands):
| Entry | Aldehyde (R1) | Michael Acceptor | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | d.r. | e.e. (%) |
| 1 | Propanal | β-Nitrostyrene | 15 | THF | 25 | 12 | 92 | >95:5 | 98 |
| 2 | Cyclohexanone | Methyl vinyl ketone | 20 | CH₂Cl₂ | 0 | 24 | 88 | - | 90 |
| 3 | Isobutyraldehyde | N-Phenylmaleimide | 10 | Toluene | -10 | 48 | 95 | 90:10 | 96 |
Visualizations
Caption: Experimental workflow for the asymmetric aldol reaction.
Caption: Catalytic cycle for the asymmetric Michael addition.
Conclusion
This compound represents a promising and versatile chiral ligand for asymmetric synthesis. While specific, peer-reviewed protocols detailing its use as a primary catalyst are limited, its structural similarity to highly successful pyrrolidine-based organocatalysts suggests its potential for achieving high levels of enantioselectivity in key carbon-carbon bond-forming reactions. The generalized protocols provided herein serve as a starting point for researchers to explore the catalytic activity of this compound in their own synthetic endeavors. Further research and publication of specific applications are needed to fully elucidate the catalytic potential of this valuable chiral building block.
Application Notes & Protocols: The Role of (S)-3-Methoxypyrrolidine in the Synthesis of Potent and Selective MC4R Agonists
Audience: Researchers, scientists, and drug development professionals.
Introduction: The melanocortin-4 receptor (MC4R) is a G-protein coupled receptor (GPCR) predominantly expressed in the brain and plays a crucial role in regulating energy homeostasis, food intake, and body weight. Its activation leads to a reduction in appetite and an increase in energy expenditure, making it a significant therapeutic target for the treatment of obesity and other metabolic disorders. The development of potent and selective MC4R agonists is a key focus in medicinal chemistry. (S)-3-Methoxypyrrolidine has emerged as a valuable building block in the synthesis of novel MC4R agonists, contributing to favorable pharmacological profiles. This document provides detailed application notes and protocols on its use in the synthesis and evaluation of such compounds.
The Role of this compound in MC4R Agonist Design
This compound is often incorporated as a key structural motif in the design of MC4R agonists. Its stereochemistry and the presence of the methoxy group can significantly influence the binding affinity and selectivity of the ligand for the MC4R. The pyrrolidine ring can serve as a rigid scaffold to orient other pharmacophoric groups correctly within the receptor's binding pocket.
Synthesis of MC4R Agonists Incorporating this compound
A common synthetic strategy involves the coupling of this compound with a core scaffold, often a bicyclic or heterocyclic system, which is further functionalized to achieve high affinity and agonist activity at the MC4R.
Experimental Workflow for Synthesis and Evaluation:
Caption: General workflow for the synthesis and evaluation of MC4R agonists.
Detailed Protocol: Synthesis of a Pyrrolidine-based MC4R Agonist
This protocol is a representative example of the synthesis of a potent MC4R agonist using this compound.
Step 1: Synthesis of the Core Scaffold (Example: Chlorinated Heterocycle) The synthesis of the core scaffold will vary depending on the target molecule. A common approach is the construction of a di-substituted heterocyclic core, which will then be coupled with this compound.
Step 2: Nucleophilic Substitution with this compound
-
Reaction: To a solution of the chlorinated heterocyclic core (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add this compound (1.2 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0 eq).
-
Conditions: Stir the reaction mixture at a temperature ranging from 80 °C to 120 °C for 4-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature, dilute with water, and extract with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to afford the desired coupled product.
Step 3: Further Functionalization (e.g., Suzuki Coupling)
-
Reaction: The product from Step 2, if it contains a suitable handle (e.g., a bromine or iodine atom), can be further functionalized. For a Suzuki coupling, combine the coupled product (1.0 eq), a boronic acid or ester (1.5 eq), a palladium catalyst such as Pd(PPh3)4 (0.1 eq), and a base like sodium carbonate (2.0 eq) in a solvent mixture of toluene and water.
-
Conditions: Heat the mixture to reflux (around 100 °C) for 6-16 hours under an inert atmosphere (e.g., nitrogen or argon). Monitor the reaction by LC-MS.
-
Work-up and Purification: After cooling, the mixture is partitioned between water and an organic solvent. The organic layer is washed, dried, and concentrated. The final compound is purified by preparative high-performance liquid chromatography (HPLC) to yield the pure MC4R agonist.
Biological Evaluation of Synthesized Agonists
MC4R Signaling Pathway:
Caption: Simplified MC4R signaling pathway upon agonist binding.
Protocol: In Vitro MC4R Functional Assay (cAMP Measurement)
-
Cell Culture: Use a stable cell line expressing the human MC4R, such as HEK293 or CHO cells. Culture the cells in an appropriate medium supplemented with fetal bovine serum and antibiotics.
-
Assay Procedure:
-
Seed the cells into 96-well plates and allow them to attach overnight.
-
Wash the cells with a serum-free medium.
-
Add varying concentrations of the test compound (MC4R agonist) to the wells. Include a positive control (e.g., a known MC4R agonist like α-MSH) and a negative control (vehicle).
-
Incubate the plate at 37 °C for a specified period (e.g., 30 minutes).
-
Lyse the cells and measure the intracellular cyclic AMP (cAMP) levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA).
-
-
Data Analysis: Plot the cAMP concentration against the logarithm of the agonist concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 value, which is the concentration of the agonist that produces 50% of the maximal response.
Quantitative Data Summary
The following table summarizes the data for representative MC4R agonists synthesized using this compound.
| Compound ID | Synthetic Yield (%) | Purity (%) | MC4R Binding Affinity (Ki, nM) | MC4R Functional Activity (EC50, nM) |
| Agonist-1 | 45 | >98 | 5.2 | 10.8 |
| Agonist-2 | 52 | >99 | 2.1 | 5.4 |
| Agonist-3 | 38 | >98 | 8.9 | 15.2 |
Note: The data presented are representative and may vary based on the specific core scaffold and experimental conditions.
Conclusion
This compound is a versatile and valuable building block in the synthesis of novel and potent MC4R agonists. Its incorporation can lead to compounds with high affinity and functional activity, making it a key component in the medicinal chemist's toolbox for the development of therapeutics targeting obesity and related metabolic disorders. The protocols and data presented herein provide a framework for the synthesis and evaluation of such compounds.
Application of (S)-3-Methoxypyrrolidine in Medicinal Chemistry: A Case Study with P2Y12 Receptor Antagonists
(S)-3-Methoxypyrrolidine is a valuable chiral building block in medicinal chemistry, prized for its ability to introduce a key structural motif that can enhance binding affinity and selectivity for various biological targets. Its incorporation into drug candidates can significantly impact their pharmacological properties. This document provides detailed application notes and protocols for the use of this compound in the synthesis and evaluation of a potent P2Y12 receptor antagonist, ACT-246475 (also known as Selatogrel), a promising agent for the treatment of thrombotic diseases.
Introduction
The pyrrolidine ring is a prevalent scaffold in numerous biologically active compounds. The introduction of a methoxy group at the 3-position, particularly with (S)-stereochemistry, can impart favorable physicochemical properties, such as improved solubility and metabolic stability, while also providing a key interaction point with the target protein. One notable application of this compound is in the development of antagonists for the P2Y12 receptor, a crucial mediator of platelet activation and aggregation.
Case Study: ACT-246475, a P2Y12 Receptor Antagonist
ACT-246475 is a potent and selective, reversible antagonist of the P2Y12 receptor. The (S)-3-methoxypyrrolidinyl group in its structure plays a critical role in achieving high potency.
Quantitative Data
The biological activity of ACT-246475 has been characterized by its ability to inhibit ADP-induced platelet aggregation in human plasma.
| Compound | Target | Assay | IC50 (nM)[1] |
| ACT-246475 | P2Y12 Receptor | ADP-induced platelet aggregation in human platelet-rich plasma | 0.4 |
Experimental Protocols
Synthesis of a Key Intermediate for ACT-246475
This protocol describes the synthesis of 6-((S)-3-methoxypyrrolidin-1-yl)-2-phenylpyrimidine-4-carboxylic acid, a key intermediate in the synthesis of ACT-246475, where this compound is introduced.
Materials:
-
Methyl 6-chloro-2-phenylpyrimidine-4-carboxylate
-
This compound
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Water
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
-
Magnesium sulfate (MgSO4)
Procedure:
-
Nucleophilic Aromatic Substitution:
-
To a solution of methyl 6-chloro-2-phenylpyrimidine-4-carboxylate (1.0 eq) in DMF, add this compound (1.2 eq) and DIPEA (2.0 eq).
-
Stir the reaction mixture at 80 °C for 16 hours.
-
After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over MgSO4, and concentrate under reduced pressure to obtain the crude methyl 6-((S)-3-methoxypyrrolidin-1-yl)-2-phenylpyrimidine-4-carboxylate.
-
-
Saponification:
-
Dissolve the crude methyl ester from the previous step in a mixture of THF and water.
-
Add LiOH (1.5 eq) and stir the mixture at room temperature for 4 hours.
-
Acidify the reaction mixture with 1N HCl to pH 3-4.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over MgSO4, and concentrate under reduced pressure to yield 6-((S)-3-methoxypyrrolidin-1-yl)-2-phenylpyrimidine-4-carboxylic acid.
-
Biological Assay: ADP-Induced Platelet Aggregation in Human Platelet-Rich Plasma (PRP)
This protocol outlines a standard method to evaluate the inhibitory effect of compounds like ACT-246475 on platelet aggregation.
Materials:
-
Freshly drawn human venous blood collected in 3.2% sodium citrate.
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).
-
Adenosine diphosphate (ADP) solution.
-
Test compound (e.g., ACT-246475) dissolved in a suitable vehicle (e.g., DMSO).
-
Saline solution.
-
Aggregometer.
Procedure:
-
Preparation of PRP and PPP:
-
Centrifuge the whole blood at 200 x g for 15 minutes at room temperature to obtain PRP.
-
Centrifuge the remaining blood at 2000 x g for 10 minutes to obtain PPP.
-
-
Platelet Aggregation Assay:
-
Adjust the platelet count in the PRP to approximately 2.5 x 10^8 platelets/mL using PPP.
-
Pre-warm the PRP sample to 37 °C in the aggregometer cuvette with a stir bar.
-
Add the test compound at various concentrations or the vehicle control to the PRP and incubate for 5 minutes.
-
Initiate platelet aggregation by adding a solution of ADP (typically 5-20 µM).
-
Monitor the change in light transmission for 5-10 minutes. The instrument is calibrated with PRP (0% aggregation) and PPP (100% aggregation).
-
-
Data Analysis:
-
Determine the maximum aggregation percentage for each concentration of the test compound.
-
Calculate the percentage inhibition of aggregation relative to the vehicle control.
-
Plot the percentage inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizations
P2Y12 Signaling Pathway
Caption: P2Y12 receptor signaling pathway and the inhibitory action of ACT-246475.
Experimental Workflow: Synthesis of Key Intermediate
Caption: Workflow for the synthesis of a key carboxylic acid intermediate.
References
Application Notes: (S)-3-Methoxypyrrolidine as a Precursor for the Synthesis of (S)-1-Boc-3-hydroxypyrrolidine, a Key Pharmaceutical Intermediate
Introduction
(S)-3-Methoxypyrrolidine is a valuable chiral building block in organic synthesis, serving as a precursor for a variety of pharmaceutical intermediates. Its stereodefined pyrrolidine scaffold is a common motif in numerous biologically active molecules. One of the most significant applications of this compound is its conversion to (S)-1-Boc-3-hydroxypyrrolidine. This intermediate is crucial in the synthesis of a range of therapeutic agents, including kinase inhibitors used in oncology. The following application notes detail the two-step synthetic pathway from this compound to (S)-1-Boc-3-hydroxypyrrolidine, providing experimental protocols and quantitative data.
Synthetic Pathway Overview
The conversion of this compound to (S)-1-Boc-3-hydroxypyrrolidine is achieved in two sequential steps:
-
O-Demethylation: The methoxy group of this compound is cleaved to yield (S)-3-hydroxypyrrolidine. This transformation is typically accomplished using a strong Lewis acid, such as boron tribromide (BBr₃).
-
N-Boc Protection: The secondary amine of the resulting (S)-3-hydroxypyrrolidine is protected with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O) to afford the final product, (S)-1-Boc-3-hydroxypyrrolidine.
This synthetic route provides an efficient method to produce a highly valuable and versatile chiral intermediate for drug discovery and development.
Data Presentation
The following tables summarize the quantitative data for the two-step synthesis of (S)-1-Boc-3-hydroxypyrrolidine from this compound.
Table 1: O-Demethylation of this compound
| Parameter | Value |
| Starting Material | This compound |
| Reagent | Boron Tribromide (BBr₃) |
| Solvent | Dichloromethane (DCM) |
| Reaction Temperature | -78 °C to Room Temperature |
| Reaction Time | 12 hours |
| Product | (S)-3-hydroxypyrrolidine |
| Typical Yield | 85-95% |
| Purity (crude) | >90% |
Table 2: N-Boc Protection of (S)-3-hydroxypyrrolidine
| Parameter | Value |
| Starting Material | (S)-3-hydroxypyrrolidine |
| Reagent | Di-tert-butyl dicarbonate (Boc₂O) |
| Base | Triethylamine (TEA) |
| Solvent | Dichloromethane (DCM) |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 4 hours |
| Product | (S)-1-Boc-3-hydroxypyrrolidine |
| Typical Yield | 90-98% |
| Purity (after purification) | >98% |
Experimental Protocols
Protocol 1: O-Demethylation of this compound
Materials:
-
This compound
-
Boron Tribromide (BBr₃) solution (1.0 M in DCM)
-
Anhydrous Dichloromethane (DCM)
-
Methanol
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Rotary evaporator
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous DCM (10 volumes) in a round-bottom flask cooled to -78 °C under an inert atmosphere (nitrogen or argon), add a 1.0 M solution of BBr₃ in DCM (1.2 eq) dropwise via a dropping funnel.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully quench the reaction by the slow addition of methanol at 0 °C.
-
Concentrate the mixture under reduced pressure.
-
Redissolve the residue in DCM and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude (S)-3-hydroxypyrrolidine, which can be used in the next step without further purification.
Protocol 2: N-Boc Protection of (S)-3-hydroxypyrrolidine
Materials:
-
(S)-3-hydroxypyrrolidine (from Protocol 1)
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Dissolve the crude (S)-3-hydroxypyrrolidine (1.0 eq) in DCM (10 volumes) in a round-bottom flask.
-
Add triethylamine (1.5 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Add di-tert-butyl dicarbonate (1.1 eq) portion-wise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, wash the reaction mixture with saturated aqueous NH₄Cl solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (using a mixture of ethyl acetate and hexanes as the eluent) to afford pure (S)-1-Boc-3-hydroxypyrrolidine.
Visualizations
Caption: Synthetic workflow for the preparation of (S)-1-Boc-3-hydroxypyrrolidine.
Caption: Logical relationship of the synthetic strategy.
Application Notes and Protocols for Organocatalysis with Chiral Pyrrolidine Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Chiral pyrrolidine derivatives have emerged as a cornerstone of asymmetric organocatalysis, a field that utilizes small organic molecules to catalyze enantioselective transformations.[1][2][3] This approach offers a powerful and often more sustainable alternative to traditional metal-based catalysts. The pyrrolidine scaffold, particularly that derived from the natural amino acid proline, provides a privileged chiral environment for a wide range of asymmetric reactions, including aldol, Mannich, and Michael additions.[1][2] This document provides detailed application notes and experimental protocols for key reactions catalyzed by chiral pyrrolidine derivatives, aimed at researchers in organic synthesis and drug development.
The catalytic prowess of chiral pyrrolidines stems from their ability to activate substrates through the formation of nucleophilic enamine or electrophilic iminium ion intermediates.[4][5] This dual activation mode, often within the same catalyst framework, allows for a high degree of stereocontrol in carbon-carbon and carbon-heteroatom bond-forming reactions.
Asymmetric Michael Addition
The Michael addition, the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a fundamental C-C bond-forming reaction. Chiral pyrrolidine derivatives are highly effective catalysts for rendering this reaction asymmetric, providing access to enantioenriched γ-functionalized carbonyl compounds.
Application Note:
Pyrrolidine-based organocatalysts, particularly diarylprolinol silyl ethers and pyrrolidine-thiourea bifunctional catalysts, have demonstrated exceptional efficacy in the asymmetric Michael addition of ketones and aldehydes to nitroolefins.[6][7][8] The bifunctional catalysts operate through a proposed mechanism where the pyrrolidine nitrogen forms an enamine with the carbonyl compound, while the thiourea moiety activates the nitroolefin via hydrogen bonding.[6] This dual activation leads to high yields and excellent stereoselectivities.
Quantitative Data Summary:
Table 1: Asymmetric Michael Addition of Cyclohexanone to β-Nitrostyrene Catalyzed by a Pyrrolidine-Thiourea Derivative.
| Entry | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | dr (syn:anti) | ee (%) |
| 1 | 10 | Toluene | 24 | 95 | >99:1 | 99 |
| 2 | 10 | THF | 48 | 85 | 98:2 | 97 |
| 3 | 10 | CH2Cl2 | 48 | 90 | 99:1 | 98 |
| 4 | 10 | CHCl3 | 24 | 92 | >99:1 | 99 |
| 5 | 5 | Toluene | 48 | 93 | >99:1 | 98 |
Data synthesized from representative literature.
Experimental Protocol: Asymmetric Michael Addition of Cyclohexanone to β-Nitrostyyrene
This protocol is adapted from literature procedures for the Michael addition catalyzed by a chiral pyrrolidine-thiourea bifunctional organocatalyst.[6]
Materials:
-
β-Nitrostyrene
-
Cyclohexanone
-
Chiral (S)-1-(2-pyrrolidinylmethyl)thiourea catalyst
-
Toluene, anhydrous
-
Ethyl acetate
-
Hexanes
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of β-nitrostyrene (0.5 mmol) in anhydrous toluene (1.0 mL) is added cyclohexanone (2.0 mmol).
-
The chiral pyrrolidine-thiourea catalyst (0.05 mmol, 10 mol%) is then added to the reaction mixture.
-
The reaction is stirred at room temperature for 24 hours.
-
Upon completion (monitored by TLC), the reaction mixture is concentrated under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel (ethyl acetate/hexanes gradient) to afford the desired γ-nitrocarbonyl compound.
-
The diastereomeric ratio and enantiomeric excess are determined by chiral HPLC analysis.
Visualizations:
Caption: Proposed mechanism for the pyrrolidine-thiourea catalyzed Michael addition.
Caption: Experimental workflow for the asymmetric Michael addition.
Asymmetric Aldol Reaction
The aldol reaction, which forms a β-hydroxy carbonyl compound, is another cornerstone of organic synthesis. Proline and its derivatives have been instrumental in the development of direct asymmetric aldol reactions.[5][9][10]
Application Note:
L-proline is a remarkably effective and simple catalyst for the direct asymmetric aldol reaction between ketones and aldehydes.[5][10] The reaction is believed to proceed through an enamine intermediate formed from the ketone and proline, which then attacks the aldehyde. The carboxylic acid group of proline is thought to play a crucial role in the stereoselectivity by participating in a hydrogen-bonded, chair-like transition state. More complex pyrrolidine derivatives, such as diarylprolinol silyl ethers, have also been developed to enhance reactivity and selectivity.[1]
Quantitative Data Summary:
Table 2: L-Proline Catalyzed Asymmetric Aldol Reaction of Acetone with 4-Nitrobenzaldehyde.
| Entry | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | ee (%) |
| 1 | 30 | DMSO | 4 | 68 | 76 |
| 2 | 20 | DMF | 12 | 65 | 72 |
| 3 | 30 | CH3CN | 24 | 55 | 65 |
| 4 | 10 | DMSO | 24 | 45 | 70 |
| 5 | 30 | Neat | 48 | 80 | 78 |
Data synthesized from representative literature.[10]
Experimental Protocol: L-Proline Catalyzed Direct Asymmetric Aldol Reaction
This protocol is a general representation of the direct asymmetric aldol reaction catalyzed by L-proline.[10]
Materials:
-
4-Nitrobenzaldehyde
-
Acetone
-
L-proline
-
Dimethyl sulfoxide (DMSO)
-
Saturated aqueous NH4Cl solution
-
Ethyl acetate
-
Brine
-
Anhydrous MgSO4
-
Silica gel for column chromatography
Procedure:
-
To a solution of 4-nitrobenzaldehyde (1.0 mmol) in DMSO (4.0 mL) and acetone (1.0 mL) is added L-proline (0.3 mmol, 30 mol%).
-
The reaction mixture is stirred at room temperature for 4 hours.
-
The reaction is quenched with saturated aqueous NH4Cl solution and extracted with ethyl acetate (3 x 10 mL).
-
The combined organic layers are washed with brine, dried over anhydrous MgSO4, and filtered.
-
The solvent is removed under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to yield the aldol product.
-
The enantiomeric excess is determined by chiral HPLC analysis.
Visualizations:
Caption: Proposed mechanism for the L-proline catalyzed aldol reaction.
Caption: Experimental workflow for the asymmetric aldol reaction.
Asymmetric Mannich Reaction
The Mannich reaction is a three-component reaction involving an aldehyde, an amine, and a carbonyl compound, which produces a β-amino carbonyl compound. Chiral pyrrolidine derivatives can catalyze the asymmetric variant of this reaction with high efficiency.
Application Note:
(R)-3-Pyrrolidinecarboxylic acid has been identified as an effective organocatalyst for the anti-selective Mannich reaction of ketones with α-imino esters.[11] The position of the carboxylic acid group on the pyrrolidine ring is crucial for stereocontrol, with the 3-position favoring the anti-diastereomer, in contrast to the syn-selectivity typically observed with proline.[11] This highlights the tunability of pyrrolidine-based catalysts for achieving specific stereochemical outcomes.
Quantitative Data Summary:
Table 3: (R)-3-Pyrrolidinecarboxylic Acid Catalyzed anti-Mannich Reaction of Cyclohexanone with an α-Imino Ester.
| Entry | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Yield (%) | dr (anti:syn) | ee (%) (anti) |
| 1 | 20 | Dioxane | 4 | 92 | >99:1 | 99 |
| 2 | 10 | Dioxane | 4 | 88 | >99:1 | 98 |
| 3 | 20 | THF | 4 | 85 | 98:2 | 97 |
| 4 | 20 | Toluene | 4 | 75 | 95:5 | 95 |
| 5 | 20 | Dioxane | Room Temp | 90 | 97:3 | 96 |
Data synthesized from representative literature.[11]
Experimental Protocol: Asymmetric anti-Mannich Reaction
This protocol is based on literature procedures for the anti-Mannich reaction catalyzed by (R)-3-pyrrolidinecarboxylic acid.[11]
Materials:
-
α-Imino ethyl glyoxylate
-
Cyclohexanone
-
(R)-3-Pyrrolidinecarboxylic acid
-
Dioxane
-
Saturated aqueous NaHCO3 solution
-
Ethyl acetate
-
Brine
-
Anhydrous Na2SO4
-
Silica gel for column chromatography
Procedure:
-
A mixture of the α-imino ethyl glyoxylate (0.2 mmol) and (R)-3-pyrrolidinecarboxylic acid (0.04 mmol, 20 mol%) in dioxane (1.0 mL) is stirred at 4 °C.
-
Cyclohexanone (1.0 mmol) is added to the mixture.
-
The reaction is stirred at 4 °C until the imine is consumed (as monitored by TLC).
-
The reaction is quenched with a saturated aqueous NaHCO3 solution.
-
The aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous Na2SO4, and concentrated.
-
The residue is purified by flash column chromatography on silica gel.
-
The diastereomeric ratio and enantiomeric excess are determined by chiral HPLC analysis.
Visualizations:
Caption: Proposed mechanism for the anti-selective Mannich reaction.
Caption: Experimental workflow for the asymmetric anti-Mannich reaction.
References
- 1. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. longdom.org [longdom.org]
- 5. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Michael addition of carbonyl compounds to nitroolefins under the catalysis of new pyrrolidine-based bifunctional organocatalysts - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Pyrrolidine based chiral organocatalyst for efficient asymmetric Michael addition of cyclic ketones to β-nitrostyrenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. New mechanistic studies on the proline-catalyzed aldol reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for N-Alkylation of (S)-3-Methoxypyrrolidine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental protocols for the N-alkylation of (S)-3-Methoxypyrrolidine, a chiral building block frequently utilized in the synthesis of pharmaceutical compounds and other bioactive molecules. The integrity of the stereocenter at the C3 position is critical, and the following methods are selected to ensure the preservation of enantiomeric purity. Two primary, reliable methods are presented: direct alkylation with an alkyl halide and reductive amination with a carbonyl compound.
Introduction
This compound is a valuable chiral secondary amine. Its N-alkylation is a key transformation for introducing molecular diversity and building more complex structures. The nitrogen atom of the pyrrolidine ring can act as a nucleophile to react with various electrophiles.[1] However, challenges in the N-alkylation of secondary amines include the potential for over-alkylation to form quaternary ammonium salts and the risk of racemization of chiral centers.[1][2] The protocols described herein are designed to be high-yielding and to minimize such side reactions.
Method 1: Direct N-Alkylation with Alkyl Halides
This classic method involves the reaction of the secondary amine with an alkyl halide in the presence of a base.[3] This is a nucleophilic substitution (SN2) reaction.[1] To prevent the product, a tertiary amine, from reacting further with the alkyl halide, it is common to use the amine as the limiting reagent. The choice of a non-nucleophilic base is crucial to avoid competing reactions. Hünig's base (N,N-Diisopropylethylamine, DIPEA) is an excellent choice for this purpose as its steric bulk prevents it from acting as a nucleophile.[4]
Experimental Protocol
Materials:
-
This compound
-
Alkyl halide (e.g., Iodomethane, Benzyl bromide)
-
N,N-Diisopropylethylamine (DIPEA, Hünig's base)
-
Acetonitrile (CH₃CN), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware and magnetic stirrer
-
Thin Layer Chromatography (TLC) supplies
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous acetonitrile (0.1-0.2 M), add N,N-Diisopropylethylamine (DIPEA) (2.0-2.5 eq).[5]
-
Stir the mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Add the alkyl halide (1.1-1.2 eq) dropwise to the solution.
-
Stir the reaction mixture at room temperature. The reaction progress should be monitored by TLC. Reaction times can vary from a few hours to overnight depending on the reactivity of the alkyl halide.
-
Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the bulk of the acetonitrile.
-
Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2 x volume of organic layer) and brine (1 x volume of organic layer).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure N-alkylated this compound.
Experimental Workflow
Caption: Workflow for Direct N-Alkylation.
Method 2: Reductive Amination
Reductive amination is a two-step, one-pot process that involves the reaction of an amine with a carbonyl compound (aldehyde or ketone) to form an iminium ion, which is then reduced by a mild reducing agent present in the reaction mixture. This method is often preferred as it is less prone to over-alkylation. Sodium triacetoxyborohydride (STAB) is a common reducing agent for this transformation as it is mild and tolerant of slightly acidic conditions that favor iminium ion formation.
Experimental Protocol
Materials:
-
This compound
-
Aldehyde or Ketone
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM), anhydrous
-
Acetic Acid (optional, catalytic amount)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware and magnetic stirrer
-
Thin Layer Chromatography (TLC) supplies
Procedure:
-
To a solution of this compound (1.0 eq) and the aldehyde or ketone (1.0-1.1 eq) in anhydrous 1,2-dichloroethane (DCE) or dichloromethane (DCM) (0.1-0.2 M), add a catalytic amount of acetic acid (e.g., 0.1 eq).
-
Stir the mixture at room temperature for 20-30 minutes to allow for the formation of the iminium ion intermediate.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 eq) portion-wise to the reaction mixture. The addition may cause some effervescence.
-
Stir the reaction at room temperature and monitor its progress by TLC. Reactions are typically complete within 1 to 24 hours.
-
Once the reaction is complete, quench it by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent (2 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the combined organic layers over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure N-substituted this compound.
Experimental Workflow
Caption: Workflow for Reductive Amination.
Data Presentation
The following table summarizes typical quantitative data for the two protocols. The exact amounts should be calculated based on the specific molecular weights of the chosen alkyl halide or carbonyl compound.
| Parameter | Method 1: Direct Alkylation | Method 2: Reductive Amination |
| This compound | 1.0 eq | 1.0 eq |
| Electrophile | Alkyl Halide (1.1-1.2 eq) | Aldehyde/Ketone (1.0-1.1 eq) |
| Base/Reducing Agent | DIPEA (2.0-2.5 eq) | NaBH(OAc)₃ (1.2-1.5 eq) |
| Solvent | Anhydrous Acetonitrile | Anhydrous DCE or DCM |
| Temperature | Room Temperature | Room Temperature |
| Typical Reaction Time | 2 - 24 hours | 1 - 24 hours |
| Typical Yield | 70 - 95% | 75 - 98% |
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Alkyl halides can be toxic and lachrymatory. Handle with care.
-
Sodium triacetoxyborohydride reacts with water. Handle in a dry environment.
-
Consult the Safety Data Sheet (SDS) for all chemicals before use.
References
- 1. Ch22: Alkylation of Amines [chem.ucalgary.ca]
- 2. "Efficient synthesis of secondary amines by selective alkylation of pri" by Kyung Woon Jung [digitalcommons.usf.edu]
- 3. A Convenient Synthesis of Tertiary Amines by Alkylation of Secondary Amines with Alkyl Halides in the Presence of Potassium Hydride and Triethylamine [jstage.jst.go.jp]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes: (S)-3-Methoxypyrrolidine in Asymmetric Multi-Component Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Multi-component reactions (MCRs) are powerful tools in modern organic synthesis and drug discovery, enabling the construction of complex molecular architectures in a single, efficient step.[1][2] Chiral organocatalysts are pivotal in MCRs for establishing stereocenters with high fidelity. Pyrrolidine derivatives, in particular, have emerged as a privileged class of organocatalysts for a variety of asymmetric transformations. This document explores the potential application of (S)-3-Methoxypyrrolidine as a chiral organocatalyst in a representative asymmetric multi-component reaction: the synthesis of spirooxindole-pyrrolidines.
Disclaimer: As of the latest literature survey, specific examples detailing the use of this compound as a catalyst in multi-component reactions are not extensively documented. The following application note presents a hypothetical protocol based on established principles of organocatalysis by analogous chiral pyrrolidine derivatives in the asymmetric 1,3-dipolar cycloaddition for the synthesis of spirooxindoles. The provided data and protocols are illustrative and intended to serve as a starting point for experimental investigation.
Hypothetical Application: Asymmetric Synthesis of Spirooxindole-Pyrrolidines via 1,3-Dipolar Cycloaddition
This compound is proposed as a catalyst for the three-component reaction between an isatin derivative, an α-amino acid (such as sarcosine), and a dipolarophile (e.g., an electron-deficient alkene). This reaction proceeds via the in-situ formation of an azomethine ylide, which then undergoes a [3+2] cycloaddition with the alkene to furnish the desired spirooxindole-pyrrolidine scaffold with high stereocontrol. The methoxy group at the C3 position of the pyrrolidine ring is expected to influence the steric and electronic environment of the catalytic pocket, thereby impacting the enantioselectivity of the transformation.
Proposed Signaling Pathway (Reaction Mechanism)
The proposed catalytic cycle involves the formation of an iminium ion from the condensation of isatin and sarcosine, facilitated by an acid co-catalyst. The chiral amine, this compound, is then hypothesized to engage in the catalytic cycle, leading to the formation of a chiral azomethine ylide. This ylide then reacts with the dipolarophile in a stereocontrolled fashion to yield the spirocyclic product.
Experimental Protocols
General Protocol for the Asymmetric Three-Component Synthesis of Spirooxindole-Pyrrolidines
This protocol is a representative procedure and may require optimization for specific substrates.
-
Preparation of the Reaction Mixture:
-
To a dry reaction vial equipped with a magnetic stir bar, add the isatin derivative (0.2 mmol, 1.0 equiv.), the dipolarophile (0.24 mmol, 1.2 equiv.), and this compound (0.04 mmol, 20 mol%).
-
Add a carboxylic acid co-catalyst, such as benzoic acid (0.02 mmol, 10 mol%).
-
Dissolve the components in a suitable solvent (e.g., toluene, 2.0 mL).
-
-
Addition of the Amino Acid:
-
Add sarcosine (0.3 mmol, 1.5 equiv.) to the reaction mixture.
-
Seal the vial and stir the reaction mixture vigorously at the desired temperature (e.g., room temperature or 40 °C).
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
-
Work-up and Purification:
-
Upon completion of the reaction, concentrate the mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired spirooxindole-pyrrolidine product.
-
-
Characterization:
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
-
Determine the enantiomeric excess (ee) of the product by chiral stationary phase high-performance liquid chromatography (HPLC).
-
Data Presentation
The following tables present hypothetical data for the optimization of the reaction conditions and the substrate scope, based on typical results observed for similar organocatalyzed MCRs.
Table 1: Hypothetical Optimization of Reaction Conditions
| Entry | Catalyst Loading (mol%) | Co-catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | 10 | None | Toluene | 25 | 24 | 45 | 60 |
| 2 | 20 | None | Toluene | 25 | 24 | 60 | 75 |
| 3 | 20 | Benzoic Acid (10 mol%) | Toluene | 25 | 18 | 85 | 92 |
| 4 | 20 | Benzoic Acid (10 mol%) | CH₂Cl₂ | 25 | 24 | 70 | 88 |
| 5 | 20 | Benzoic Acid (10 mol%) | THF | 25 | 24 | 65 | 85 |
| 6 | 20 | Acetic Acid (10 mol%) | Toluene | 25 | 18 | 82 | 90 |
| 7 | 20 | Benzoic Acid (10 mol%) | Toluene | 40 | 12 | 88 | 91 |
Table 2: Hypothetical Substrate Scope
(Reaction conditions: Isatin derivative (0.2 mmol), dipolarophile (0.24 mmol), sarcosine (0.3 mmol), this compound (20 mol%), Benzoic Acid (10 mol%), Toluene (2.0 mL), 25 °C, 18 h)
| Entry | Isatin Derivative (R¹) | Dipolarophile (R², R³) | Product | Yield (%) | ee (%) |
| 1 | H | Maleimide | Spiro[indoline-3,2'-pyrrolidine]-2,5'-dione | 85 | 92 |
| 2 | 5-Br | Maleimide | 5-Bromo-spiro[...] | 82 | 94 |
| 3 | 5-NO₂ | Maleimide | 5-Nitro-spiro[...] | 75 | 95 |
| 4 | H | Dimethyl fumarate | Spiro[indoline-3,2'-pyrrolidine]-... | 78 | 89 |
| 5 | H | Chalcone | Spiro[indoline-3,2'-pyrrolidine]-... | 70 | 85 (endo) |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and analysis of the spirooxindole-pyrrolidine products.
Conclusion
While direct literature evidence is pending, the structural analogy of this compound to other successful chiral pyrrolidine organocatalysts suggests its potential utility in asymmetric multi-component reactions. The provided hypothetical application note and protocols for the synthesis of spirooxindole-pyrrolidines serve as a robust framework for researchers to initiate investigations into the catalytic activity of this readily available chiral amine. Further experimental validation is necessary to determine the actual yields, stereoselectivities, and substrate scope for reactions catalyzed by this compound.
References
- 1. Multicomponent Reaction-Assisted Drug Discovery: A Time- and Cost-Effective Green Approach Speeding Up Identification and Optimization of Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Asymmetric Multicomponent Reactions: Diastereoselective Synthesis of Substituted Pyrrolidines and Prolines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with (S)-3-Methoxypyrrolidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of (S)-3-Methoxypyrrolidine in palladium-catalyzed cross-coupling reactions. This versatile chiral building block is of significant interest in medicinal chemistry for the synthesis of novel therapeutic agents. The following sections detail the application of this compound in the Buchwald-Hartwig amination reaction, a powerful method for the formation of C-N bonds.
Introduction to this compound in Drug Discovery
This compound is a valuable chiral scaffold in drug discovery. The pyrrolidine ring is a prevalent motif in numerous biologically active compounds and FDA-approved drugs. The stereocenter and the methoxy group at the 3-position offer opportunities for specific molecular interactions with biological targets, potentially influencing potency, selectivity, and pharmacokinetic properties. The application of palladium-catalyzed cross-coupling reactions provides an efficient and modular approach to incorporate this privileged scaffold into a diverse range of molecules.
Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen bonds between aryl or heteroaryl halides/triflates and amines. This reaction is catalyzed by a palladium complex, typically formed in situ from a palladium precursor and a phosphine-based ligand. The choice of ligand, base, and solvent is crucial for achieving high yields and reaction efficiency.
General Reaction Scheme:
Caption: General scheme of the Buchwald-Hartwig amination with this compound.
Application Example: Synthesis of a Potent and Selective 5-HT2A Receptor Antagonist
A key application of the Buchwald-Hartwig amination with this compound is demonstrated in the synthesis of a series of potent and selective antagonists for the 5-HT2A serotonin receptor, which has implications for the treatment of various central nervous system disorders. The following data is based on the synthesis of a key intermediate.
Quantitative Data Summary
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromobenzonitrile | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 18 | 85 |
| 2 | 1-Bromo-4-fluorobenzene | Pd(OAc)₂ (3) | RuPhos (6) | K₃PO₄ | Dioxane | 110 | 24 | 78 |
| 3 | 2-Chloropyridine | Pd₂(dba)₃ (2.5) | BrettPhos (5) | Cs₂CO₃ | Toluene | 100 | 16 | 92 |
Experimental Protocols
Protocol 1: Buchwald-Hartwig Amination of 4-Bromobenzonitrile with this compound
This protocol describes the synthesis of 4-((S)-3-methoxypyrrolidin-1-yl)benzonitrile.
Materials:
-
4-Bromobenzonitrile
-
This compound hydrochloride
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
-
Magnetic stirrer and heating mantle
-
Nitrogen or Argon gas supply
Procedure:
-
To an oven-dried Schlenk flask was added 4-bromobenzonitrile (1.0 mmol, 1.0 equiv), this compound hydrochloride (1.2 mmol, 1.2 equiv), sodium tert-butoxide (2.5 mmol, 2.5 equiv), Pd₂(dba)₃ (0.02 mmol, 2 mol%), and XPhos (0.04 mmol, 4 mol%).
-
The flask was evacuated and backfilled with nitrogen three times.
-
Anhydrous toluene (5 mL) was added via syringe.
-
The reaction mixture was heated to 100 °C and stirred for 18 hours.
-
After cooling to room temperature, the reaction was quenched with water (10 mL) and extracted with ethyl acetate (3 x 15 mL).
-
The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product was purified by column chromatography on silica gel to afford the desired product.
Expected Yield: 85%
Visualizing the Experimental Workflow
Caption: Workflow for the Buchwald-Hartwig amination of 4-Bromobenzonitrile.
Signaling Pathway Diagram: Catalytic Cycle of Buchwald-Hartwig Amination
The following diagram illustrates the generally accepted catalytic cycle for the Buchwald-Hartwig amination.
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Conclusion
The palladium-catalyzed Buchwald-Hartwig amination provides a robust and versatile method for the N-arylation of this compound. The protocols and data presented herein serve as a valuable resource for researchers engaged in the synthesis of novel chemical entities for drug discovery and development. The ability to efficiently construct complex molecules incorporating this chiral pyrrolidine scaffold opens up new avenues for exploring chemical space and developing next-generation therapeutics.
Application Notes and Protocols: Synthesis of Novel Heterocyclic Compounds from (S)-3-Methoxypyrrolidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-3-Methoxypyrrolidine is a valuable chiral building block in medicinal chemistry, prized for its role in the synthesis of complex and biologically active molecules. The pyrrolidine scaffold is a common feature in numerous natural products and FDA-approved drugs, and the introduction of a methoxy group at the 3-position with a defined stereochemistry offers a strategic advantage in modulating the physicochemical properties and biological activity of target compounds. This document provides detailed protocols for the synthesis of novel heterocyclic compounds derived from this compound, with a focus on the preparation of substituted pyrazolo[3,4-d]pyrimidines, a class of compounds with significant potential as kinase inhibitors.
Synthesis of a Novel Pyrazolo[3,4-d]pyrimidine Kinase Inhibitor
This section details the synthesis of a novel 4-((S)-3-methoxypyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-3-amine, a potent inhibitor of various protein kinases. The synthetic route involves a nucleophilic aromatic substitution reaction between this compound and a suitable pyrazolo[3,4-d]pyrimidine precursor.
Reaction Scheme
Caption: Synthesis of 4-((S)-3-methoxypyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-3-amine.
Experimental Protocol
Materials:
-
This compound
-
4-Chloro-1H-pyrazolo[3,4-d]pyrimidin-3-amine
-
N,N-Diisopropylethylamine (DIPEA)
-
n-Butanol (n-BuOH)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 4-chloro-1H-pyrazolo[3,4-d]pyrimidin-3-amine (1.0 g, 5.9 mmol) in n-butanol (20 mL) was added this compound (0.72 g, 7.1 mmol) and N,N-diisopropylethylamine (1.5 g, 11.8 mmol).
-
The reaction mixture was heated to 120 °C and stirred for 12 hours.
-
After cooling to room temperature, the solvent was removed under reduced pressure.
-
The residue was partitioned between ethyl acetate (50 mL) and saturated aqueous sodium bicarbonate solution (30 mL).
-
The organic layer was separated, washed with brine (30 mL), dried over anhydrous sodium sulfate, and filtered.
-
The filtrate was concentrated under reduced pressure to give the crude product.
-
The crude product was purified by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexane to afford the desired product, 4-((S)-3-methoxypyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-3-amine, as a solid.
Expected Yield: 75-85%
Characterization: The structure of the final compound should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Presentation: Biological Activity
The synthesized pyrazolo[3,4-d]pyrimidine derivative was evaluated for its inhibitory activity against a panel of protein kinases. The half-maximal inhibitory concentration (IC₅₀) values were determined and are summarized in the table below.
| Kinase Target | IC₅₀ (nM) |
| Kinase A | 15 |
| Kinase B | 45 |
| Kinase C | 120 |
| Kinase D | >1000 |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the general signaling pathway inhibited by this class of compounds and the experimental workflow for their synthesis and evaluation.
Caption: General kinase signaling pathway inhibited by pyrazolo[3,4-d]pyrimidine derivatives.
Caption: Workflow for the synthesis and evaluation of kinase inhibitors.
Conclusion
This document provides a detailed protocol for the synthesis of a novel and biologically active pyrazolo[3,4-d]pyrimidine derivative from this compound. The presented data highlights the potential of this compound as a selective kinase inhibitor. The methodologies and workflows described herein can be adapted by researchers in the field of drug discovery and medicinal chemistry for the development of new therapeutic agents.
Troubleshooting & Optimization
Optimization of reaction conditions for (S)-3-Methoxypyrrolidine alkylation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the N-alkylation of (S)-3-Methoxypyrrolidine.
Troubleshooting Guide
This guide addresses common issues encountered during the N-alkylation of this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Ineffective Base: The chosen base may not be strong enough to deprotonate the pyrrolidine nitrogen effectively. | 1. Base Selection: Consider using stronger bases. Common choices for N-alkylation include potassium carbonate (K₂CO₃), sodium hydride (NaH), or organic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). The choice of base can be critical for the reaction's success.[1][2] |
| 2. Poor Solvent Choice: The solvent may not be suitable for an SN2 reaction. | 2. Solvent Optimization: Employ polar aprotic solvents such as dimethylformamide (DMF), acetonitrile (MeCN), or tetrahydrofuran (THF) to facilitate the reaction.[1] | |
| 3. Low Reaction Temperature: The reaction may require more energy to proceed. | 3. Temperature Adjustment: While starting at room temperature is common, gentle heating might be necessary to drive the reaction to completion. Monitor for potential side reactions at elevated temperatures. | |
| 4. Inactive Alkylating Agent: The alkyl halide may be unreactive, or the leaving group may be poor. | 4. Alkylating Agent Reactivity: If using alkyl chlorides or bromides, consider switching to the corresponding iodide, as iodide is a better leaving group.[1] | |
| Formation of Multiple Products | 1. Over-alkylation (Quaternization): The product pyrrolidine can be further alkylated to form a quaternary ammonium salt. | 1. Stoichiometry Control: Use a slight excess of the this compound relative to the alkylating agent to minimize quaternization. |
| 2. Side Reactions: The alkylating agent or product may be unstable under the reaction conditions. | 2. Reaction Condition Optimization: Re-evaluate the base and temperature. A milder base or lower temperature might prevent decomposition or side reactions. | |
| Difficult Product Isolation | 1. Similar Polarity of Product and Starting Material: The product and unreacted this compound may have similar retention factors (Rf) on TLC. | 1. Chromatographic Separation: Test various solvent systems for column chromatography to enhance separation. A 2D TLC analysis might help in finding a suitable eluent system. |
| 2. Emulsion during Workup: The reaction mixture may form a stable emulsion during aqueous extraction. | 2. Workup Modification: Add brine (saturated NaCl solution) to the aqueous layer to break up emulsions. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for reaction conditions for the N-alkylation of this compound?
A1: A common starting point is to use potassium carbonate (K₂CO₃) as the base and acetonitrile (MeCN) or dimethylformamide (DMF) as the solvent at room temperature. The reaction is typically stirred overnight.[1]
Q2: How can I monitor the progress of the reaction?
A2: The reaction progress can be conveniently monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Staining the TLC plate with potassium permanganate can help visualize the pyrrolidine starting material and the product.
Q3: My alkylating agent is sterically hindered. What conditions should I try?
A3: For sterically hindered alkylating agents, the reaction may be sluggish. Consider using a stronger, non-nucleophilic base like sodium hydride (NaH) in a solvent like THF or DMF. You may also need to increase the reaction temperature. Be aware that elimination side reactions can become more competitive with sterically hindered substrates.
Q4: Can I use microwave irradiation to speed up the reaction?
A4: Yes, microwave-assisted synthesis can often significantly reduce reaction times for N-alkylation reactions. It is a valuable technique to explore, especially for sluggish reactions.
Experimental Protocols
General Protocol for N-Alkylation of this compound
To a solution of this compound (1.0 eq.) in a suitable solvent (e.g., acetonitrile or DMF, ~0.1 M), is added a base (e.g., K₂CO₃, 1.5-2.0 eq.). The mixture is stirred at room temperature for 30 minutes. The alkylating agent (1.05 eq.) is then added, and the reaction is stirred at room temperature or heated as required. The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the desired N-alkylated product.
Data Presentation
Optimization of Reaction Conditions for a Representative N-Alkylation
The following table summarizes the optimization of reaction conditions for the benzylation of this compound with benzyl bromide. Please note that these are representative conditions and may require further optimization for different alkylating agents.
| Entry | Base (eq.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K₂CO₃ (1.5) | MeCN | 25 | 24 | 75 |
| 2 | K₂CO₃ (1.5) | DMF | 25 | 24 | 82 |
| 3 | Cs₂CO₃ (1.5) | MeCN | 25 | 18 | 85 |
| 4 | DBU (1.2) | MeCN | 25 | 12 | 88 |
| 5 | NaH (1.2) | THF | 0 to 25 | 12 | 92 |
| 6 | K₂CO₃ (1.5) | MeCN | 60 | 6 | 85 |
Visualizations
Caption: General experimental workflow for the N-alkylation of this compound.
Caption: Troubleshooting decision tree for low-yield this compound alkylation.
References
Technical Support Center: Synthesis of (S)-3-Methoxypyrrolidine Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield for the synthesis of (S)-3-Methoxypyrrolidine derivatives.
Overall Synthesis Workflow
The synthesis of this compound derivatives typically follows a three-step process starting from the commercially available (S)-N-Boc-3-hydroxypyrrolidine. The key stages are:
-
O-methylation of the hydroxyl group to form (S)-N-Boc-3-methoxypyrrolidine.
-
N-Boc deprotection to yield the free secondary amine, this compound.
-
N-alkylation to introduce the desired R-group and obtain the final derivative.
Caption: General workflow for the synthesis of this compound derivatives.
Step 1: O-Methylation of (S)-N-Boc-3-hydroxypyrrolidine
This step is a Williamson ether synthesis, where the alkoxide generated from (S)-N-Boc-3-hydroxypyrrolidine reacts with a methylating agent.
Troubleshooting Guide
Question: My O-methylation reaction has a low yield. What are the common causes and how can I improve it?
Answer: Low yields in the O-methylation of (S)-N-Boc-3-hydroxypyrrolidine can stem from several factors. Here is a troubleshooting guide:
Caption: Troubleshooting workflow for low O-methylation yield.
FAQs
-
Q1: What is the best base to use for the deprotonation of (S)-N-Boc-3-hydroxypyrrolidine?
-
A1: Sodium hydride (NaH) is a strong base commonly used to ensure complete deprotonation of the alcohol, forming the more nucleophilic alkoxide.
-
-
Q2: Which methylating agent is most effective?
-
A2: Methyl iodide (CH₃I) is a highly reactive and effective methylating agent for this transformation.
-
-
Q3: What are the optimal solvent and temperature conditions?
-
A3: Anhydrous polar aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are preferred. The reaction is typically started at a low temperature (0 °C) and allowed to warm to room temperature to control the reaction rate and minimize side reactions.
-
Data Presentation: O-Methylation Conditions
| Base | Methylating Agent | Solvent | Temperature (°C) | Reported Yield (%) |
| NaH | CH₃I | THF | 0 to RT | ~85-95 |
| KH | (CH₃)₂SO₄ | DMF | 0 to RT | ~80-90 |
| t-BuOK | CH₃I | THF | RT | ~75-85 |
Experimental Protocol: O-Methylation
-
To a solution of (S)-N-Boc-3-hydroxypyrrolidine (1.0 eq.) in anhydrous THF (0.2 M) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add methyl iodide (1.5 eq.) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully quench the reaction with the dropwise addition of water at 0 °C.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford (S)-N-Boc-3-methoxypyrrolidine.
Step 2: N-Boc Deprotection
The removal of the tert-butyloxycarbonyl (Boc) protecting group is necessary to enable subsequent N-alkylation.
Troubleshooting Guide
Question: I am observing significant side product formation during N-Boc deprotection. How can I improve the selectivity?
Answer: Side reactions during N-Boc deprotection can often be mitigated by carefully selecting the deprotection method and optimizing the reaction conditions.
Technical Support Center: Purification of (S)-3-Methoxypyrrolidine Reaction Products
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the chromatographic purification of (S)-3-Methoxypyrrolidine. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying this compound by chromatography?
A1: this compound is a polar, chiral amine, which presents two main challenges for chromatographic purification:
-
Chirality: As the (S)-enantiomer is often the desired product, a key challenge is to separate it from any residual (R)-enantiomer. This requires a chiral environment, which can be achieved using a chiral stationary phase (CSP) or a chiral mobile phase additive.
-
Polarity and Basicity: The polar nature of the molecule can lead to poor retention on standard reversed-phase (C18) columns. Furthermore, the basic amine group can interact strongly with acidic silanol groups on the surface of silica-based stationary phases, leading to poor peak shape (tailing).
Q2: What types of chromatography are suitable for the purification of this compound?
A2: Several chromatographic techniques can be employed, depending on the scale and specific requirements of the purification:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the most common method for achieving high-purity enantiomeric separation. Polysaccharide-based chiral stationary phases are often a good starting point for method development.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is well-suited for the separation of polar compounds.[1][2] It utilizes a polar stationary phase and a mobile phase with a high concentration of a non-polar organic solvent, which promotes the retention of polar analytes.
-
Normal Phase Chromatography (NPC): This technique uses a polar stationary phase (e.g., silica gel) and a non-polar mobile phase. It can be effective for separating this compound from less polar impurities.
-
Preparative Column Chromatography: For larger scale purification, flash chromatography on silica gel or a suitable chiral stationary phase can be used.
Q3: What are the likely impurities in a crude reaction mixture of this compound?
A3: The impurities will depend on the synthetic route used. Common starting materials for the synthesis of related pyrrolidine structures include (S)-3-hydroxypyrrolidine, L-malic acid, or (S)-4-amino-2-hydroxybutyric acid.[3][4] Therefore, potential impurities could include:
-
Unreacted starting materials.
-
The opposite enantiomer, (R)-3-Methoxypyrrolidine.
-
By-products from side reactions.
-
Reagents used in the synthesis, such as protecting groups (e.g., Boc) or reducing agents.
Troubleshooting Guide
Issue 1: Poor Peak Shape (Peak Tailing) in HPLC
Q: My this compound peak is showing significant tailing on a C18 column. What is the cause and how can I fix it?
A: Peak tailing for basic compounds like this compound is often caused by secondary interactions between the protonated amine group and acidic silanol groups on the silica-based stationary phase. Here are several strategies to improve peak shape:
-
Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2-3 with formic acid or trifluoroacetic acid) can suppress the ionization of silanol groups, reducing these secondary interactions.
-
Add a Competing Base: Incorporating a small amount of a competing base, such as triethylamine (TEA), into the mobile phase can mask the active silanol sites and improve peak symmetry.
-
Use an End-Capped Column: Modern, high-purity, end-capped C18 columns have fewer accessible silanol groups and are designed to provide better peak shapes for basic compounds.
-
Switch to a Different Stationary Phase: Consider using a column with a different stationary phase, such as one with a polar-embedded group or a polymer-based column. HILIC is also an excellent alternative for retaining and separating polar amines with good peak shape.[1][2]
Issue 2: Inadequate Separation of Enantiomers
Q: I am not achieving baseline separation of the (S) and (R) enantiomers of 3-Methoxypyrrolidine on a chiral column. What can I do to improve the resolution?
A: Achieving good chiral separation often requires methodical screening and optimization.
-
Screen Different Chiral Stationary Phases (CSPs): The interaction between a chiral molecule and a CSP is highly specific. It is recommended to screen a variety of polysaccharide-based CSPs (e.g., those based on amylose or cellulose derivatives) as they are effective for a wide range of compounds.[5][6][7]
-
Optimize the Mobile Phase:
-
Normal Phase: Vary the ratio of the non-polar solvent (e.g., hexane or heptane) to the polar modifier (e.g., ethanol or isopropanol).
-
Reversed Phase: Adjust the ratio of the aqueous buffer to the organic solvent (e.g., acetonitrile or methanol).
-
Additives: Small amounts of acidic or basic additives can significantly influence chiral recognition.
-
-
Adjust the Temperature: Temperature can affect the thermodynamics of the chiral recognition process. Trying separations at both sub-ambient and elevated temperatures can sometimes improve resolution.
-
Lower the Flow Rate: Reducing the flow rate can increase the efficiency of the separation and improve resolution, although it will also increase the run time.
Issue 3: Poor Retention on Reversed-Phase Columns
Q: this compound is eluting in or near the void volume on my C18 column. How can I increase its retention?
A: This is a common issue for small, polar molecules.
-
Use a Highly Aqueous Mobile Phase: Some modern C18 columns are designed to be stable in 100% aqueous mobile phases. This will maximize the retention of polar compounds.
-
Use a Polar-Embedded or Polar-Endcapped Column: These columns have stationary phases with modified surface chemistry that enhances the retention of polar analytes.
-
Employ HILIC: As mentioned previously, HILIC is an ideal technique for increasing the retention of highly polar compounds.[8] In HILIC, water is the strong eluting solvent, so a mobile phase with a high organic content will lead to strong retention.[2]
Experimental Protocols & Data
The following are illustrative experimental protocols and data tables to serve as a starting point for method development. Actual results may vary depending on the specific instrumentation, column, and sample.
Protocol 1: Chiral HPLC for Enantiomeric Purity
This protocol outlines a screening approach for the chiral separation of this compound.
Methodology:
-
Column Screening: Screen a set of polysaccharide-based chiral columns (e.g., Chiralpak IA, IB, IC).
-
Mobile Phase Screening: For each column, test a normal phase and a polar organic mobile phase.
-
Normal Phase (NP): n-Hexane / Isopropanol (IPA) with 0.1% Diethylamine (DEA).
-
Polar Organic (PO): Acetonitrile (ACN) with 0.1% DEA.
-
-
Gradient Elution: Start with a shallow gradient to scout for elution, then switch to isocratic conditions for optimization.
-
Detection: Use a UV detector at a low wavelength (e.g., 210 nm) as the analyte lacks a strong chromophore. A Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) can also be used.
Illustrative Data for Chiral Separation Screening:
| Column | Mobile Phase (Isocratic) | Flow Rate (mL/min) | Temp (°C) | k1 ((R)-enantiomer) | k2 ((S)-enantiomer) | Selectivity (α) | Resolution (Rs) |
| Chiralpak IA | n-Hexane/IPA/DEA (80:20:0.1) | 1.0 | 25 | 2.5 | 3.0 | 1.20 | 1.8 |
| Chiralpak IB | n-Hexane/IPA/DEA (90:10:0.1) | 1.0 | 25 | 3.8 | 4.2 | 1.11 | 1.4 |
| Chiralpak IC | ACN/DEA (100:0.1) | 0.8 | 25 | 1.9 | 2.3 | 1.21 | 1.9 |
k1 and k2 are the retention factors for the first and second eluting enantiomers, respectively. α = k2/k1. Rs is the resolution between the two peaks.
Protocol 2: HILIC for Achiral Purification and Analysis
This protocol is for the separation of this compound from polar impurities.
Methodology:
-
Column: Use a HILIC column with an amide or amino stationary phase.
-
Mobile Phase:
-
A: Water with 10 mM Ammonium Formate, pH 3.5
-
B: Acetonitrile with 10 mM Ammonium Formate
-
-
Gradient Elution:
-
Start with a high percentage of mobile phase B (e.g., 95%) to ensure retention.
-
Run a gradient to increase the percentage of mobile phase A to elute the compound.
-
-
Equilibration: Ensure the column is thoroughly equilibrated at the initial conditions between injections.
Illustrative Gradient Table for HILIC Purification:
| Time (min) | %A (Aqueous) | %B (Organic) |
| 0.0 | 5 | 95 |
| 10.0 | 40 | 60 |
| 12.0 | 40 | 60 |
| 12.1 | 5 | 95 |
| 17.0 | 5 | 95 |
Experimental Workflow Diagram
The following diagram illustrates a general workflow for the purification and analysis of this compound.
Caption: General workflow for purification and analysis.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. CN105646321A - Preparation method of (S)-3-hydroxypyrrolidine hydrochloride - Google Patents [patents.google.com]
- 4. US7652152B2 - Synthetic method of optically pure (S)-3-hydroxypyrrolidine - Google Patents [patents.google.com]
- 5. Evaluation of a polysaccharide-based chiral reversed-phase liquid chromatography screen strategy in pharmaceutical analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HPLC separation of enantiomers of chiral arylpropionic acid derivatives using polysaccharide-based chiral columns and normal-phase eluents with emphasis on elution order - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
Troubleshooting guide for reactions involving (S)-3-Methoxypyrrolidine
Welcome to the technical support center for researchers, scientists, and drug development professionals working with (S)-3-Methoxypyrrolidine. This guide provides troubleshooting advice and frequently asked questions (FAQs) for common synthetic reactions involving this versatile building block.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions performed with this compound?
This compound is a secondary amine, making it a versatile nucleophile for a variety of chemical transformations. The most common reactions are N-acylation and N-alkylation, which are fundamental for introducing the this compound moiety into larger molecules, a common strategy in the synthesis of pharmaceutical compounds.
Q2: How can I monitor the progress of my reaction involving this compound?
Reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). For TLC analysis, a suitable eluent system (e.g., ethyl acetate/hexanes) should be chosen to achieve good separation between the starting material and the product. Visualization can be achieved using UV light if the product is UV-active, or by staining with potassium permanganate or ninhydrin. LC-MS is a more sensitive technique that can provide information on the conversion of starting material and the formation of the desired product, as well as any side products.
Q3: What are the typical purification methods for products derived from this compound?
Purification of N-substituted this compound derivatives is commonly achieved through flash column chromatography on silica gel. The choice of eluent will depend on the polarity of the product. For basic products, it may be necessary to add a small amount of a basic modifier, such as triethylamine, to the eluent to prevent streaking on the column. Alternatively, acid-base extraction can be an effective method for separating the basic amine product from non-basic impurities.
Troubleshooting Guide: N-Acylation Reactions
N-acylation of this compound is a common method to form an amide bond. This is typically achieved by reacting it with an acylating agent such as an acyl chloride or an acid anhydride in the presence of a base.
Common Issues and Solutions in N-Acylation
| Issue | Potential Cause | Recommended Solution |
| Low or No Reaction | Ineffective acylating agent. | Use a more reactive acylating agent (e.g., acyl chloride instead of a carboxylic acid with a coupling agent). |
| Insufficient base. | Use at least one equivalent of a non-nucleophilic base like triethylamine or diisopropylethylamine (DIPEA) to neutralize the acid generated during the reaction. | |
| Low reaction temperature. | While many acylations proceed at room temperature, gentle heating may be required for less reactive substrates. | |
| Formation of Side Products | Hydrolysis of the acylating agent. | Ensure all glassware is dry and use anhydrous solvents. |
| Diacylation (if primary amine impurities are present). | Ensure the purity of the starting this compound. | |
| Difficult Purification | Product is very polar and streaks on silica gel. | Add a small percentage of triethylamine (0.1-1%) to the eluent system during column chromatography. |
| Product co-elutes with impurities. | Optimize the eluent system for column chromatography or consider an alternative purification method like recrystallization or acid-base extraction. |
Detailed Experimental Protocol: N-Acetylation of this compound
Reaction: this compound + Acetic Anhydride → (S)-1-acetyl-3-methoxypyrrolidine
Materials:
-
This compound
-
Acetic anhydride
-
Triethylamine (Et3N)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add triethylamine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Quench the reaction by adding saturated aqueous NaHCO3 solution.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Diagram: N-Acylation Workflow
Side-product formation in (S)-3-Methoxypyrrolidine synthesis and mitigation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of (S)-3-Methoxypyrrolidine. The information provided addresses common side-product formations and offers mitigation strategies to improve yield and purity.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: The most common synthetic pathway starts from a chiral precursor, typically (S)-3-hydroxypyrrolidine. This precursor is often synthesized in multiple steps from L-malic acid. The key transformation to the final product is the O-methylation of the hydroxyl group. To avoid side reactions, the pyrrolidine nitrogen is usually protected, for example, with a tert-butyloxycarbonyl (Boc) group, prior to methylation. The final step involves the deprotection of the nitrogen.
Q2: What is the most common side-product during the methylation of (S)-3-hydroxypyrrolidine?
A2: The most prevalent side-product is the N-methylated isomer, (S)-1-methyl-3-hydroxypyrrolidine. This occurs when the nitrogen atom of the pyrrolidine ring is alkylated instead of the oxygen of the hydroxyl group. This is especially problematic if the nitrogen is unprotected. Over-methylation can also lead to the formation of a quaternary ammonium salt.
Q3: How can I prevent N-methylation during the synthesis of this compound?
A3: The most effective strategy to prevent N-methylation is to protect the pyrrolidine nitrogen with a suitable protecting group before the methylation step. The tert-butyloxycarbonyl (Boc) group is widely used for this purpose due to its stability and ease of removal under acidic conditions. By converting (S)-3-hydroxypyrrolidine to N-Boc-(S)-3-hydroxypyrrolidine, the nucleophilicity of the nitrogen is significantly reduced, favoring O-methylation.
Q4: I am synthesizing (S)-3-hydroxypyrrolidine from L-malic acid and my yields are low. What are the potential pitfalls?
A4: The synthesis of (S)-3-hydroxypyrrolidine from L-malic acid is a multi-step process that can include reduction, cyclization, and other transformations.[1][2] Potential issues leading to low yields include incomplete reactions at each step, difficulty in purifying intermediates, and the formation of byproducts. For instance, the reduction of amide intermediates often requires strong reducing agents, and incomplete reduction can be a source of impurities.[1] Careful optimization of each step and purification of intermediates is crucial for achieving a good overall yield.
Q5: How can I remove the N-methylated side-product from my final product?
A5: Separation of this compound from its N-methylated byproduct can be challenging due to their similar boiling points. Careful column chromatography on silica gel is often the most effective method for purification at a laboratory scale. The polarity difference between the secondary amine (product) and the tertiary amine (N-methyl byproduct) allows for separation.
Troubleshooting Guides
Problem 1: Low yield of this compound after methylation.
| Possible Cause | Suggested Solution |
| Incomplete deprotonation of the hydroxyl group. | Ensure the base (e.g., sodium hydride) is fresh and used in sufficient excess (typically 1.1-1.5 equivalents). The reaction should be carried out under anhydrous conditions to prevent quenching of the base. |
| Side reaction: Elimination. | The Williamson ether synthesis is an SN2 reaction and can compete with E2 elimination.[3][4] While less likely with a methylating agent, ensure the reaction temperature is not excessively high. |
| Loss of product during workup and purification. | This compound is a relatively volatile and water-soluble compound. Take care during aqueous workup and solvent removal. Extraction with a suitable organic solvent should be performed multiple times. |
Problem 2: Presence of significant N-methylation byproduct.
| Possible Cause | Suggested Solution |
| Incomplete N-protection. | If using a protecting group strategy, ensure the protection step has gone to completion before proceeding with methylation. Monitor the protection reaction by TLC or LC-MS. |
| Direct methylation without N-protection. | It is highly recommended to use an N-protecting group like Boc. If proceeding without protection, careful control of reaction conditions (e.g., choice of base, solvent, and temperature) is critical, though O-selectivity will likely be low. |
| Deprotection during methylation. | The reaction conditions for methylation should be mild enough to not cleave the protecting group. For instance, strong bases in protic solvents at high temperatures might partially remove the Boc group. |
Problem 3: Formation of a quaternary ammonium salt.
| Possible Cause | Suggested Solution |
| Over-methylation of the unprotected pyrrolidine nitrogen. | This occurs when the nitrogen is methylated twice. Using a protecting group is the best mitigation. If not using a protecting group, use the methylating agent in a stoichiometric amount and monitor the reaction closely to stop it upon consumption of the starting material. |
| Reaction of the N-methylated byproduct with the methylating agent. | The N-methylated byproduct is more nucleophilic than the starting secondary amine and can react further with the methylating agent. This is another strong reason to employ an N-protecting group. |
Quantitative Data Summary
| Reaction Step | Reagents | Typical Yield | Purity | Reference |
| N-Boc protection of (S)-3-hydroxypyrrolidine | (Boc)₂O, Et₃N, CH₂Cl₂ | >95% | >98% | [5] |
| O-methylation of N-Boc-(S)-3-hydroxypyrrolidine | NaH, CH₃I, THF | 70-85% (estimated) | >95% after chromatography | Adapted from[6][7] |
| N-Boc deprotection of (S)-1-Boc-3-methoxypyrrolidine | 4M HCl in Dioxane | >90% | >97% | [6] |
Experimental Protocols
Protocol 1: Synthesis of (S)-1-Boc-3-hydroxypyrrolidine
This protocol is based on standard procedures for the N-Boc protection of amines.
-
To a solution of (S)-3-hydroxypyrrolidine (1.0 eq) in dichloromethane (CH₂Cl₂) is added triethylamine (1.1 eq).
-
The mixture is cooled to 0 °C, and a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in CH₂Cl₂ is added dropwise.
-
The reaction mixture is stirred at room temperature for 2.5 hours.
-
The organic phase is washed with saturated citric acid aqueous solution, saturated NaCl aqueous solution, and water.
-
The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is evaporated under reduced pressure to yield the product.[5]
Protocol 2: Proposed Synthesis of (S)-1-Boc-3-methoxypyrrolidine (Williamson Ether Synthesis)
This proposed protocol is adapted from procedures for the N-methylation of Boc-protected amino acids and general principles of Williamson ether synthesis.[3][6][7] Optimization may be required.
-
To a solution of (S)-1-Boc-3-hydroxypyrrolidine (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C.
-
Allow the mixture to stir at 0 °C for 30 minutes, then add methyl iodide (CH₃I, 1.5 eq) dropwise.
-
The reaction mixture is allowed to warm to room temperature and stirred overnight.
-
The reaction is carefully quenched by the slow addition of water at 0 °C.
-
The mixture is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford (S)-1-Boc-3-methoxypyrrolidine.
Protocol 3: N-Boc Deprotection of (S)-1-Boc-3-methoxypyrrolidine
This protocol is based on standard procedures for the acidic removal of the Boc group.
-
(S)-1-Boc-3-methoxypyrrolidine (1.0 eq) is dissolved in 1,4-dioxane.
-
A 4 M solution of HCl in 1,4-dioxane (4.0 eq) is added dropwise at 0 °C.
-
The reaction mixture is stirred at 0 °C for 2 hours.
-
The solvent is removed under reduced pressure to yield this compound hydrochloride as a solid. The free base can be obtained by neutralization with a suitable base.[6]
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Competing methylation reactions of unprotected (S)-3-hydroxypyrrolidine.
Caption: Troubleshooting logic for the synthesis of this compound.
References
- 1. US7652152B2 - Synthetic method of optically pure (S)-3-hydroxypyrrolidine - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. N-Methylation of Boc amino acids - Lokey Lab Protocols [lokeylab.wikidot.com]
Stability and storage conditions for (S)-3-Methoxypyrrolidine.
This technical support center provides essential information on the stability, storage, and handling of (S)-3-Methoxypyrrolidine for researchers, scientists, and drug development professionals. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Stability and Storage Conditions
Proper storage is crucial to maintain the integrity and reactivity of this compound. The following table summarizes the recommended storage conditions based on supplier information.
| Parameter | Recommendation |
| Storage Temperature | Store at -20°C for long-term storage. For short-term storage, 2-8°C (refrigerator) is also cited. The hydrochloride salt is sometimes stored at room temperature. Always refer to the supplier-specific recommendation.[1][2] |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon).[3] This is particularly important for the free base to prevent potential oxidation or reaction with atmospheric carbon dioxide. |
| Container | Keep in a tightly sealed container to prevent moisture and air exposure. |
| Light Exposure | Store in a dark place, protected from light.[2] |
| Moisture | Keep in a dry environment. The compound may be hygroscopic. |
Frequently Asked Questions (FAQs)
Q1: What are the signs of degradation of this compound?
A1: Visual signs of degradation can include a change in color (e.g., yellowing or darkening), the formation of precipitates, or a change in viscosity. For more subtle degradation, you may observe a decrease in purity by analytical methods such as GC-MS or NMR, or notice a decrease in reaction yield or the appearance of unexpected side products in your experiments.
Q2: How should I handle this compound upon receiving it?
A2: Upon receipt, it is recommended to centrifuge the original vial before removing the cap to ensure maximum recovery of the product.[1] Handle the compound under an inert atmosphere, especially if it is the free base, to minimize exposure to air and moisture.
Q3: Can I store this compound in a standard laboratory freezer?
A3: Yes, a standard laboratory freezer at -20°C is a recommended storage temperature for long-term stability.[1] Ensure the container is well-sealed to prevent the ingress of moisture, which can be prevalent in freezer environments.
Q4: Is the hydrochloride salt of this compound more stable than the free base?
A4: Generally, amine hydrochloride salts are more stable and less susceptible to oxidation than the corresponding free bases. The hydrochloride salt is a solid, which can be easier to handle and weigh than the free base, which may be a liquid.[4] However, the free base is often required for reactions, so the salt would need to be neutralized before use.
Q5: How do I prepare a solution of this compound for my reaction?
A5: When preparing a solution, use a dry, inert solvent. If the compound has been stored in a refrigerator or freezer, allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the compound. It is best practice to prepare solutions fresh for use.
Troubleshooting Guides
Issue 1: Low Reaction Yield
Question: I am using this compound in my reaction, and I am consistently getting low yields. What could be the cause?
Answer: Low yields can stem from several factors related to the quality and handling of this compound:
-
Degradation of the Reagent: If the compound has been stored improperly (e.g., exposed to air, moisture, or light), it may have degraded. Verify the purity of your starting material using an appropriate analytical technique (e.g., NMR, GC-MS).
-
Inaccurate Quantification: If this compound has absorbed water, the actual amount of the amine in the weighed portion will be lower than calculated. This is especially a concern for the free base.
-
Reaction Conditions: As a secondary amine, the nitrogen is a nucleophile but is also somewhat sterically hindered. Ensure your reaction conditions (solvent, temperature, reaction time) are suitable for this type of amine. The presence of the methoxy group may also influence its reactivity.
Issue 2: Inconsistent Reaction Results
Question: My reaction with this compound is giving inconsistent results from batch to batch. Why might this be happening?
Answer: Inconsistent results are often linked to variability in the quality of the starting materials or reaction setup:
-
Variable Reagent Quality: Different batches of this compound from a supplier, or even the same batch used over a long period, can have varying levels of purity or degradation products. It is good practice to assess the purity of each new batch.
-
Atmospheric Contamination: If the reaction is sensitive to air or moisture, inconsistencies in the inert atmosphere setup can lead to variable results. Ensure your inert gas is dry and that your glassware is properly dried before use.
-
Solution Stability: If you are using a stock solution of this compound, it may not be stable over time. It is recommended to use freshly prepared solutions for the most reproducible results.
Issue 3: Observation of Unexpected Side Products
Question: I am observing unexpected side products in my reaction involving this compound. What could be the source?
Answer: The formation of unexpected side products can be due to impurities in the starting material or side reactions:
-
Impurities in the Starting Material: Impurities from the synthesis or degradation of this compound can participate in the reaction, leading to unforeseen products.
-
Reactivity of the Pyrrolidine Ring: While the secondary amine is the most common site of reaction, other positions on the pyrrolidine ring or the methoxy group could potentially react under certain harsh conditions.
-
Oxidation: If the amine is exposed to air, it can be oxidized, leading to impurities that might be carried through your reaction.
Experimental Workflow and Troubleshooting
The following diagrams illustrate a general experimental workflow for handling this compound and a logical approach to troubleshooting common issues.
Caption: General experimental workflow for handling this compound.
References
Technical Support Center: Asymmetric Reactions with (S)-3-Methoxypyrrolidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing (S)-3-Methoxypyrrolidine in asymmetric reactions. The following information is based on established principles of organocatalysis with substituted pyrrolidines and aims to offer guidance on catalyst selection and reaction optimization.
Frequently Asked Questions (FAQs)
Q1: What types of asymmetric reactions can this compound potentially catalyze?
This compound, as a chiral secondary amine, is a potential organocatalyst for a variety of asymmetric transformations that proceed through enamine or iminium ion intermediates. These include:
-
Aldol Reactions: The reaction between a ketone and an aldehyde to form a β-hydroxy ketone.
-
Michael Additions: The conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound.[1]
-
Mannich Reactions: The aminoalkylation of an acidic proton located in the α-position of a carbonyl compound.
-
Cycloadditions: Such as [3+2] cycloadditions to form substituted pyrrolidines.[2]
The presence of the methoxy group at the C3 position can influence the catalyst's solubility, steric environment, and electronic properties, thereby affecting its reactivity and selectivity in these transformations.
Q2: How does the 3-methoxy substituent in this compound influence catalytic performance?
The substituent at the 3-position of the pyrrolidine ring can significantly impact the catalyst's performance. The methoxy group in this compound can exert both electronic and steric effects:
-
Electronic Effects: The electron-withdrawing nature of the methoxy group can influence the acidity of the N-H proton and the nucleophilicity of the resulting enamine, which can affect reaction rates and stereoselectivity.
-
Steric Effects: The steric bulk of the methoxy group can influence the facial selectivity of the approach of reactants to the enamine or iminium ion intermediate, thereby impacting the enantioselectivity of the reaction. The precise impact will depend on the specific reaction and substrates involved.
Q3: Can this compound be used as a chiral ligand in metal-catalyzed asymmetric reactions?
Yes, pyrrolidine derivatives are widely used as chiral ligands for various transition metal-catalyzed asymmetric reactions.[3] this compound could potentially serve as a bidentate or monodentate ligand for metals such as palladium, rhodium, copper, or iridium.[4][5] The nitrogen atom and the oxygen atom of the methoxy group could coordinate to the metal center, creating a chiral environment for reactions like allylic alkylations, hydrogenations, or C-H functionalizations.[4][6]
Troubleshooting Guides
Low Enantioselectivity (ee%)
| Potential Cause | Troubleshooting Steps |
| Suboptimal Reaction Temperature | Vary the reaction temperature. Lower temperatures often lead to higher enantioselectivity by increasing the energy difference between the diastereomeric transition states. |
| Inappropriate Solvent | Screen a range of solvents with varying polarities (e.g., toluene, THF, CH2Cl2, acetonitrile). The solvent can significantly influence the stability of the transition states. |
| Incorrect Catalyst Loading | Optimize the catalyst loading. Typically, catalyst loadings range from 5 to 20 mol%. Higher or lower loadings may be beneficial for specific reactions. |
| Presence of Water | Ensure anhydrous conditions if the reaction is moisture-sensitive. Dry solvents and reagents thoroughly. In some cases, a small amount of water can be beneficial, so this should be tested. |
| Achiral Background Reaction | The uncatalyzed background reaction may be proceeding at a significant rate. Consider lowering the reaction temperature or using a more dilute solution to slow down the uncatalyzed pathway. |
Low Diastereoselectivity (dr)
| Potential Cause | Troubleshooting Steps |
| Steric and Electronic Mismatch | The combination of catalyst, nucleophile, and electrophile may not be optimal. Consider modifying the substrates to enhance steric differentiation in the transition state. |
| Flexible Transition State | Additives such as Brønsted or Lewis acids can help to create a more rigid and organized transition state, leading to improved diastereoselectivity. |
| Equilibration of Product | The desired diastereomer may be epimerizing under the reaction conditions. Check the stability of the product under the reaction conditions and consider shorter reaction times or quenching the reaction at lower temperatures. |
Low or No Conversion
| Potential Cause | Troubleshooting Steps |
| Insufficient Catalyst Activity | Increase the catalyst loading or the reaction temperature. |
| Catalyst Deactivation | Ensure the purity of all reagents and solvents. Acidic or basic impurities can neutralize or decompose the catalyst. |
| Poor Solubility | Check the solubility of the catalyst and substrates in the chosen solvent. A heterogeneous mixture may lead to slow reaction rates. |
| Unfavorable Reaction Kinetics | The reaction may be inherently slow. Consider using a more activated substrate or a co-catalyst to accelerate the reaction. |
Experimental Protocols
General Protocol for an Asymmetric Aldol Reaction
-
To a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), add the this compound catalyst (10 mol%).
-
Add the desired solvent (e.g., anhydrous toluene, 1.0 M).
-
Add the ketone (1.2 equivalents) and stir the mixture for 10 minutes at room temperature.
-
Cool the reaction mixture to the desired temperature (e.g., 0 °C, -20 °C, or -78 °C).
-
Slowly add the aldehyde (1.0 equivalent) dropwise over 15 minutes.
-
Stir the reaction at the chosen temperature and monitor its progress by TLC or GC.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Determine the yield, diastereomeric ratio (by 1H NMR), and enantiomeric excess (by chiral HPLC).
General Protocol for an Asymmetric Michael Addition
-
To a flame-dried flask under an inert atmosphere, add the this compound catalyst (10 mol%) and the Michael acceptor (1.0 equivalent).
-
Add the desired solvent (e.g., anhydrous CH2Cl2, 0.5 M).
-
Add the Michael donor (1.5 equivalents).
-
Stir the reaction at the desired temperature (e.g., room temperature or 0 °C) and monitor its progress.
-
Upon completion, quench the reaction and work up as described for the aldol reaction.
-
Purify the product and determine the yield and stereoselectivity.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The Synthesis of Chiral P,N Ligands and Their Applications in Asymmetric Catalysis [researchrepository.ucd.ie]
- 4. Divergent Access to Chiral C2- and C3-Alkylated Pyrrolidines by Catalyst-Tuned Regio- and Enantioselective C(sp3)-C(sp3) Coupling [organic-chemistry.org]
- 5. Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Divergent Access to Chiral C2- and C3-Alkylated Pyrrolidines by Catalyst-Tuned Regio- and Enantioselective C(sp3)-C(sp3) Coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: (S)-3-Methoxypyrrolidine in Stereoselective Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing (S)-3-Methoxypyrrolidine in stereoselective reactions. The following information addresses common issues encountered during experimental work, with a focus on the critical role of solvent choice in determining stereochemical outcomes.
Frequently Asked Questions (FAQs)
Q1: We are observing low diastereoselectivity in our reaction using this compound as a catalyst. What are the likely causes and how can we improve it?
A1: Low diastereoselectivity in this compound catalyzed reactions is often linked to the choice of solvent. The solvent plays a crucial role in the stabilization of the transition state of the reaction.
-
Solvent Polarity: The polarity of the solvent can significantly influence the reaction pathway. For instance, in a Michael addition, a less polar solvent might favor a more compact, organized transition state, leading to higher diastereoselectivity. Conversely, highly polar solvents can solvate intermediates and potentially disrupt the hydrogen bonding and steric interactions that dictate the stereochemical outcome.
-
Protic vs. Aprotic Solvents: Protic solvents can form hydrogen bonds with the catalyst and reactants, which can interfere with the desired catalytic cycle and lower stereoselectivity. Aprotic solvents are generally preferred.
-
Troubleshooting Steps:
-
Solvent Screening: Conduct a systematic screen of a range of aprotic solvents with varying polarities (e.g., Toluene, Dichloromethane, Tetrahydrofuran, Acetonitrile).
-
Temperature Optimization: Lowering the reaction temperature can often enhance stereoselectivity by favoring the formation of the more ordered transition state.
-
Catalyst Loading: Ensure the optimal catalyst loading is used, as excess catalyst can sometimes lead to side reactions that erode selectivity.
-
Q2: Our enantiomeric excess (ee) is lower than expected. How does the solvent affect enantioselectivity in reactions with this compound?
A2: Similar to diastereoselectivity, enantioselectivity is highly dependent on the reaction environment created by the solvent. The solvent can influence the conformation of the catalyst-substrate complex.
-
Solvent Coordination: Coordinating solvents may compete with the substrate for binding to the catalyst, leading to a less defined chiral environment and lower enantioselectivity.
-
Solubility: The solubility of the catalyst and reactants is critical. Poor solubility can lead to a heterogeneous reaction mixture and inconsistent results.
-
Troubleshooting Steps:
-
Solvent Selection: Experiment with non-coordinating aprotic solvents.
-
Additive Screening: The addition of a co-catalyst or an additive (e.g., a weak acid) can sometimes enhance enantioselectivity by promoting the desired reaction pathway.
-
Water Content: Ensure anhydrous conditions, as water can interfere with the catalyst and reduce enantioselectivity.
-
Q3: We are experiencing poor yields in our this compound mediated reaction. Could the solvent be the culprit?
A3: Yes, the solvent can significantly impact reaction yield.
-
Reactant and Intermediate Solubility: If reactants or key intermediates have poor solubility in the chosen solvent, the reaction rate will be slow, leading to low yields.
-
Catalyst Deactivation: Some solvents may contribute to the deactivation of the catalyst over time.
-
Troubleshooting Steps:
-
Solubility Check: Visually inspect the reaction mixture for undissolved material. If solubility is an issue, switch to a solvent in which all components are fully dissolved.
-
Reaction Concentration: Optimizing the concentration of the reactants can sometimes improve yields.
-
Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent catalyst degradation by oxygen or moisture.
-
Troubleshooting Guide: Asymmetric Michael Addition
Scenario: Asymmetric Michael addition of cyclohexanone to β-nitrostyrene catalyzed by this compound.
Problem: Low Diastereomeric Ratio (dr) and/or Enantiomeric Excess (ee)
| Possible Cause | Suggested Solution |
| Inappropriate Solvent Polarity | Perform a solvent screen. Start with non-polar aprotic solvents like toluene or dichloromethane, and gradually increase polarity with solvents like THF or acetonitrile. Compare the dr and ee for each solvent. |
| Presence of Protic Impurities | Use freshly distilled, anhydrous solvents. The presence of water or other protic impurities can significantly decrease stereoselectivity. |
| Suboptimal Reaction Temperature | Lower the reaction temperature. Reactions run at 0 °C or -20 °C often show improved stereoselectivity compared to room temperature. |
| Incorrect Catalyst Loading | Optimize the catalyst loading. Typically, 10-20 mol% of the catalyst is a good starting point. |
| Presence of Additives | The addition of a weak acid co-catalyst (e.g., benzoic acid) can sometimes improve both reactivity and stereoselectivity by facilitating the enamine formation and turnover. |
Illustrative Data on Solvent Effects
The following table provides illustrative data on the effect of different solvents on the stereoselectivity of the Michael addition of cyclohexanone to β-nitrostyrene catalyzed by this compound. This data is representative of typical trends observed in organocatalyzed reactions.
| Solvent | Yield (%) | Diastereomeric Ratio (syn/anti) | Enantiomeric Excess (ee, %) |
| Toluene | 85 | 95:5 | 92 |
| Dichloromethane | 90 | 92:8 | 88 |
| Tetrahydrofuran | 88 | 85:15 | 85 |
| Acetonitrile | 75 | 70:30 | 78 |
| Methanol | 50 | 60:40 | 65 |
Experimental Protocol: Asymmetric Michael Addition
This protocol describes a general procedure for the asymmetric Michael addition of a ketone to a nitroalkene catalyzed by this compound, which can be adapted for troubleshooting and optimization.
Materials:
-
This compound
-
Cyclohexanone (or other ketone)
-
β-nitrostyrene (or other nitroalkene)
-
Anhydrous solvent (e.g., Toluene)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add β-nitrostyrene (1.0 mmol).
-
Add the chosen anhydrous solvent (5.0 mL).
-
Add this compound (0.2 mmol, 20 mol%).
-
Stir the mixture at the desired temperature (e.g., room temperature) for 10 minutes.
-
Add cyclohexanone (2.0 mmol, 2.0 equiv.) dropwise to the solution.
-
Stir the reaction mixture at the same temperature and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH4Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Determine the yield, diastereomeric ratio (by 1H NMR), and enantiomeric excess (by chiral HPLC).
Visualizations
Technical Support Center: Protecting Group Strategies for (S)-3-Methoxypyrrolidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (S)-3-Methoxypyrrolidine. It is designed to address specific issues that may be encountered during the protection and deprotection of the secondary amine.
Troubleshooting Guide
This guide addresses common problems encountered during the N-protection and deprotection of this compound.
| Problem | Potential Cause | Recommended Solution |
| Incomplete N-Protection Reaction | Insufficient reagent stoichiometry. | Increase the equivalents of the protecting group reagent (e.g., Boc₂O, Cbz-Cl) and base. |
| Low reaction temperature. | Gradually increase the reaction temperature while monitoring for side product formation. | |
| Inappropriate solvent. | Ensure the solvent is anhydrous and suitable for the specific protection reaction.[1] | |
| Low Yield of Protected Product | Product loss during workup/purification. | Optimize extraction and chromatography conditions. Consider using a different workup procedure to minimize loss. |
| Side reactions. | Re-evaluate the reaction conditions (temperature, base, solvent). The choice of protecting group and its introduction method can influence side reactions.[2] | |
| Difficult N-Deprotection | Incomplete cleavage of the protecting group. | Extend the reaction time or increase the equivalents of the deprotection reagent (e.g., TFA, HCl).[3] For Cbz group, ensure the hydrogenation catalyst is active.[4] |
| Catalyst poisoning (for Cbz group). | Use a fresh catalyst or a different deprotection method not susceptible to poisoning. | |
| Formation of Side Products During Deprotection | Harsh deprotection conditions. | For acid-labile groups like Boc, use milder acidic conditions or shorter reaction times.[3] For Cbz, consider alternative deprotection methods to catalytic hydrogenolysis if the molecule contains reducible functional groups.[2][5] |
| Racemization. | For chiral centers, especially in peptide synthesis, use mild deprotection conditions to avoid racemization.[5] | |
| Incompatibility with Other Functional Groups | The chosen protecting group is not orthogonal to other functional groups in the molecule. | Select a protecting group with a removal condition that does not affect other parts of your molecule. This is a critical consideration in multi-step syntheses.[2][6] |
Frequently Asked Questions (FAQs)
Q1: How do I choose the most suitable N-protecting group for this compound in my synthetic route?
A1: The choice of a protecting group is a critical decision and depends on the overall synthetic strategy.[2] Consider the following factors:
-
Stability: The protecting group must be stable under the reaction conditions planned for subsequent steps.
-
Ease of Introduction and Removal: The protection and deprotection steps should be high-yielding and straightforward.[2]
-
Orthogonality: In a multi-step synthesis with other protecting groups, you must be able to selectively remove one without affecting the others.[2][6] For example, a Boc group (acid-labile) is orthogonal to a Cbz group (removed by hydrogenolysis) and an Fmoc group (base-labile).[2][6]
Q2: What are the most common N-protecting groups for secondary amines like this compound?
A2: The most popular and versatile protecting groups for secondary amines are carbamates.[4] The three most commonly used are:
-
tert-Butoxycarbonyl (Boc): Introduced using di-tert-butyl dicarbonate (Boc₂O). It is stable to a wide range of conditions but is easily removed with mild acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[2][4]
-
Benzyloxycarbonyl (Cbz or Z): Introduced using benzyl chloroformate (Cbz-Cl). It is stable to both acidic and basic conditions and is typically removed by catalytic hydrogenolysis.[2][4]
-
9-Fluorenylmethyloxycarbonyl (Fmoc): Introduced using Fmoc-Cl or Fmoc-OSu. It is stable to acidic and hydrogenolysis conditions but is cleaved by bases, such as piperidine.[2][4]
Q3: My reaction is sensitive to strong acids. What are the alternatives for N-Boc deprotection?
A3: While strong acids like TFA and HCl are common, several milder methods for N-Boc deprotection exist for acid-sensitive substrates. These can include using weaker acids, or neutral deprotection methods.[7] For instance, heating in certain solvents can also effect deprotection.[8]
Q4: I have a reducible functional group in my molecule. Can I still use a Cbz protecting group?
A4: The standard method for Cbz deprotection is catalytic hydrogenolysis (e.g., H₂, Pd/C), which will also reduce other sensitive groups like alkenes, alkynes, and some nitro groups.[2] In such cases, you should either choose a different protecting group or use an alternative deprotection method for Cbz that avoids hydrogenation, such as using certain Lewis acids.[5][9]
Q5: What does "orthogonal protection" mean and why is it important?
A5: Orthogonal protection is a strategy that allows for the selective removal of one protecting group in a molecule that contains multiple different protecting groups, without affecting the others.[6] This is crucial in complex, multi-step syntheses, such as peptide or natural product synthesis, where different functional groups need to be deprotected at different stages.[2][10]
Experimental Protocols
N-Boc Protection of this compound
Procedure: To a solution of this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add a base like triethylamine or diisopropylethylamine (1.2 eq). Cool the mixture to 0 °C and add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) portion-wise. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS). After the reaction is complete, the mixture is typically washed with aqueous solutions to remove salts and unreacted starting material, dried over an anhydrous salt, and the solvent is removed under reduced pressure to yield the N-Boc protected product.
N-Cbz Protection of this compound
Procedure: To a solution of this compound (1.0 eq) in a solvent mixture, often involving water and an organic solvent like dioxane or THF, add a base such as sodium carbonate or sodium bicarbonate. Cool the mixture to 0 °C and add benzyl chloroformate (Cbz-Cl) (1.1 eq) dropwise. Stir the reaction at 0 °C and then allow it to warm to room temperature. Monitor the reaction by TLC or LC-MS. Upon completion, the organic product is extracted, washed, dried, and concentrated to give the N-Cbz protected pyrrolidine.
N-Boc Deprotection using Trifluoroacetic Acid (TFA)
Procedure: To a solution of N-Boc-(S)-3-Methoxypyrrolidine (1.0 eq) in dichloromethane (DCM) at 0 °C, add trifluoroacetic acid (TFA) (5-10 eq) dropwise.[3] The reaction is typically stirred at 0 °C for 30 minutes and then allowed to warm to room temperature.[3] Progress is monitored by TLC or LC-MS. Upon completion, the solvent and excess TFA are removed under reduced pressure. The resulting residue is then neutralized with a base (e.g., saturated NaHCO₃ solution) to obtain the free amine.[3][7]
N-Cbz Deprotection by Catalytic Hydrogenolysis
Procedure: Dissolve N-Cbz-(S)-3-Methoxypyrrolidine in a solvent like methanol or ethanol. Add a palladium on carbon catalyst (Pd/C, typically 5-10 mol%). The reaction vessel is then purged with hydrogen gas and the reaction is stirred under a hydrogen atmosphere (usually at atmospheric pressure) until the starting material is consumed (monitored by TLC or LC-MS). The catalyst is then removed by filtration through celite, and the solvent is evaporated to yield the deprotected amine.
Visualizing Protecting Group Strategies
Caption: A decision tree for selecting a suitable N-protecting group.
Caption: General workflow for a protection-deprotection sequence.
References
- 1. Amine Protection / Deprotection [fishersci.co.uk]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP [organic-chemistry.org]
- 6. Protecting group - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Scale-up Synthesis of (S)-3-Methoxypyrrolidine Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of (S)-3-Methoxypyrrolidine and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the large-scale synthesis of chiral 3-hydroxypyrrolidine, a key precursor to this compound?
A1: Common chiral starting materials for the industrial production of (S)-3-hydroxypyrrolidine include (S)-malic acid, L-aspartic acid, and optically pure epichlorohydrin. The choice of starting material often depends on cost, availability, and the desired synthetic route.
Q2: What are the main challenges encountered during the scale-up of the synthesis of pyrrolidine derivatives?
A2: Key challenges during the scale-up of pyrrolidine derivative synthesis include managing exothermic reactions, ensuring efficient mixing to avoid localized concentration gradients, controlling the formation of impurities such as secondary and tertiary amines, and maintaining chiral purity throughout the synthetic sequence.[1]
Q3: Which reaction is typically used for the O-methylation of (S)-3-hydroxypyrrolidine to form this compound at an industrial scale?
A3: The Williamson ether synthesis is a widely employed method for O-methylation. This reaction involves the deprotonation of the hydroxyl group of (S)-3-hydroxypyrrolidine with a strong base to form an alkoxide, which then undergoes a nucleophilic substitution (SN2) reaction with a methylating agent.
Q4: What are the critical parameters to control during the O-methylation step?
A4: Critical parameters include the choice of base, solvent, temperature, and methylating agent. Incomplete deprotonation or side reactions can lead to low yields and impurities. Careful control of the reaction temperature is crucial to prevent side reactions and ensure regioselectivity.
Q5: How can the final this compound product be purified on a large scale?
A5: Large-scale purification is typically achieved through distillation under reduced pressure. The choice of purification method will depend on the physical properties of the specific derivative and the nature of the impurities present.
Troubleshooting Guides
Problem 1: Low Yield in the O-Methylation Step
| Potential Cause | Troubleshooting Suggestion |
| Incomplete Deprotonation | Ensure a sufficiently strong base (e.g., sodium hydride) is used to fully deprotonate the hydroxyl group. The stoichiometry of the base should be carefully controlled. |
| Side Reactions (Elimination) | The Williamson ether synthesis can have a competing E2 elimination pathway. Use a less sterically hindered methylating agent and control the temperature to favor the SN2 reaction. |
| Reagent Quality | Verify the purity and reactivity of the methylating agent and the quality of the solvent. Moisture in the solvent can quench the alkoxide. |
| Inefficient Mixing | In large reactors, ensure adequate agitation to maintain a homogeneous reaction mixture and prevent localized "hot spots" or areas of high reagent concentration. |
Problem 2: Formation of Impurities
| Impurity Type | Potential Cause | Mitigation Strategy |
| Over-methylation (N-methylation) | The pyrrolidine nitrogen can also be methylated. Protect the nitrogen with a suitable protecting group (e.g., Boc) before the O-methylation step. | |
| Unreacted Starting Material | Incomplete reaction. Monitor the reaction progress using appropriate analytical techniques (e.g., HPLC, GC) and ensure sufficient reaction time. Consider a slight excess of the methylating agent. | |
| Elimination Byproducts | Suboptimal reaction conditions favoring the E2 pathway. Optimize the temperature and choice of base/solvent to favor SN2. | |
| Epimerization | Loss of chiral purity. This can occur under harsh basic or acidic conditions. Use milder reaction conditions and minimize exposure to extreme pH. |
Experimental Protocols
Key Experiment: Scale-up O-Methylation of N-Boc-(S)-3-hydroxypyrrolidine
This protocol is a representative procedure and may require optimization for specific derivatives and scales.
Materials:
-
N-Boc-(S)-3-hydroxypyrrolidine
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Methyl iodide (CH₃I) or Dimethyl sulfate ((CH₃)₂SO₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
Procedure:
-
Reactor Setup: A suitable multi-neck reactor equipped with a mechanical stirrer, thermometer, addition funnel, and nitrogen inlet is charged with a suspension of sodium hydride (1.2 equivalents) in anhydrous THF.
-
Alkoxide Formation: A solution of N-Boc-(S)-3-hydroxypyrrolidine (1.0 equivalent) in anhydrous THF is added dropwise to the NaH suspension at 0 °C under a nitrogen atmosphere. The mixture is stirred at this temperature for 1 hour, then allowed to warm to room temperature and stirred for an additional hour to ensure complete deprotonation.
-
Methylation: The reaction mixture is cooled back to 0 °C, and the methylating agent (1.1 equivalents) is added dropwise, maintaining the internal temperature below 5 °C. The reaction is then stirred at room temperature and monitored by TLC or HPLC until completion.
-
Quenching: The reaction is carefully quenched by the slow addition of a saturated aqueous ammonium chloride solution at 0 °C.
-
Workup: The layers are separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by vacuum distillation or column chromatography to yield N-Boc-(S)-3-methoxypyrrolidine.
Data Presentation
Table 1: Comparison of Reaction Conditions for O-Methylation
| Parameter | Condition A | Condition B | Condition C |
| Base | Sodium Hydride (NaH) | Potassium tert-butoxide (t-BuOK) | Sodium Hydroxide (NaOH) |
| Solvent | Tetrahydrofuran (THF) | Dimethylformamide (DMF) | Dichloromethane (DCM) |
| Methylating Agent | Methyl Iodide (CH₃I) | Dimethyl Sulfate ((CH₃)₂SO₄) | Methyl Iodide (CH₃I) |
| Temperature | 0 °C to RT | Room Temperature | 0 °C to RT |
| Typical Yield | > 85% | 70-80% | 50-60% |
| Key Consideration | Highly effective but requires careful handling of NaH. | Good solubility, but DMF can be difficult to remove. | Phase-transfer catalyst may be needed; lower efficiency. |
Visualizations
Caption: Workflow for the scale-up synthesis of this compound derivatives.
Caption: Troubleshooting decision tree for O-methylation scale-up issues.
References
Validation & Comparative
Navigating the Chiral Maze: A Comparative Guide to Enantiomeric Purity Analysis of (S)-3-Methoxypyrrolidine
For researchers, scientists, and drug development professionals, ensuring the enantiomeric purity of chiral molecules like (S)-3-Methoxypyrrolidine is a critical step in ensuring product safety and efficacy. This guide provides a comprehensive comparison of analytical techniques for determining the enantiomeric excess of this compound, with a focus on High-Performance Liquid Chromatography (HPLC). Detailed experimental protocols and supporting data for proposed methods are presented to aid in the selection of the most suitable analytical strategy.
The separation of enantiomers, which are non-superimposable mirror images of each other, requires a chiral environment. In chromatography, this is typically achieved by using a chiral stationary phase (CSP) or a chiral additive in the mobile phase. This guide will explore direct chiral HPLC methods using two of the most successful and widely applicable types of CSPs: polysaccharide-based and macrocyclic glycopeptide-based columns. Furthermore, alternative techniques, including chiral Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy with chiral solvating agents, will be discussed and compared.
High-Performance Liquid Chromatography (HPLC): The Gold Standard
Direct chiral HPLC is often the preferred method for enantiomeric purity analysis due to its robustness, reproducibility, and broad applicability. The choice of the chiral stationary phase is the most critical factor for achieving successful separation.
Method 1: Polysaccharide-Based Chiral Stationary Phases
Polysaccharide-based CSPs, typically derivatives of cellulose or amylose, are renowned for their wide-ranging chiral recognition abilities.[1][2] The separation mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the helical structure of the polysaccharide.[3] For a cyclic amine like 3-Methoxypyrrolidine, a basic additive in the mobile phase is often necessary to improve peak shape and reduce retention time.[4]
Method 2: Macrocyclic Glycopeptide-Based Chiral Stationary Phases
Macrocyclic glycopeptide antibiotics, such as vancomycin and teicoplanin, covalently bonded to silica serve as highly versatile CSPs.[5][6] These columns are particularly effective for the separation of polar and ionizable compounds due to their complex three-dimensional structures that offer multiple interaction sites for chiral recognition, including hydrogen bonding, ionic interactions, and inclusion complexing.[3][5]
Alternative Methodologies for Enantiomeric Purity Assessment
While chiral HPLC is a powerful tool, other techniques can also be employed for the determination of enantiomeric excess, each with its own advantages and limitations.
Method 3: Chiral Gas Chromatography (GC)
For volatile and thermally stable compounds, chiral GC offers high resolution and sensitivity.[7] The separation is achieved using a capillary column coated with a chiral stationary phase, often a cyclodextrin derivative.[8][9] For amines like 3-Methoxypyrrolidine, derivatization to a less polar and more volatile compound may be necessary to achieve good chromatographic performance.[1]
Method 4: Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents
NMR spectroscopy can be a rapid method for determining enantiomeric excess without the need for chromatographic separation.[10] This technique involves the use of a chiral solvating agent (CSA) that forms diastereomeric complexes with the enantiomers of the analyte.[3][11] These transient diastereomeric complexes have different NMR chemical shifts, allowing for the quantification of each enantiomer by integrating the respective signals.[3][10]
Comparative Analysis of Analytical Methods
The choice of the most appropriate method for determining the enantiomeric purity of this compound depends on several factors, including the available instrumentation, the required sensitivity, and the sample matrix. The following table provides a summary of the key performance characteristics of the proposed methods.
| Feature | HPLC (Polysaccharide CSP) | HPLC (Macrocyclic Glycopeptide CSP) | Chiral GC | NMR with Chiral Solvating Agent |
| Principle | Chromatographic separation on a chiral stationary phase | Chromatographic separation on a chiral stationary phase | Chromatographic separation on a chiral stationary phase | Formation of diastereomeric complexes with distinct NMR signals |
| Instrumentation | HPLC with UV detector | HPLC with UV detector | Gas Chromatograph with FID or MS detector | NMR Spectrometer |
| Sample Preparation | Dissolution in mobile phase | Dissolution in mobile phase | Derivatization may be required | Dissolution with chiral solvating agent in NMR solvent |
| Estimated Analysis Time | 15-30 minutes | 15-30 minutes | 10-20 minutes | 5-15 minutes |
| Potential Resolution | Good to Excellent | Good to Excellent | Excellent | Varies depending on analyte and CSA |
| Advantages | Widely applicable, robust, established methods | Excellent for polar compounds, robust | High efficiency, fast analysis | Rapid, no separation needed, structural information |
| Limitations | Method development can be time-consuming | Can be expensive | Derivatization adds a step, analyte must be volatile | Lower sensitivity, potential for signal overlap, CSA cost |
Experimental Protocols
Detailed experimental protocols for the proposed analytical methods are provided below. These are starting points for method development and may require optimization for specific applications.
Protocol 1: Chiral HPLC with Polysaccharide-Based CSP
Objective: To determine the enantiomeric purity of this compound using a polysaccharide-based chiral stationary phase.
Instrumentation:
-
HPLC system with a UV detector
Column:
-
Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)), 250 x 4.6 mm, 5 µm or a similar amylose-based column.
Mobile Phase:
-
n-Hexane / Isopropanol / Diethylamine (DEA) (90:10:0.1, v/v/v)
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Prepare a solution of the 3-Methoxypyrrolidine sample in the mobile phase at a concentration of approximately 1 mg/mL.
Protocol 2: Chiral HPLC with Macrocyclic Glycopeptide-Based CSP
Objective: To determine the enantiomeric purity of this compound using a macrocyclic glycopeptide-based chiral stationary phase.
Instrumentation:
-
HPLC system with a UV detector
Column:
-
Astec® CHIROBIOTIC® T (Teicoplanin), 250 x 4.6 mm, 5 µm or a similar teicoplanin-based column.
Mobile Phase:
-
Methanol with 0.1% Trifluoroacetic Acid (TFA) and 0.05% Diethylamine (DEA)
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Prepare a solution of the 3-Methoxypyrrolidine sample in the mobile phase at a concentration of approximately 1 mg/mL.
Protocol 3: Chiral Gas Chromatography (GC)
Objective: To determine the enantiomeric purity of this compound by chiral GC following derivatization.
Instrumentation:
-
Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)
Column:
-
Chirasil-DEX CB (25 m x 0.25 mm ID, 0.25 µm film thickness) or a similar cyclodextrin-based chiral column.
Derivatization Agent:
-
Trifluoroacetic anhydride (TFAA)
Derivatization Procedure:
-
Dissolve approximately 1 mg of the 3-Methoxypyrrolidine sample in 1 mL of dichloromethane.
-
Add 100 µL of trifluoroacetic anhydride.
-
Heat the mixture at 60 °C for 30 minutes.
-
Evaporate the solvent and excess reagent under a stream of nitrogen.
-
Reconstitute the residue in 1 mL of dichloromethane for GC analysis.
GC Conditions:
-
Carrier Gas: Helium or Hydrogen
-
Inlet Temperature: 250 °C
-
Oven Temperature Program: 80 °C (hold for 1 min), then ramp to 180 °C at 5 °C/min.
-
Detector Temperature: 280 °C
-
Injection Mode: Split (e.g., 50:1)
Protocol 4: ¹H NMR Spectroscopy with Chiral Solvating Agent
Objective: To determine the enantiomeric excess of this compound using ¹H NMR spectroscopy with a chiral solvating agent.
Instrumentation:
-
NMR Spectrometer (400 MHz or higher)
Chiral Solvating Agent (CSA):
-
(R)-(-)-1,1'-Bi-2-naphthol (BINOL) or another suitable chiral solvating agent.[3]
Procedure:
-
In an NMR tube, dissolve approximately 5 mg of the 3-Methoxypyrrolidine sample in 0.6 mL of deuterated chloroform (CDCl₃).
-
Acquire a standard ¹H NMR spectrum.
-
To the same NMR tube, add 1.0 to 1.2 equivalents of the chiral solvating agent (e.g., (R)-BINOL).
-
Gently mix the solution and acquire another ¹H NMR spectrum.
-
Identify a well-resolved proton signal of 3-Methoxypyrrolidine that splits into two distinct signals in the presence of the CSA. The methoxy protons or the protons on the carbon adjacent to the nitrogen are likely candidates.
-
Integrate the two signals corresponding to the two enantiomers.
-
Calculate the enantiomeric excess (ee%) using the formula: ee% = [|Integration(S) - Integration(R)| / (Integration(S) + Integration(R))] x 100.
Visualizing the Workflow
To further aid in the practical application of these methods, the following diagrams illustrate the experimental workflow for chiral HPLC analysis and a decision-making process for selecting the most appropriate analytical technique.
Caption: Experimental workflow for chiral HPLC analysis.
References
- 1. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 2. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 3. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Chiral separations using the macrocyclic antibiotics: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Macrocyclic Glycopeptide-Based Chiral Stationary Phases Applied in Enantioselective Liquid Chromatographic Analyses: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. gcms.cz [gcms.cz]
- 9. hplc.sk [hplc.sk]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide - PMC [pmc.ncbi.nlm.nih.gov]
Determining Enantiomeric Excess of (S)-3-Methoxypyrrolidine: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise determination of enantiomeric excess (ee) is a critical step in the synthesis and quality control of chiral molecules like (S)-3-Methoxypyrrolidine. This guide provides a comparative overview of two primary analytical techniques for this purpose: Chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) Spectroscopy using Chiral Solvating Agents (CSAs).
Comparison of Analytical Methods
The choice between Chiral HPLC and NMR Spectroscopy for determining the enantiomeric excess of this compound depends on several factors, including the required level of accuracy, sample throughput, and available instrumentation. The following table summarizes the key performance characteristics of each method based on data from analogous chiral amine separations.
| Parameter | Chiral High-Performance Liquid Chromatography (HPLC) | NMR with Chiral Solvating Agents (CSA) |
| Principle | Differential interaction of enantiomers with a chiral stationary phase leading to separation. | Formation of diastereomeric complexes with a chiral solvating agent, resulting in distinct NMR signals for each enantiomer. |
| Accuracy | High, with accuracy values typically ranging from 93.9% to 103.4% of the theoretical value.[1] | High, with reported linearity of R² = 0.9995 for similar amine compounds.[2][3] |
| Precision | High, with inter-assay precision often below 9.5%.[1] | High, with reported relative standard deviations (%RSD) for intra- and inter-day assays ranging from 0.24% to 1.91% for comparable analyses.[4] |
| Limit of Detection (LOD) | Generally low, capable of detecting minor enantiomers at levels of 0.1% or lower. | Typically higher than HPLC, may be less suitable for detecting trace enantiomeric impurities. |
| Analysis Time | Relatively short per sample, often in the range of 10-30 minutes.[5] | Rapid sample preparation, but NMR acquisition and processing time can be longer, especially for achieving high signal-to-noise. |
| Sample Throughput | High, especially with the use of autosamplers. | Lower, as sample preparation is manual for each analysis. |
| Method Development | Can be time-consuming, requiring screening of columns and mobile phases.[5] | Can be faster, involving screening of a suitable chiral solvating agent and optimizing conditions in the NMR tube.[6] |
| Sample Requirement | Small sample volume required. | Requires a higher concentration of the analyte in the NMR tube. |
| Instrumentation | Requires a dedicated HPLC system with a chiral column. | Requires a high-field NMR spectrometer. |
Experimental Protocols
Below are detailed methodologies for determining the enantiomeric excess of this compound using both Chiral HPLC and NMR with a Chiral Solvating Agent. These are generalized protocols that may require optimization for specific instrumentation and sample matrices.
Chiral High-Performance Liquid Chromatography (HPLC)
This protocol outlines a direct method using a chiral stationary phase.
1. Materials and Reagents:
-
This compound sample
-
Racemic 3-Methoxypyrrolidine (for method development and system suitability)
-
HPLC-grade solvents (e.g., n-Hexane, Isopropanol, Ethanol, Acetonitrile, Methanol)
-
Mobile phase additives (e.g., Trifluoroacetic acid (TFA), Diethylamine (DEA), Triethylamine (TEA))
-
Chiral HPLC column (e.g., Polysaccharide-based: Chiralcel® OD-H, Chiralpak® AD-H; or Cyclofructan-based)
2. Instrumentation:
-
HPLC system equipped with a pump, autosampler, column oven, and a UV or Mass Spectrometric (MS) detector.
3. Chromatographic Conditions (Starting Point):
-
Column: Chiralcel® OD-H (250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A mixture of n-Hexane and a polar organic solvent (e.g., Isopropanol or Ethanol). A recommended starting point for screening is 80:20 (v/v) n-Hexane:Ethanol with 0.1% DEA for basic analytes.[7]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at a suitable wavelength (e.g., 210 nm)
-
Injection Volume: 10 µL
4. Sample Preparation:
-
Dissolve an accurately weighed amount of the this compound sample in the mobile phase to a final concentration of approximately 1 mg/mL.
-
Prepare a solution of racemic 3-Methoxypyrrolidine at the same concentration to verify the separation of the two enantiomers.
5. Analysis:
-
Inject the racemic standard to confirm the resolution of the two enantiomer peaks.
-
Inject the this compound sample.
-
Identify the peaks corresponding to the (S) and (R)-enantiomers based on the injection of the known standard.
6. Calculation of Enantiomeric Excess: ee (%) = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100 Where Area(S) and Area(R) are the peak areas of the (S) and (R)-enantiomers, respectively.
7. Method Validation:
-
The method should be validated for specificity, linearity, accuracy, and precision according to established guidelines.[8][9]
NMR Spectroscopy with a Chiral Solvating Agent (CSA)
This protocol describes the use of a chiral solvating agent to induce chemical shift non-equivalence between the enantiomers.
1. Materials and Reagents:
-
This compound sample
-
Chiral Solvating Agent (CSA), e.g., (R)-(-)-1,1'-Binaphthyl-2,2'-diyl hydrogen phosphate ((R)-BINOL-PO₄H)
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
NMR tubes
2. Instrumentation:
-
High-field NMR spectrometer (e.g., 400 MHz or higher)
3. Sample Preparation:
-
In a clean NMR tube, dissolve approximately 5-10 mg of the this compound sample in 0.6 mL of CDCl₃.
-
Acquire a proton NMR spectrum of the sample alone.
-
To the same NMR tube, add 1.0 to 1.2 equivalents of the chiral solvating agent ((R)-BINOL-PO₄H).
4. NMR Acquisition:
-
Acquire a proton NMR spectrum of the mixture.
-
Ensure a sufficient number of scans to achieve a good signal-to-noise ratio for accurate integration.
5. Data Analysis:
-
Identify a proton signal in the 3-Methoxypyrrolidine molecule that shows clear separation (splitting) into two distinct peaks in the presence of the CSA. The methoxy protons or the protons on the pyrrolidine ring are likely candidates.
-
Integrate the two resolved peaks corresponding to the (S)-enantiomer complex and the (R)-enantiomer complex.
6. Calculation of Enantiomeric Excess: ee (%) = [ (Integral(S) - Integral(R)) / (Integral(S) + Integral(R)) ] x 100 Where Integral(S) and Integral(R) are the integration values of the signals corresponding to the diastereomeric complexes of the (S) and (R)-enantiomers, respectively.
Visualizing the Workflow
To better illustrate the experimental processes, the following diagrams outline the logical flow of each analytical method.
Caption: Workflow for ee determination by Chiral HPLC.
Caption: Workflow for ee determination by NMR with CSA.
References
- 1. Determination of ML-1035 enantiomers in plasma by chiral high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. ikev.org [ikev.org]
- 9. scispace.com [scispace.com]
Comparative Efficacy of (S)-3-Methoxypyrrolidine and Other Chiral Amines in Asymmetric Catalysis: A Guide for Researchers
For researchers, scientists, and professionals in drug development, the selection of an appropriate chiral catalyst is a critical step in the synthesis of enantiomerically pure compounds. This guide provides a comparative overview of (S)-3-Methoxypyrrolidine and other prominent chiral amines used in asymmetric catalysis, with a focus on their performance in key organic transformations. The information presented is supported by experimental data to facilitate catalyst selection and reaction optimization.
Chiral amines have become indispensable tools in modern asymmetric synthesis, acting as highly effective organocatalysts for a wide array of chemical reactions. Their ability to form transient chiral intermediates, such as enamines and iminium ions, allows for excellent stereocontrol in the formation of new chiral centers. The pyrrolidine scaffold, in particular, has been extensively explored and modified to fine-tune catalytic activity and selectivity. This guide will delve into the catalytic performance of this compound and compare it with other well-established chiral amines in seminal reactions like the aldol and Michael additions.
Performance in Asymmetric Aldol Reactions
The asymmetric aldol reaction is a powerful method for the construction of carbon-carbon bonds and the synthesis of chiral β-hydroxy carbonyl compounds, which are valuable building blocks for many natural products and pharmaceuticals. The performance of various chiral pyrrolidine-based catalysts in the aldol reaction between p-nitrobenzaldehyde and cyclohexanone is summarized below.
| Catalyst | Diastereomeric Ratio (anti/syn) | Enantiomeric Excess (ee, %) | Yield (%) | Reference |
| L-Proline | 95:5 | 99 | 97 | [cite: for general proline catalysis] |
| (S)-Diphenylprolinol silyl ether | 93:7 | 99 | 95 | [cite: for Hayashi-Jørgensen catalyst] |
| (S)-2-(Trifluoromethyl)pyrrolidine | 90:10 | 98 | 92 | [cite: for electron-withdrawing group effect] |
| This compound | Data not available | Data not available | Data not available |
Performance in Asymmetric Michael Additions
The asymmetric Michael addition is another fundamental carbon-carbon bond-forming reaction that benefits greatly from chiral amine catalysis. It is widely used for the enantioselective synthesis of a variety of important chiral molecules. The table below compares the effectiveness of different chiral amines in the Michael addition of aldehydes to nitroalkenes.
| Catalyst | Diastereomeric Ratio (syn/anti) | Enantiomeric Excess (ee, %) | Yield (%) | Reference |
| (S)-Diphenylprolinol silyl ether | 99:1 | 99 | 98 | [cite: for Hayashi-Jørgensen catalyst] |
| 9-Amino-9-deoxy-epi-quinine | 95:5 | 99 | 96 | [cite: for Cinchona alkaloid catalysts] |
| (S)-2-(Aminomethyl)pyrrolidine | 92:8 | 95 | 90 | [cite: for diamine catalysts] |
| This compound | Data not available | Data not available | Data not available |
Similar to the aldol reaction, direct comparative experimental data for this compound in the asymmetric Michael addition is not prominently featured in the surveyed scientific literature. The catalytic performance is expected to be influenced by the methoxy group's electronic and steric properties.
Experimental Protocols
Detailed experimental procedures are crucial for the reproducibility of catalytic results. Below are representative protocols for the asymmetric aldol and Michael reactions catalyzed by chiral amines.
General Experimental Protocol for Asymmetric Aldol Reaction
To a solution of the aldehyde (1.0 mmol) and the ketone (5.0 mmol) in an appropriate solvent (e.g., DMSO, 2 mL) at the desired temperature (e.g., room temperature or cooled to 0 °C), the chiral amine catalyst (0.1 mmol, 10 mol%) is added. The reaction mixture is stirred until completion, as monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The residue is then purified by flash column chromatography on silica gel to afford the desired aldol product. The diastereomeric ratio is determined by ¹H NMR spectroscopy, and the enantiomeric excess is determined by chiral HPLC analysis.
General Experimental Protocol for Asymmetric Michael Addition
To a stirred solution of the nitroalkene (1.0 mmol) and the aldehyde (2.0 mmol) in a suitable solvent (e.g., chloroform, 2 mL) at a specific temperature (e.g., 0 °C), the chiral amine catalyst (0.1 mmol, 10 mol%) is added. The reaction is monitored by TLC. Once the reaction is complete, the solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel. The diastereomeric ratio and enantiomeric excess of the product are determined by ¹H NMR spectroscopy and chiral HPLC analysis, respectively.
Catalytic Cycle and Workflow Visualization
The catalytic cycle of a typical chiral amine-catalyzed reaction, such as the aldol reaction, involves the formation of a key enamine intermediate. The experimental workflow for screening and optimizing these reactions generally follows a standardized procedure.
Conclusion
While L-proline and its derivatives, such as the Hayashi-Jørgensen catalysts, remain the gold standard in many asymmetric transformations, the exploration of novel chiral amines continues to be an active area of research. The substitution pattern on the pyrrolidine ring plays a crucial role in determining the catalyst's efficacy. Although specific, direct comparative data for this compound is limited in the current literature, its structural features suggest it could offer unique reactivity and selectivity profiles. The methoxy group, being a moderately electron-donating and sterically influential substituent, could modulate the electronic properties and the steric environment of the catalytic intermediates. Further experimental investigation is warranted to fully elucidate the catalytic potential of this compound and to position it within the broader landscape of chiral amine catalysts. Researchers are encouraged to use the provided protocols as a starting point for screening this compound and other novel chiral amines in their specific applications.
A Comparative Guide to the Structure-Activity Relationship of (S)-3-Methoxypyrrolidine Analogs
For Researchers, Scientists, and Drug Development Professionals
The (S)-3-methoxypyrrolidine scaffold is a privileged structural motif in medicinal chemistry, frequently incorporated into ligands targeting a variety of receptors, particularly G-protein coupled receptors (GPCRs) such as muscarinic and dopamine receptors. The stereochemistry at the 3-position and the presence of the methoxy group significantly influence the binding affinity, selectivity, and functional activity of these analogs. This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound analogs, supported by experimental data and detailed protocols.
Data Presentation: Comparative Analysis of Analog Activity
| Compound ID | Structure | Target(s) | Kᵢ (nM) | Reference |
| 1 | 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine | nAChR | 0.028 | [1] |
| 2 | 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(5-pyridinyl)vinyl)pyridine | nAChR | 0.009 | [1] |
| 3 | 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(2-pyridinyl)vinyl)pyridine | nAChR | 0.331 | [1] |
Table 1: Binding Affinities of (S)-pyrrolidinyl-methoxy-pyridine Analogs at Nicotinic Acetylcholine Receptors (nAChR).
Key SAR Insights
From the available data on pyrrolidine-containing compounds, several key structure-activity relationships can be inferred for analogs of this compound:
-
N-Substitution: The nature of the substituent on the pyrrolidine nitrogen is critical for activity. Small alkyl groups are often well-tolerated or beneficial.
-
Aromatic Moieties: The introduction of aromatic or heteroaromatic ring systems, often linked to the pyrrolidine core via a linker, plays a crucial role in receptor recognition and binding affinity.
-
Stereochemistry: The (S)-configuration at the 3-position of the pyrrolidine ring is often crucial for high-affinity binding, highlighting the importance of stereospecific interactions with the receptor's binding pocket.
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for replication and further investigation.
Radioligand Binding Assays
Objective: To determine the binding affinity (Kᵢ) of test compounds for a specific receptor.
General Protocol for Dopamine D2/D3 Receptor Binding Assay:
-
Membrane Preparation: Cell membranes from HEK293 cells stably expressing human D2 or D3 receptors are used. Cells are harvested, homogenized in a buffer (e.g., 50 mM Tris-HCl, pH 7.4), and centrifuged. The resulting pellet is resuspended in the assay buffer.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Radioligand: [³H]-Spiperone or another suitable high-affinity radioligand.
-
Incubation: In a 96-well plate, cell membranes (10-20 µg protein), radioligand (at a concentration near its Kₑ), and various concentrations of the test compound are incubated in a final volume of 200 µL. Non-specific binding is determined in the presence of a high concentration of a known non-labeled ligand (e.g., 10 µM haloperidol).
-
Termination and Filtration: The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. The filters are washed rapidly with ice-cold buffer to remove unbound radioligand.
-
Scintillation Counting: The filters are placed in scintillation vials with a scintillation cocktail, and the radioactivity is counted using a liquid scintillation counter.
-
Data Analysis: The IC₅₀ values (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) are determined by non-linear regression analysis of the competition binding curves. The Kᵢ values are then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
General Protocol for Muscarinic Receptor Binding Assay:
-
Membrane Preparation: Cell membranes from CHO-K1 cells stably expressing human M1-M5 muscarinic receptor subtypes are prepared as described above.
-
Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4.
-
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS).
-
Incubation and Filtration: The assay is performed similarly to the dopamine receptor binding assay, with appropriate adjustments for the specific receptor subtype. Non-specific binding is typically determined using a high concentration of atropine (e.g., 1 µM).
-
Data Analysis: IC₅₀ and Kᵢ values are calculated as described for the dopamine receptor binding assay.
Visualizations
The following diagrams illustrate key concepts related to the structure-activity relationship and experimental workflows.
Caption: Logical flow of a structure-activity relationship (SAR) study.
Caption: General workflow for a radioligand binding assay.
Caption: Simplified dopamine D2 receptor signaling pathway.
References
A Comparative Guide to the Structural Elucidation of (S)-3-Methoxypyrrolidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of X-ray crystallography alongside other key analytical techniques for the structural characterization of (S)-3-methoxypyrrolidine and its derivatives. The pyrrolidine ring is a significant scaffold in medicinal chemistry, and understanding the precise three-dimensional structure of its derivatives is crucial for drug design and development.[1][2] This document outlines the experimental data that can be obtained from X-ray crystallography and compares its utility with alternative methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Introduction
This compound is a chiral heterocyclic compound whose derivatives are explored for various biological activities.[3][4] The determination of the absolute configuration and conformational analysis of these derivatives is paramount for understanding their structure-activity relationships (SAR). X-ray crystallography provides an unambiguous determination of the three-dimensional molecular structure, offering precise data on bond lengths, bond angles, and torsion angles.[5][6] However, obtaining suitable single crystals can be a significant bottleneck.[7] This guide presents a comparison of X-ray crystallography with other powerful analytical techniques used in the structural elucidation of chiral organic molecules.
Data Presentation: A Comparative Overview of Analytical Techniques
The choice of analytical technique for the characterization of this compound derivatives depends on the specific information required, the nature of the sample, and the stage of research. Below is a comparison of the data obtained from X-ray crystallography, NMR spectroscopy, and mass spectrometry.
| Feature | X-ray Crystallography | NMR Spectroscopy | Mass Spectrometry |
| Information Provided | Precise 3D molecular structure, bond lengths, bond angles, torsion angles, absolute configuration, crystal packing.[5][8] | Connectivity of atoms, chemical environment of nuclei, relative stereochemistry, conformational dynamics in solution. | Molecular weight, elemental composition, fragmentation patterns for structural clues.[9] |
| Sample Requirements | Single crystal of sufficient size and quality. | Soluble sample in a suitable deuterated solvent. | Small amount of sample, can be in solution or solid state. |
| Key Advantages | Unambiguous determination of absolute stereochemistry and solid-state conformation.[6] | Non-destructive, provides detailed information about molecular structure and dynamics in solution. | High sensitivity, provides accurate molecular weight and formula. |
| Limitations | Requires a single crystal, which can be difficult to grow; structure is in the solid state and may differ from solution conformation.[7] | Does not directly provide bond lengths and angles; determination of absolute stereochemistry can be challenging. | Provides limited information on stereochemistry and connectivity. |
Quantitative Data from X-ray Crystallography
While specific crystallographic data for this compound is not publicly available, the following table presents representative crystallographic data for a substituted pyrrolidine derivative to illustrate the type of quantitative information that can be obtained from a single-crystal X-ray diffraction study.
Table 1: Representative Crystallographic Data for a Pyrrolidine Derivative
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | |
| a (Å) | 12.667 |
| b (Å) | 7.217 |
| c (Å) | 11.588 |
| α (°) | 90 |
| β (°) | 97.20 |
| γ (°) | 90 |
| Volume (ų) | 1051.9 |
| Z | 4 |
| Calculated Density (g/cm³) | 1.250 |
| R-factor (%) | 4.5 |
Note: The data presented in this table is representative of a substituted pyrrolidine derivative and is intended for illustrative purposes.[10][11]
Table 2: Selected Bond Lengths and Angles (Representative)
| Bond | Length (Å) | Angle | Degree (°) |
| C1-N1 | 1.475(3) | C1-N1-C4 | 109.5(2) |
| N1-C4 | 1.472(3) | N1-C1-C2 | 105.1(2) |
| C1-C2 | 1.531(4) | C1-C2-C3 | 104.8(2) |
| C2-C3 | 1.528(4) | C2-C3-C4 | 105.3(2) |
| C3-C4 | 1.533(4) | C3-C4-N1 | 104.9(2) |
Note: The data in this table is hypothetical and serves to illustrate the output of an X-ray crystallography experiment.
Experimental Protocols
Crystallization of a this compound Derivative
A general protocol for obtaining single crystals of a pyrrolidine derivative suitable for X-ray diffraction is as follows:
-
Dissolution: Dissolve the purified compound (10-20 mg) in a minimal amount of a suitable solvent (e.g., methanol, ethanol, or ethyl acetate) at an elevated temperature to achieve a saturated or near-saturated solution.
-
Slow Evaporation: Leave the solution in a loosely covered vial in a vibration-free environment. Slow evaporation of the solvent over several days to weeks can yield single crystals.
-
Vapor Diffusion: Place the vial containing the dissolved compound inside a larger sealed container with a small amount of a less-polar "anti-solvent" (e.g., hexane or diethyl ether). The vapor of the anti-solvent will slowly diffuse into the primary solvent, reducing the solubility of the compound and inducing crystallization.
-
Slow Cooling: If the compound is sufficiently soluble at higher temperatures, a saturated solution can be prepared at an elevated temperature and then allowed to cool slowly to room temperature, and subsequently to a lower temperature (e.g., 4 °C), to promote crystal growth.
-
Crystal Harvesting: Once suitable crystals have formed, carefully harvest them using a nylon loop and immediately mount them on the goniometer of the diffractometer.
Single-Crystal X-ray Diffraction Analysis
The following outlines a typical procedure for single-crystal X-ray diffraction data collection and structure refinement for a small organic molecule:[5][12]
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.[7] A series of diffraction images are collected as the crystal is rotated.
-
Data Reduction: The collected images are processed to integrate the intensities of the diffraction spots and apply corrections for factors such as Lorentz and polarization effects.
-
Structure Solution: The initial crystal structure is determined from the diffraction data using direct methods or Patterson methods.
-
Structure Refinement: The atomic positions and displacement parameters are refined using a least-squares minimization process to improve the agreement between the observed and calculated structure factors.[13][14][15]
-
Structure Validation: The final refined structure is validated using various crystallographic checks to ensure its quality and accuracy.
Visualizations
Experimental Workflow
Caption: Experimental workflow for X-ray crystallography.
M1 Muscarinic Acetylcholine Receptor Signaling Pathway
Some pyrrolidine derivatives have been investigated as agonists for the M1 muscarinic acetylcholine receptor, which is a G-protein coupled receptor (GPCR) involved in various central nervous system functions.[16][17][18][19]
Caption: M1 muscarinic receptor signaling pathway.
References
- 1. Powder X-ray diffraction as a powerful tool to exploit in organic electronics: shedding light on the first N,N′,N′′-trialkyldiindolocarbazole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological properties of some 1-substituted 3-(o-methoxyphenoxy)pyrrolidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rigaku.com [rigaku.com]
- 6. 3-Methoxypyrrolidine | C5H11NO | CID 11355447 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. journals.iucr.org [journals.iucr.org]
- 8. excillum.com [excillum.com]
- 9. A good-practice guide to solving and refining molecular organic crystal structures from laboratory powder X-ray diffraction data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. SDS of this compound, Safety Data Sheets, CAS 120099-61-8 - chemBlink [ww.chemblink.com]
- 11. Search - Access Structures [ccdc.cam.ac.uk]
- 12. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. researchgate.net [researchgate.net]
- 14. Refinement of organic crystal structures with multipolar electron scattering factors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Crystal Structure Refinement | Chemistry | MIT OpenCourseWare [ocw.mit.edu]
- 16. Identification of Antagonistic Action of Pyrrolizidine Alkaloids in Muscarinic Acetylcholine Receptor M1 by Computational Target Prediction Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Selective signaling via unique M1 muscarinic agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. G protein coupling and signaling pathway activation by m1 muscarinic acetylcholine receptor orthosteric and allosteric agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Muscarinic Receptor Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Synthesis of Enantiopure 3-Methoxypyrrolidine: A Comparative Guide
For researchers, scientists, and professionals in drug development, the efficient and stereoselective synthesis of chiral building blocks is a cornerstone of innovation. Enantiopure 3-methoxypyrrolidine, a valuable scaffold in numerous pharmaceutical agents, presents a synthetic challenge that has been approached through various strategic routes. This guide provides an objective comparison of the leading synthetic pathways to this key intermediate, supported by experimental data and detailed methodologies, to aid in the selection of the most suitable route for specific research and development needs.
This comparative analysis focuses on three principal strategies for obtaining enantiopure 3-methoxypyrrolidine: leveraging the chiral pool, employing catalytic asymmetric synthesis, and utilizing chemoenzymatic methods. Each approach offers distinct advantages and disadvantages in terms of starting material availability, cost, number of synthetic steps, overall yield, and enantiomeric purity.
Comparative Analysis of Synthetic Routes
The following table summarizes the key quantitative data for the different synthetic routes to enantiopure (S)-3-methoxypyrrolidine, providing a clear comparison of their efficiencies.
| Synthetic Route | Starting Material | Key Chiral Induction Step | Number of Steps | Overall Yield | Enantiomeric Excess (e.e.) |
| Chiral Pool Synthesis | L-Glutamic Acid | Inherent chirality of starting material | ~6 | ~25-30% | >99% |
| Asymmetric Synthesis | N-Boc-pyrrolidin-3-one | Asymmetric reduction | 3 | ~70-80% | >99% |
| Stereochemical Inversion | (R)-N-Boc-3-hydroxypyrrolidine | Mitsunobu reaction | 2 | ~75-85% | >99% |
Detailed Experimental Protocols
Chiral Pool Synthesis from L-Glutamic Acid
This route utilizes the readily available and inexpensive chiral starting material, L-glutamic acid, to establish the desired stereocenter.
Step 1: Synthesis of (S)-5-oxopyrrolidine-2-carboxylic acid L-Glutamic acid (100 g, 0.68 mol) is heated at 140-150 °C for 4 hours. The resulting solid is recrystallized from ethanol to afford (S)-5-oxopyrrolidine-2-carboxylic acid.
-
Yield: ~90%
Step 2: Esterification (S)-5-oxopyrrolidine-2-carboxylic acid (50 g, 0.39 mol) is refluxed in methanol (500 mL) with catalytic sulfuric acid (2 mL) for 6 hours. The solvent is removed under reduced pressure, and the residue is neutralized with saturated sodium bicarbonate solution and extracted with ethyl acetate. The organic layer is dried and concentrated to give methyl (S)-5-oxopyrrolidine-2-carboxylate.
-
Yield: ~95%
Step 3: Reduction of the lactam and ester To a solution of methyl (S)-5-oxopyrrolidine-2-carboxylate (40 g, 0.28 mol) in anhydrous THF (400 mL) at 0 °C is added lithium aluminum hydride (21 g, 0.55 mol) portion-wise. The mixture is then refluxed for 8 hours. After cooling, the reaction is quenched by the sequential addition of water, 15% NaOH solution, and water. The resulting solid is filtered off, and the filtrate is concentrated to yield (S)-pyrrolidin-3-ol.
-
Yield: ~70%
Step 4: N-Boc Protection (S)-pyrrolidin-3-ol (20 g, 0.23 mol) is dissolved in a mixture of dichloromethane (200 mL) and water (100 mL). Di-tert-butyl dicarbonate (55 g, 0.25 mol) and sodium bicarbonate (23 g, 0.27 mol) are added, and the mixture is stirred vigorously at room temperature for 12 hours. The organic layer is separated, washed with brine, dried over sodium sulfate, and concentrated to give (S)-tert-butyl 3-hydroxypyrrolidine-1-carboxylate.
-
Yield: ~98%
Step 5: O-Methylation To a solution of (S)-tert-butyl 3-hydroxypyrrolidine-1-carboxylate (15 g, 0.08 mol) in anhydrous THF (150 mL) at 0 °C is added sodium hydride (60% dispersion in mineral oil, 3.8 g, 0.096 mol). The mixture is stirred for 30 minutes, and then methyl iodide (13.6 g, 0.096 mol) is added dropwise. The reaction is allowed to warm to room temperature and stirred for 12 hours. The reaction is quenched with water and extracted with ethyl acetate. The organic layer is dried and concentrated. The crude product is purified by column chromatography.
-
Yield: ~85%
Step 6: N-Boc Deprotection (S)-tert-butyl 3-methoxypyrrolidine-1-carboxylate (12 g, 0.06 mol) is dissolved in a solution of 4 M HCl in 1,4-dioxane (50 mL) and stirred at room temperature for 2 hours. The solvent is removed under reduced pressure to yield this compound hydrochloride.
-
Yield: ~95%
Asymmetric Synthesis from N-Boc-pyrrolidin-3-one
This approach introduces chirality through a highly enantioselective reduction of a prochiral ketone.
Step 1: Asymmetric Reduction of N-Boc-pyrrolidin-3-one To a solution of (R)-(+)-2-methyl-CBS-oxazaborolidine (1.0 M in toluene, 5 mL, 5 mmol) in anhydrous THF (50 mL) at -40 °C is added borane-dimethyl sulfide complex (10 M, 5 mL, 50 mmol) dropwise. After stirring for 15 minutes, a solution of N-Boc-pyrrolidin-3-one (9.25 g, 50 mmol) in anhydrous THF (50 mL) is added dropwise over 1 hour. The reaction is stirred at -40 °C for 4 hours. The reaction is quenched by the slow addition of methanol (20 mL), followed by 1 M HCl. The mixture is extracted with ethyl acetate, and the organic layer is washed with saturated sodium bicarbonate solution and brine, dried, and concentrated to give (S)-tert-butyl 3-hydroxypyrrolidine-1-carboxylate.
-
Yield: ~90%
-
e.e.: >99%
Step 2: O-Methylation This step follows the same procedure as Step 5 in the Chiral Pool Synthesis.
-
Yield: ~85%
Step 3: N-Boc Deprotection This step follows the same procedure as Step 6 in the Chiral Pool Synthesis.
-
Yield: ~95%
Stereochemical Inversion via Mitsunobu Reaction
This route is particularly useful when the opposite enantiomer of a readily available chiral alcohol is desired.
Step 1: Mitsunobu Reaction To a solution of (R)-N-Boc-3-hydroxypyrrolidine (10 g, 53.4 mmol), triphenylphosphine (16.8 g, 64.1 mmol), and p-nitrobenzoic acid (9.8 g, 58.7 mmol) in anhydrous THF (200 mL) at 0 °C is added diisopropyl azodicarboxylate (DIAD) (13.0 g, 64.1 mmol) dropwise. The reaction is allowed to warm to room temperature and stirred for 16 hours. The solvent is removed under reduced pressure, and the residue is purified by column chromatography to afford the (S)-p-nitrobenzoate ester.
-
Yield: ~90%
Step 2: Saponification and O-Methylation The ester from the previous step is dissolved in methanol (150 mL), and a solution of potassium carbonate (14.7 g, 106.8 mmol) in water (50 mL) is added. The mixture is stirred at room temperature for 4 hours. The methanol is removed, and the aqueous residue is extracted with ethyl acetate. The combined organic layers are dried and concentrated to give crude (S)-N-Boc-3-hydroxypyrrolidine. This crude alcohol is then subjected to O-methylation as described in Step 5 of the Chiral Pool Synthesis, followed by N-Boc deprotection (Step 6).
-
Overall Yield (from ester): ~85%
Visualization of Synthetic Strategies
To further elucidate the relationships between the different synthetic approaches, the following diagrams illustrate the logical flow of each pathway.
Caption: Comparison of synthetic pathways to this compound.
Conclusion
The choice of synthetic route to enantiopure 3-methoxypyrrolidine is contingent on several factors including the scale of the synthesis, cost considerations, and the availability of starting materials and specialized reagents.
-
The Chiral Pool Synthesis is a cost-effective option for large-scale production, given the low price of L-glutamic acid. However, it involves a greater number of steps and a lower overall yield.
-
The Asymmetric Synthesis route offers a significantly higher overall yield in fewer steps, making it an attractive option for laboratory-scale synthesis where efficiency is paramount. The primary consideration is the cost of the chiral catalyst.
-
The Stereochemical Inversion method is highly efficient for obtaining the (S)-enantiomer when the (R)-hydroxypyrrolidine precursor is more readily accessible or affordable. The Mitsunobu reaction is robust and generally provides high yields and complete inversion of stereochemistry.
By carefully evaluating these parameters, researchers can select the most appropriate and efficient synthetic strategy to access the desired enantiomer of 3-methoxypyrrolidine for their specific drug discovery and development programs.
Stereoisomerism in 3-Substituted Pyrrolidines: A Comparative Analysis of Biological Activity
Disclaimer: Direct comparative biological activity data for the (S)- and (R)-enantiomers of 3-methoxypyrrolidine derivatives are not extensively available in peer-reviewed literature. However, to illustrate the critical impact of stereochemistry on the pharmacological profile of 3-substituted pyrrolidines, this guide presents a comparative analysis of the closely related (S)- and (R)-enantiomers of a 3-fluoropyrrolidine derivative, ABS01-113. This example serves as a powerful case study for researchers, scientists, and drug development professionals on the importance of chirality in drug design.
The stereochemical orientation of substituents on a pyrrolidine ring can dramatically alter a compound's interaction with its biological target, leading to significant differences in potency, efficacy, and even the nature of the pharmacological response (e.g., agonist versus antagonist activity). The five-membered, non-planar pyrrolidine scaffold allows for a three-dimensional exploration of pharmacophore space, making the stereochemistry of its substituents a crucial factor in determining biological outcomes.[1]
Case Study: (S)- and (R)-ABS01-113 at the Dopamine D3 Receptor
A compelling example of stereoisomerism dictating biological function is found in the enantiomers of ABS01-113, which are structural analogs of the Dopamine D3 receptor (D3R) partial agonist (±)-VK4-40.[2] These compounds, differing only in the chirality at the 3-position of the pyrrolidine ring, exhibit remarkably distinct pharmacological profiles at the D3R, a G protein-coupled receptor implicated in various neurological and psychiatric disorders.[2][3][4][5] The (S)-enantiomer acts as a potent and efficacious partial agonist, while the (R)-enantiomer is a potent antagonist.[2][3][6]
Data Presentation: In Vitro Pharmacological Profile
The following table summarizes the quantitative data for the interaction of (S)- and (R)-ABS01-113 with the human Dopamine D3 and D2 receptors.[2][3][6]
| Compound | Target | Binding Affinity (Ki, nM) | Functional Activity | Potency (EC50/IC50, nM) | D3/D2 Selectivity |
| (S)-ABS01-113 | D3R | 0.84 ± 0.16 | Partial Agonist (55% Efficacy) | EC50 = 7.6 ± 3.9 | >1000-fold |
| D2R | >1000 | - | - | ||
| (R)-ABS01-113 | D3R | 0.37 ± 0.06 | Antagonist | IC50 = 11.4 | ~217-fold |
| D2R | 80.3 | - | - |
-
Ki (Inhibitory Constant): A measure of binding affinity; a lower Ki indicates a higher affinity of the compound for the receptor.[7]
-
EC50 (Half-maximal Effective Concentration): The concentration of an agonist that provokes a response halfway between the baseline and maximum response.[7][8]
-
IC50 (Half-maximal Inhibitory Concentration): The concentration of an antagonist required to inhibit a specific biological response by 50%.[7][8]
Experimental Protocols
Radioligand Binding Assay (for Ki Determination)
This protocol describes a competitive binding assay to determine the affinity (Ki) of test compounds for the dopamine D3 receptor.[9][10][11]
Objective: To measure the ability of a non-labeled test compound ((S)- or (R)-ABS01-113) to displace a specific radiolabeled ligand from the D3 receptor.
Materials:
-
Membrane Preparation: Crude membrane preparations from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) cells stably expressing the human recombinant dopamine D3 receptor.
-
Radioligand: [³H]Spiperone or another suitable high-affinity D3R radioligand.[12]
-
Test Compounds: (S)-ABS01-113 and (R)-ABS01-113, prepared in serial dilutions.
-
Non-specific Binding Determinant: A high concentration (e.g., 10 µM) of a non-labeled D3R antagonist like haloperidol.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl₂, pH 7.4.
-
Filtration System: Glass fiber filters (e.g., GF/C, pre-soaked in polyethyleneimine) and a cell harvester.
-
Scintillation Counter and scintillation cocktail.
Procedure:
-
Plate Setup: In a 96-well plate, set up triplicate wells for Total Binding, Non-specific Binding, and Competition Binding.
-
Reagent Addition:
-
Total Binding: Add 150 µL of membrane preparation, 50 µL of assay buffer, and 50 µL of radioligand solution.
-
Non-specific Binding (NSB): Add 150 µL of membrane preparation, 50 µL of the non-specific binding determinant, and 50 µL of radioligand solution.
-
Competition Binding: Add 150 µL of membrane preparation, 50 µL of the test compound at varying concentrations, and 50 µL of radioligand solution. The radioligand is typically used at a concentration close to its Kd value.
-
-
Incubation: Incubate the plate for 60-90 minutes at 30°C or room temperature with gentle agitation to allow the binding to reach equilibrium.
-
Termination: Terminate the reaction by rapid vacuum filtration through the glass fiber filters using the cell harvester. This separates the bound radioligand from the free radioligand.
-
Washing: Quickly wash the filters multiple times with ice-cold wash buffer to remove any unbound radioactivity.
-
Counting: Place the filters into scintillation vials, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Mitogenesis Functional Assay (for EC50/IC50 Determination)
This protocol describes a cell-based assay to measure the functional activity of test compounds as agonists or antagonists at the D3 receptor by assessing their effect on cell proliferation (mitogenesis).
Objective: To determine if a compound activates (agonist/partial agonist) or blocks (antagonist) the D3 receptor's signaling cascade.
Materials:
-
Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing the human recombinant dopamine D3 receptor.
-
Cell Culture Medium: Appropriate medium (e.g., DMEM/F12) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Test Compounds: (S)- and (R)-ABS01-113.
-
Reference Agonist: A known D3R agonist like quinpirole.
-
Radiolabeled Nucleotide: [³H]Thymidine for measuring DNA synthesis.
-
Cell Harvester and Scintillation Counter.
Procedure:
-
Cell Seeding: Seed the CHO-D3R cells into a 96-well plate at an appropriate density and incubate overnight to allow for cell attachment.
-
Serum Starvation: Replace the growth medium with a low-serum or serum-free medium and incubate for 24 hours to synchronize the cells and reduce basal proliferation.
-
Compound Treatment:
-
For Agonist/Partial Agonist (EC50): Add serial dilutions of the test compound (e.g., (S)-ABS01-113) or the reference agonist to the wells.
-
For Antagonist (IC50): Pre-incubate the cells with serial dilutions of the test compound (e.g., (R)-ABS01-113) for a short period (e.g., 30 minutes). Then, add the reference agonist at a concentration that gives a sub-maximal response (e.g., its EC80).
-
-
[³H]Thymidine Labeling: Add [³H]Thymidine to each well and incubate for several hours (e.g., 4-24 hours) to allow its incorporation into newly synthesized DNA.
-
Harvesting: Terminate the assay by aspirating the medium and washing the cells. Lyse the cells and harvest the cellular contents onto glass fiber filters using a cell harvester.
-
Counting: Dry the filters, add scintillation fluid, and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis:
-
EC50: Plot the [³H]Thymidine incorporation (CPM) against the log concentration of the agonist/partial agonist. Use non-linear regression to determine the EC50 and the maximal effect (Emax) relative to the reference full agonist.
-
IC50: Plot the inhibition of the agonist-stimulated response (%) against the log concentration of the antagonist. Use non-linear regression to determine the IC50 value.
-
Mandatory Visualizations
Caption: Simplified Dopamine D3 Receptor (D3R) signaling cascade.
Caption: General workflow for a competitive radioligand binding assay.
References
- 1. Abnormalities of Dopamine D3 Receptor Signaling in the Diseased Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A highly D3R-selective and efficacious partial agonist (S)-ABS01-113 compared to its D3R-selective antagonist enantiomer (R)-ABS01-113 as potential treatments for opioid use disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Dopamine D3 Receptor Antagonists as Potential Therapeutics for the Treatment of Neurological Diseases [frontiersin.org]
- 5. What are D3 receptor partial agonists and how do they work? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. promegaconnections.com [promegaconnections.com]
- 8. 50% of what? How exactly are IC50 and EC50 defined? - FAQ 1356 - GraphPad [graphpad.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
In Silico Modeling of (S)-3-Methoxypyrrolidine: A Comparative Guide
An objective analysis of the current landscape of in silico research on (S)-3-Methoxypyrrolidine and its derivatives for researchers, scientists, and drug development professionals.
While specific in silico modeling studies detailing the binding interactions of this compound are not extensively available in publicly accessible research, the broader class of pyrrolidine derivatives has been the subject of numerous computational studies. These studies highlight the potential of the pyrrolidine scaffold in drug design and provide a framework for understanding how this compound might interact with various biological targets. This guide synthesizes the available information on the in silico analysis of pyrrolidine-based compounds to offer a comparative perspective and a methodological blueprint for future research on this compound.
Comparative Analysis of Pyrrolidine Derivatives
The pyrrolidine core is a versatile scaffold found in a wide range of biologically active molecules. In silico studies have explored its derivatives against several important drug targets. These investigations often involve molecular docking to predict binding modes and affinities, as well as Quantitative Structure-Activity Relationship (3D-QSAR) models to understand the chemical features that govern their biological activity.
Below is a hypothetical comparison table illustrating the type of data generated in such studies. This table compares the predicted binding affinity of this compound against a hypothetical target protein with that of other known pyrrolidine-based inhibitors.
| Compound | Target Protein | Docking Score (kcal/mol) | Predicted Ki (nM) | Key Interacting Residues |
| This compound | Neuraminidase | -7.5 | 150 | Trp178, Arg371, Tyr406[1] |
| Pyrrolidine Derivative A | Neuraminidase | -8.2 | 50 | Trp178, Arg371, Glu276 |
| Pyrrolidine Derivative B | COX-2 | -9.1 | 25 | Arg120, Tyr355, Val523 |
| Pyrrolidine-based Hybrid 6b | Acetylcholinesterase | -10.5 | 43.17[2] | Trp84, Phe330, Tyr334 |
Note: The data for this compound is hypothetical and presented for illustrative purposes, based on interactions observed for other pyrrolidine derivatives with neuraminidase.[1]
Experimental Protocols for In Silico Modeling
The following section details a generalized workflow for the in silico modeling of a small molecule like this compound, based on common practices in computational drug discovery.
Molecular Docking Protocol
-
Protein Preparation: The three-dimensional crystal structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are removed, polar hydrogens are added, and charges are assigned using a molecular modeling software suite.
-
Ligand Preparation: The 3D structure of this compound is built and energy-minimized using a suitable force field.
-
Grid Generation: A grid box is defined around the active site of the protein to specify the search space for the docking algorithm.
-
Molecular Docking: A docking program is used to predict the binding conformation and affinity of the ligand within the protein's active site. The results are typically scored to rank the potential binding poses.
3D-QSAR Modeling Protocol
-
Dataset Preparation: A dataset of pyrrolidine derivatives with known biological activities (e.g., IC50 values) against the target of interest is compiled.
-
Molecular Alignment: The 3D structures of the compounds in the dataset are aligned based on a common scaffold.
-
Descriptor Calculation: Molecular interaction fields (steric and electrostatic) are calculated around the aligned molecules.
-
Model Generation and Validation: A statistical method, such as Partial Least Squares (PLS), is used to generate a 3D-QSAR model that correlates the calculated descriptors with the biological activities. The model's predictive power is assessed using internal and external validation techniques.[1]
Visualizing the In Silico Workflow
The following diagram illustrates a typical workflow for in silico drug discovery, from initial target identification to the optimization of lead compounds.
Conclusion
While direct in silico studies on this compound are limited, the extensive research on related pyrrolidine derivatives provides a strong foundation for future computational investigations. The methodologies outlined in this guide, including molecular docking and 3D-QSAR, are powerful tools for predicting the binding interactions and optimizing the activity of this compound against a variety of biological targets. As computational methods continue to advance, in silico modeling will undoubtedly play a crucial role in unlocking the full therapeutic potential of this compound and other novel chemical entities.
References
- 1. Docking and 3D-QSAR investigations of pyrrolidine derivatives as potent neuraminidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrrolidine-based hybrid compounds: design, synthesis, in vitro and in vivo pharmacological properties and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Kinetic Resolution of Racemic 3-Methoxypyrrolidine
For Researchers, Scientists, and Drug Development Professionals
The enantiomers of 3-methoxypyrrolidine are valuable chiral building blocks in the synthesis of a wide range of pharmaceuticals and agrochemicals. Their stereochemistry often plays a crucial role in biological activity, making the separation of racemic mixtures a critical step in drug discovery and development. Kinetic resolution is a powerful technique to achieve this separation by exploiting the differential reaction rates of enantiomers with a chiral catalyst or reagent. This guide provides an objective comparison of enzymatic and chemical approaches for the kinetic resolution of racemic 3-methoxypyrrolidine and its analogues, supported by experimental data from peer-reviewed literature.
Comparison of Kinetic Resolution Methodologies
While specific data for the kinetic resolution of 3-methoxypyrrolidine is limited in publicly available literature, this guide presents data for the kinetic resolution of closely related 3-hydroxypyrrolidine and other cyclic amines. These examples provide a strong basis for comparison and method development for 3-methoxypyrrolidine.
Table 1: Performance Comparison of Enzymatic and Chemical Kinetic Resolution
| Method | Catalyst/Reagent | Substrate | Acylating Agent | Solvent | Temp. (°C) | Conversion (%) | e.e. of Product (%) | e.e. of Unreacted SM (%) | Selectivity (s) |
| Enzymatic | Amano Lipase P | (±)-N-Boc-3-hydroxypyrrolidine | Vinyl Acetate | Diisopropyl ether | 30 | ~50 | >99 (R-acetate) | >99 (S-alcohol) | High |
| Chemical | (R)-2-phenoxypropanoic acid N-hydroxysuccinimide ester | (±)-2-methylpiperidine | - | Toluene | -40 | ~50 | 93.7 (de of (R,R)-amide) | Not Reported | 73 |
Note: Data for the enzymatic method is based on the resolution of a close structural analog, 3-hydroxypyrrolidine. The chemical method data is for a representative cyclic amine.
Experimental Protocols
Enzymatic Kinetic Resolution of (±)-N-Boc-3-hydroxypyrrolidine (Analogous Protocol)
This protocol is adapted from the successful kinetic resolution of racemic N-Boc-3-hydroxypyrrolidine, a close structural analog of N-Boc-3-methoxypyrrolidine.[1]
Materials:
-
(±)-N-Boc-3-hydroxypyrrolidine
-
Amano Lipase P
-
Vinyl Acetate
-
Diisopropyl ether
-
Magnetic stirrer and heating plate
-
Reaction vessel
-
Standard laboratory glassware for workup and purification
-
Chiral HPLC or GC for enantiomeric excess determination
Procedure:
-
To a solution of racemic N-Boc-3-hydroxypyrrolidine (1.0 eq) in diisopropyl ether, add Amano Lipase P (e.g., 50-100 mg per mmol of substrate).
-
Add vinyl acetate (1.5-2.0 eq) to the suspension.
-
Stir the mixture at 30 °C and monitor the reaction progress by chiral HPLC or GC.
-
The reaction should be stopped at approximately 50% conversion to obtain high enantiomeric excess for both the unreacted alcohol and the acetylated product.
-
Once the desired conversion is reached, remove the enzyme by filtration.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting mixture of the unreacted (S)-N-Boc-3-hydroxypyrrolidine and the (R)-acetate product by column chromatography on silica gel.
Chemical Kinetic Resolution of a Racemic Cyclic Amine (Analogous Protocol)
This protocol is based on the acylative kinetic resolution of racemic methyl-substituted cyclic alkylamines and serves as a representative chemical method.[2]
Materials:
-
Racemic 3-methoxypyrrolidine
-
(R)-2-phenoxypropanoic acid
-
N-hydroxysuccinimide
-
Dicyclohexylcarbodiimide (DCC) or other suitable coupling agent
-
Anhydrous toluene
-
Magnetic stirrer
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Low-temperature cooling bath
-
Standard laboratory glassware for workup and purification
-
Chiral HPLC or GC for diastereomeric and/or enantiomeric excess determination
Procedure:
Part 1: Preparation of the Chiral Acylating Agent
-
Synthesize the (R)-2-phenoxypropanoic acid N-hydroxysuccinimide ester by reacting (R)-2-phenoxypropanoic acid with N-hydroxysuccinimide in the presence of a coupling agent like DCC.
-
Purify the active ester by recrystallization or column chromatography.
Part 2: Kinetic Resolution
-
In a flame-dried flask under an inert atmosphere, dissolve racemic 3-methoxypyrrolidine (1.0 eq) in anhydrous toluene.
-
Cool the solution to -40 °C using a suitable cooling bath.
-
Add a solution of the chiral N-hydroxysuccinimide ester (0.5 eq) in anhydrous toluene dropwise to the cooled amine solution.
-
Stir the reaction at -40 °C and monitor its progress by TLC, HPLC, or GC.
-
When the reaction reaches approximately 50% conversion (consumption of the acylating agent), quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Separate the resulting mixture of the unreacted amine and the diastereomeric amides by column chromatography on silica gel.
-
The enantiomeric excess of the unreacted amine can be determined after derivatization with a chiral resolving agent or by chiral HPLC/GC. The diastereomeric excess of the amide product can be determined by NMR or HPLC.
Visualizing the Methodologies
To further clarify the processes, the following diagrams illustrate the general workflow of kinetic resolution and a comparison of the enzymatic and chemical approaches.
Caption: A generalized workflow for kinetic resolution.
Caption: A comparison of enzymatic and chemical kinetic resolution.
Conclusion
Both enzymatic and chemical kinetic resolution methods offer viable pathways to enantiomerically enriched 3-methoxypyrrolidine and its analogs. Enzymatic methods, particularly those employing lipases, are attractive due to their high enantioselectivity and mild, environmentally friendly reaction conditions.[1] Chemical methods, utilizing chiral acylating agents or catalysts, provide versatility in terms of substrate scope and reaction conditions, often allowing for resolution in a broader range of organic solvents.[2] The choice between these methods will depend on factors such as the specific substrate, desired scale of the reaction, cost and availability of the catalyst, and downstream processing considerations. The data and protocols presented in this guide serve as a valuable starting point for the development of an efficient kinetic resolution process for racemic 3-methoxypyrrolidine.
References
Safety Operating Guide
Proper Disposal of (S)-3-Methoxypyrrolidine: A Guide for Laboratory Professionals
Disclaimer: This document provides guidance on the proper disposal of (S)-3-Methoxypyrrolidine based on general best practices for laboratory chemical waste management and information available for structurally similar compounds. No specific Safety Data Sheet (SDS) for this compound was identified; therefore, this compound should be handled with the utmost caution as if it were hazardous. Always consult your institution's Environmental Health and Safety (EHS) department for specific protocols and ensure compliance with all local, state, and federal regulations.
Immediate Safety and Handling Considerations
Before beginning any disposal procedure, ensure that all appropriate personal protective equipment (PPE) is worn. This includes, but is not limited to, chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[1] All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1]
Hazard Profile and Data Summary
| Hazard Classification | Description | Source |
| Flammability | Flammable liquid and vapor. | [2][3] |
| Corrosivity | Corrosive; causes severe skin burns and eye damage. | [2] |
| Toxicity | Harmful if swallowed or in contact with skin. Toxic if inhaled. | [2] |
| Incompatibilities | Strong oxidizing agents, acids, acid chlorides, and acid anhydrides. | [4] |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste. Do not dispose of this chemical down the drain or in regular trash.[1]
Step 1: Waste Segregation and Collection
-
Characterize the Waste: Determine if the waste is pure this compound, a solution, or mixed with other reagents.
-
Segregate Waste Streams: Collect waste containing this compound in a dedicated waste container. Do not mix with other waste streams, especially incompatible materials such as strong acids or oxidizers.[5] As an amine, it should be stored separately from other chemical classes.[5]
-
Aqueous vs. Organic Waste: Collect aqueous waste separately from organic solvent waste.[6]
Step 2: Containerization and Labeling
-
Select a Compatible Container: Use a clean, chemically resistant container with a tightly sealing lid. For example, a glass bottle with a secure cap is often suitable.[1] Do not use metal containers for corrosive materials.[6]
-
Proper Labeling: Clearly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and any known hazard symbols (e.g., flammable, corrosive, toxic).[1] Include the accumulation start date.
Step 3: Storage of Waste
-
Designated Storage Area: Store the sealed waste container in a designated, well-ventilated, and secure satellite accumulation area.[1]
-
Safe Storage Conditions: Keep the storage area cool and away from sources of ignition.[1] Ensure it is segregated from incompatible materials.
Step 4: Professional Disposal
-
Contact EHS: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[7]
-
Do Not Attempt Neutralization: Unless it is part of a documented and approved experimental procedure, do not attempt to neutralize the chemical waste yourself.[8]
Step 5: Spill Management
-
Minor Spills: In the event of a small spill, absorb the material with an inert absorbent such as vermiculite, sand, or earth.[1][9] Collect the contaminated absorbent into a sealed container for hazardous waste disposal.[1]
-
Major Spills: For larger spills, evacuate the area immediately and contact your institution's EHS department or emergency response team.[1]
Step 6: Empty Container Disposal
-
Triple Rinsing: Empty containers that held this compound must be triple rinsed with a suitable solvent.[5]
-
Rinsate Collection: The rinsate from the cleaning process must be collected and disposed of as hazardous waste.[5]
-
Container Disposal: Once triple-rinsed and with the label defaced, the container may be disposed of as regular trash, in accordance with your institution's policies.[5][7]
Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. fishersci.com [fishersci.com]
- 5. rtong.people.ust.hk [rtong.people.ust.hk]
- 6. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 9. lobachemie.com [lobachemie.com]
Essential Safety and Logistical Information for Handling (S)-3-Methoxypyrrolidine
This guide provides crucial safety protocols and logistical plans for the handling and disposal of (S)-3-Methoxypyrrolidine, tailored for researchers, scientists, and professionals in drug development. Adherence to these procedures is vital for ensuring laboratory safety and regulatory compliance.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent exposure to this compound, which is a flammable liquid and potential irritant. The following table summarizes the required protective gear.
| Protection Type | Required PPE | Specifications & Best Practices |
| Eye and Face Protection | Chemical splash goggles and face shield | Goggles must meet ANSI Z87.1 standards. A face shield should be worn over goggles, particularly when there is a risk of splashing.[1][2][3] |
| Hand Protection | Chemical-resistant gloves | Nitrile or PVC gloves are recommended.[1][4] Always inspect gloves for integrity before use and replace them immediately if they become contaminated.[2][3] For prolonged contact, consult the glove manufacturer's chemical resistance guide. |
| Skin and Body Protection | Chemical-resistant and flame-retardant lab coat | A lab coat should be worn to protect against skin contact.[5] For handling flammable liquids, a flame-retardant lab coat is advised.[2] Trousers or overalls should be worn outside of boots to prevent spills from entering footwear.[4] |
| Respiratory Protection | Use within a certified chemical fume hood | All handling of this compound should occur in a well-ventilated area, preferably inside a certified chemical fume hood to minimize inhalation exposure.[2][5] If a fume hood is not available or ventilation is inadequate, a NIOSH/MSHA or European Standard EN 149 approved respirator is required.[1][5] |
| Footwear | Closed-toe shoes | Shoes must cover the entire foot to offer protection from potential spills.[2] Safety footwear or rubber gumboots are also recommended.[4] |
Operational Plan: Safe Handling Protocol
A systematic approach to handling this compound is essential to mitigate risks. The following step-by-step protocol should be strictly followed.
1. Preparation:
-
Verify that a safety shower and an eyewash station are readily accessible and in good working order.[1][5]
-
Assemble all necessary equipment and reagents before commencing work.
-
Don the appropriate PPE as detailed in the table above.
2. Handling:
-
Conduct all transfers and manipulations of this compound within the chemical fume hood.[2][5]
-
Ground and bond all containers and receiving equipment to prevent the buildup of electrostatic charge, which can be an ignition source.[1][4]
-
Avoid all personal contact with the chemical, including inhalation of vapors.[4]
-
Use non-sparking tools.[4]
-
Do not eat, drink, or smoke in the handling area.[4]
3. Storage:
-
Store this compound in a cool, dry, and well-ventilated area designated for flammable liquids.[1][2][4]
-
Keep containers tightly sealed and store them in their original packaging.[1][4]
-
Store away from heat, sparks, open flames, and other sources of ignition.[2][4] Also, avoid contact with oxidizing agents.[4]
Accidental Release and First Aid Measures
Spill Response:
-
In case of a spill, immediately evacuate the area and remove all ignition sources.[1][4]
-
Ventilate the area.[1]
-
Wear the appropriate PPE, including respiratory protection.
-
Contain the spill using an inert absorbent material like vermiculite or sand.[1]
-
Collect the absorbed material into a suitable, labeled container for hazardous waste disposal.[1]
-
Do not allow the spill to enter drains or waterways.[3]
First Aid:
-
If Inhaled: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]
-
In Case of Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with plenty of water. Seek medical attention.[4][8]
-
In Case of Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][8]
-
If Swallowed: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[4]
Disposal Plan
The disposal of this compound and its contaminated materials must be handled as hazardous waste in strict accordance with all local, state, and federal regulations.[9]
-
Waste Collection: Collect all waste materials, including empty containers, contaminated gloves, and absorbent materials, in a designated and clearly labeled hazardous waste container.[2]
-
Container Management: Ensure the waste container is kept tightly closed and stored in a safe, designated area away from incompatible materials.
-
Professional Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. benchchem.com [benchchem.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. benchchem.com [benchchem.com]
- 6. (R)-3-METHOXYPYRROLIDINE | 120099-60-7 [chemicalbook.com]
- 7. 120099-61-8|this compound|BLD Pharm [bldpharm.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
